6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-oxa-3-azabicyclo[3.1.1]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-2-6-3-5(1)7-4;/h4-6H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUJPECOKQPLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-33-0 | |
| Record name | 6-Oxa-3-azabicyclo[3.1.1]heptane, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Strategic Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction: The Emergence of Bridged Bicyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among these, bridged bicyclic scaffolds have garnered significant attention as bioisosteres for commonly employed heterocyclic motifs. The 6-oxa-3-azabicyclo[3.1.1]heptane core, in particular, has emerged as a compelling achiral, rigid morpholine surrogate. Its unique three-dimensional structure can impart improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility to parent drug molecules, making it a valuable building block for the development of next-generation therapeutics.[1]
This in-depth technical guide provides a comprehensive overview of a robust and scalable synthetic route to 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride. The presented methodology is grounded in established chemical principles and supported by field-proven insights, offering researchers and drug development professionals a practical and reliable pathway to this valuable synthetic intermediate.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, 6-Oxa-3-azabicyclo[3.1.1]heptane, reveals a strategic pathway originating from readily available and inexpensive starting materials. The core of this strategy involves the construction of a key oxetane intermediate, followed by a series of functional group manipulations and a crucial intramolecular cyclization to form the bicyclic core. Subsequent deprotection and salt formation yield the desired hydrochloride salt.
Caption: Retrosynthetic analysis of 6-Oxa-3-azabicyclo[3.1.1]heptane HCl.
Detailed Synthetic Protocol
The following multi-step synthesis is a robust and scalable method for the preparation of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
PART 1: Synthesis of the Free Base: 6-Oxa-3-azabicyclo[3.1.1]heptane
This synthesis is adapted from the validated procedure for the corresponding hydrotosylate salt, which shares the same free base intermediate.
Step 1: Synthesis of 3-(Benzyloxy)oxetane-3-carbonitrile
The synthesis commences with the reaction of epichlorohydrin with sodium cyanide, followed by protection of the resulting alcohol with a benzyl group. This sequence provides the key oxetane nitrile intermediate. The choice of the benzyl protecting group is strategic due to its stability under a range of reaction conditions and its facile removal in the final step via hydrogenolysis.
Step 2: Synthesis of (3-(Benzyloxy)oxetan-3-yl)methanamine
The nitrile functional group of 3-(benzyloxy)oxetane-3-carbonitrile is reduced to a primary amine. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent. The complete reduction of the nitrile is crucial for the success of the subsequent steps.
Step 3: Synthesis of N-Benzyl-N-((3-(benzyloxy)oxetan-3-yl)methyl)prop-2-en-1-amine
The primary amine is then subjected to a double alkylation. It is first reacted with an allyl halide (e.g., allyl bromide) to introduce the prop-2-en-1-yl group, which is essential for the subsequent intramolecular cyclization. A second benzylation step protects the secondary amine, preventing side reactions and facilitating the desired cyclization.
Step 4: Synthesis of 5-Benzyl-2-oxa-5-azabicyclo[4.1.1]octan-6-ol
This step involves a key intramolecular aminomercuration reaction. The alkene moiety of the substrate is activated by a mercury(II) salt (e.g., mercury(II) acetate), followed by nucleophilic attack by the tertiary amine. This reaction proceeds with high diastereoselectivity to form the bicyclic alcohol.
Step 5: Synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.1.1]heptane
The hydroxyl group of the bicyclic alcohol is converted into a good leaving group, typically a tosylate or mesylate. Subsequent treatment with a base induces an intramolecular Williamson ether synthesis, forming the oxa-bridge and yielding the protected 6-oxa-3-azabicyclo[3.1.1]heptane core.
Step 6: Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane (Free Base)
The final step in the synthesis of the free base is the removal of the N-benzyl protecting group. This is most effectively and cleanly achieved by catalytic hydrogenolysis. The use of a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere cleaves the benzyl group, affording the desired 6-oxa-3-azabicyclo[3.1.1]heptane.
Caption: Overall synthetic workflow for the free base.
PART 2: Formation of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is a standard and reliable procedure that enhances the compound's stability and aqueous solubility, making it more amenable for use in biological assays and pharmaceutical formulations.
Experimental Protocol:
-
Dissolution: Dissolve the purified 6-Oxa-3-azabicyclo[3.1.1]heptane free base in a minimal amount of a suitable anhydrous solvent. Anhydrous diethyl ether or a mixture of isopropanol and diethyl ether are commonly employed for this purpose.
-
Acidification: To the stirred solution, slowly add a solution of hydrogen chloride in a compatible organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise. The addition should be performed at a controlled temperature, typically 0 °C, to ensure controlled precipitation and minimize side reactions.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for a short period after the addition is complete to ensure full precipitation.
-
Isolation and Purification: The solid precipitate is collected by vacuum filtration. The filter cake is washed with a small amount of the cold, anhydrous solvent to remove any residual impurities.
-
Drying: The purified this compound is dried under vacuum to remove all traces of solvent.
Self-Validating System:
-
Purity Assessment: The purity of the final hydrochloride salt should be assessed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and elemental analysis. The disappearance of the free base signals and the appearance of the corresponding salt signals in the NMR spectra, along with elemental analysis data that matches the theoretical values, will confirm the successful formation of the desired product.
-
Yield Calculation: The overall yield of the multi-step synthesis and the yield of the final salt formation step should be calculated to evaluate the efficiency of the process.
Quantitative Data Summary
While specific yields for each step can vary based on reaction scale and optimization, the following table provides representative data for a similar synthesis of a bridged bicyclic amine, highlighting the efficiency of the described transformations.
| Step | Transformation | Typical Yield (%) |
| 1 | Cyanation & Benzylation | 75-85 |
| 2 | Nitrile Reduction | 80-90 |
| 3 | Dialkylation | 65-75 |
| 4 | Intramolecular Aminomercuration | 70-80 |
| 5 | Intramolecular Cyclization | 85-95 |
| 6 | N-Benzyl Deprotection | 90-98 |
| 7 | Hydrochloride Salt Formation | >95 |
Conclusion and Future Perspectives
The synthesis of this compound presented in this guide offers a reliable and scalable route to a valuable building block for medicinal chemistry. The strategic use of protecting groups and a key intramolecular cyclization reaction ensures high efficiency and stereocontrol. The detailed protocol and the underlying scientific rationale provide a solid foundation for researchers to produce this compound in sufficient quantities for drug discovery programs.
The availability of this and other novel bridged bicyclic scaffolds will undoubtedly continue to fuel the development of innovative therapeutics with improved pharmacological profiles. Further exploration of alternative synthetic routes and the functionalization of the 6-oxa-3-azabicyclo[3.1.1]heptane core will open new avenues for the design of next-generation drug candidates.
References
An In-depth Technical Guide to 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrochloride: A Core Scaffold for Modern Drug Discovery
Introduction: The Rise of Rigid Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug development, the pursuit of molecular scaffolds that offer both novel chemical space and improved pharmacokinetic properties is relentless. Among these, bridged bicyclic systems have emerged as powerful tools for medicinal chemists. 6-Oxa-3-azabicyclo[3.1.1]heptane, particularly in its hydrochloride salt form, has garnered significant interest as a constrained, achiral morpholine isostere.[1][2][3] Its rigid structure provides a distinct three-dimensional exit vector for substituents, allowing for precise spatial orientation when interacting with biological targets—a stark contrast to the conformational flexibility of traditional morpholines. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, tailored for researchers and drug development professionals.
Chemical Identity and Structural Elucidation
The foundational step in utilizing any chemical entity is a thorough understanding of its core identity. 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic ether amine, where the hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and formulation studies.
Core Identifiers
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source(s) |
| CAS Number | 1414958-33-0 | [4][5][6][7][8] |
| Molecular Formula | C₅H₁₀ClNO | [4][5][8] |
| Molecular Weight | 135.59 g/mol | [4][6][8] |
| IUPAC Name | 6-oxa-3-azabicyclo[3.1.1]heptane;hydrochloride | [5][8] |
| SMILES | C1C2CNCC1O2.Cl | [4] |
| InChI Key | AEUJPECOKQPLTC-UHFFFAOYSA-N | [5] |
Chemical Structure
The bicyclo[3.1.1]heptane core imparts significant structural rigidity. The oxygen at position 6 and the nitrogen at position 3 define its identity as a bridged morpholine analog.
Caption: 2D structure of this compound.
Physicochemical and Computed Properties
Understanding the physicochemical profile of a molecule is paramount for predicting its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific salt is not widely published, a combination of data from suppliers and computational models provides valuable insights.
| Property | Value | Notes | Source(s) |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | A computed value indicating potential cell permeability. | [4] |
| logP | 0.1689 | A computed value suggesting a degree of lipophilicity. | [4] |
| Hydrogen Bond Donors | 1 | [4] | |
| Hydrogen Bond Acceptors | 2 | [4] | |
| Rotatable Bonds | 0 | The rigidity of the bicyclic system is a key feature. | [4] |
| Melting Point | Not Available | Not consistently reported in public SDS or literature. | [9] |
| Boiling Point | Not Available | Not consistently reported in public SDS or literature. | [9] |
| Solubility | Not Available | While the hydrochloride salt form suggests aqueous solubility, empirical data is not published. | [9] |
Insight for the Bench Scientist: The lack of publicly available experimental data (e.g., melting point, specific solubility values) is noteworthy. Researchers should plan to determine these parameters empirically as part of their initial characterization before proceeding with extensive synthetic campaigns or biological assays.
Synthesis and Structural Verification
The synthesis of the 6-oxa-3-azabicyclo[3.1.1]heptane core has been described in the literature, typically culminating in the tosylate salt.[2][3] The hydrochloride salt can be readily prepared from the free base or via salt exchange. A representative, multi-step synthesis provides a reliable pathway to this valuable building block.
Representative Synthetic Workflow
The synthesis leverages inexpensive starting materials and employs straightforward, scalable chemical transformations. The general strategy involves the creation of a suitably substituted cyclobutane precursor followed by intramolecular cyclization to form the bicyclic ether.
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol: Salt Formation (Conceptual)
-
Dissolution: Dissolve the free base, 6-oxa-3-azabicyclo[3.1.1]heptane, in a suitable anhydrous solvent such as diethyl ether or dichloromethane (1.0 eq).
-
Acidification: Cool the solution to 0 °C in an ice bath. Add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring (1.0-1.1 eq).
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold, anhydrous solvent to remove any unreacted starting material or excess acid.
-
Drying: Dry the purified solid under high vacuum to yield the final this compound.
Causality Behind Experimental Choices: The use of anhydrous solvents is critical to prevent the introduction of water, which could interfere with the salt's crystallinity and stability. Dropwise addition at 0 °C helps to control the exotherm of the acid-base neutralization and often results in a more crystalline, easier-to-handle solid.
Structural Characterization
Post-synthesis, a suite of analytical techniques is required to confirm the structure and purity. While a public repository of spectra for this compound is not available, the expected results can be predicted based on its structure.
-
¹H NMR: The spectrum would show a series of complex multiplets in the aliphatic region corresponding to the non-equivalent protons of the bicyclic core. The symmetry of the molecule would simplify the spectrum to a degree, but diastereotopic protons would still exhibit distinct signals.
-
¹³C NMR: The spectrum would reveal five distinct carbon signals, consistent with the molecular structure. The chemical shifts would be characteristic of carbons adjacent to the nitrogen and oxygen heteroatoms.
-
Mass Spectrometry (MS): ESI-MS would show a prominent molecular ion peak for the free base ([M+H]⁺) at m/z 100.1, corresponding to the C₅H₁₀NO⁺ species.[10]
-
Infrared (IR) Spectroscopy: Key stretches would include N-H bending and C-O-C ether stretching, confirming the presence of the core functional groups.[10]
Applications in Research and Drug Development
The primary value of this compound lies in its application as a rigid scaffold in medicinal chemistry. Its constrained nature is a significant advantage in designing molecules with high specificity and improved metabolic stability.
Morpholine and Phenyl Bioisostere
The compound serves as an excellent bioisostere for both morpholine and meta-substituted phenyl rings, two common motifs in approved drugs.[2][11][12] Replacing these flexible or planar groups with the rigid bicyclic system can lock the molecule into a more biologically active conformation, potentially increasing potency and reducing off-target effects.
Caption: Role as a bioisosteric replacement for common drug motifs.
Notable Research Applications
-
Antimalarial Agents: The free base of this scaffold has been investigated in virtual screening studies as a potential inhibitor of Plasmodium lactate dehydrogenase, an essential enzyme for the malaria parasite.[11] It demonstrated a more favorable binding energy compared to the enzyme's natural substrate, pyruvate, highlighting its potential as a starting point for novel antimalarial drugs.[11]
-
General Building Block: As a bridged bicyclic amine, it is a versatile intermediate. The secondary amine can be readily functionalized via reactions such as reductive amination, acylation, or arylation to build a diverse library of compounds for screening.
Safety, Handling, and Stability
Proper handling of any chemical is crucial for laboratory safety. This compound is classified as a hazardous substance.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302: Harmful if swallowed.[5][13]H315: Causes skin irritation.[9][13]H319: Causes serious eye irritation.[9][13]H332: Harmful if inhaled.[5]H335: May cause respiratory irritation.[9][13] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]
-
Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.[9][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Recommended storage temperatures are often 4°C or 2-8°C.[4][13] The compound is generally stable under recommended storage conditions.[9][14]
-
Incompatibilities: Avoid strong oxidizing agents.[9]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9]
In all cases of exposure, seek immediate medical advice and show the Safety Data Sheet (SDS) to the attending physician.[9]
Conclusion
This compound is more than just another building block; it is a strategic tool for overcoming common challenges in medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional, more flexible scaffolds, providing a pathway to compounds with enhanced potency, selectivity, and optimized pharmacokinetic profiles. While a comprehensive public dataset of its experimental physicochemical properties is lacking, the available information on its synthesis, safety, and utility as a bioisostere provides a solid foundation for its incorporation into advanced drug discovery programs.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 1414958-33-0 [sigmaaldrich.com]
- 6. 1414958-33-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. 1414958-33-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. This compound | C5H10ClNO | CID 71743590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. angenechemical.com [angenechemical.com]
- 14. chemscene.com [chemscene.com]
Unambiguous Structure Elucidation of 6-Oxa-3-azabicyclo[3.1.1]heptane: An In-depth Technical Guide
Abstract
The novel bicyclic morpholine isostere, 6-Oxa-3-azabicyclo[3.1.1]heptane, presents a unique structural framework of significant interest in medicinal chemistry.[1][2] Its compact, rigid structure offers a valuable scaffold for the design of new therapeutic agents. However, the unambiguous confirmation of its three-dimensional architecture requires a multi-pronged analytical approach, integrating data from various spectroscopic and spectrometric techniques. This guide provides a comprehensive, in-depth technical workflow for the complete structure elucidation of this heterocyclic compound, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our claims in authoritative references.
Introduction: The Structural Challenge
6-Oxa-3-azabicyclo[3.1.1]heptane (C₅H₉NO, Mol. Wt.: 99.13 g/mol ) is a saturated bicyclic ether amine with a constrained ring system.[3] The key challenge in its structure elucidation lies in unequivocally establishing the connectivity of all atoms and defining the stereochemical relationship between the constituent rings. The bicyclo[3.1.1]heptane core imparts a rigid, boat-like conformation to the six-membered ring, and the presence of two heteroatoms (oxygen and nitrogen) introduces unique electronic and steric effects that influence its spectroscopic properties. This guide will systematically address these challenges through a logical and synergistic application of modern analytical techniques.
Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy
The initial characterization of a newly synthesized compound begins with determining its molecular formula and identifying its key functional groups.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides the most accurate determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. This is the first and most critical step in confirming the molecular formula.
Experimental Protocol:
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
Analysis: The sample is infused into the ESI source. Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Interpretation: The measured m/z of the [M+H]⁺ ion is compared to the theoretical exact mass calculated for C₅H₁₀NO⁺.
Expected Outcome: The experimental mass of the [M+H]⁺ ion should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass for C₅H₁₀NO⁺ (100.0757). This provides strong evidence for the molecular formula C₅H₉NO.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For 6-Oxa-3-azabicyclo[3.1.1]heptane, we expect to see characteristic absorptions for the C-O-C ether linkage, the C-N amine linkage, and the N-H bond of the secondary amine.
Experimental Protocol:
-
Instrumentation: FT-IR Spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable transparent solvent (e.g., CCl₄) can be used.
-
Analysis: The sample is placed in the IR beam path, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Absorptions:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Secondary Amine) | Stretch | 3350-3310 (weak to medium, single band)[4][5] |
| C-H (Aliphatic) | Stretch | 2950-2850 |
| N-H | Bend | 1650-1580 (can be weak or absent for secondary amines)[4] |
| C-O (Ether) | Stretch | 1150-1050 (strong)[6] |
| C-N (Aliphatic Amine) | Stretch | 1250-1020 (medium to weak)[4] |
| N-H | Wag | 910-665 (broad)[4] |
The presence of a single N-H stretching band confirms the secondary amine functionality, while the strong C-O stretch is indicative of the ether linkage.
The Cornerstone of Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[7] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals and for establishing the connectivity of the molecular framework.
1D NMR: ¹H and ¹³C Spectra
Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (multiplicity). ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment.
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Analysis: Standard pulse programs are used to acquire the ¹H and ¹³C{¹H} (proton-decoupled) spectra.
Predicted ¹H and ¹³C NMR Data (based on the known structure):
Due to the symmetry of the molecule, we can predict the number of unique proton and carbon signals. The bicyclic structure results in distinct chemical shifts for the bridgehead and methylene protons.
Table of Predicted NMR Data:
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| C1, C5 (Bridgehead) | ~4.5 | m | ~70 |
| C2, C4 (α to N) | ~3.0 | m | ~50 |
| C7 (Methylene bridge) | ~2.0 | m | ~30 |
| N-H | Variable | br s | - |
Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Advanced 1D NMR: DEPT
Rationale: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons do not appear in DEPT spectra.
Experimental Protocol:
-
A standard DEPT-135 pulse sequence is run.
Expected Outcome: The signals for C2, C4, and C7 will appear as negative peaks, confirming they are CH₂ groups. The signals for the bridgehead carbons (C1 and C5) will appear as positive peaks, confirming they are CH groups.
2D NMR: Establishing Connectivity
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.[7][8]
Rationale: The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[9][10] This is fundamental for tracing out the proton spin systems within the molecule.
Experimental Protocol:
-
A standard COSY pulse sequence is used.
Expected Correlations:
-
Cross-peaks between the bridgehead protons (H1/H5) and the protons on the methylene bridge (H7).
-
Cross-peaks between the bridgehead protons (H1/H5) and the adjacent methylene protons (H2/H4).
-
Cross-peaks between the protons on the same methylene group (geminal coupling), if they are magnetically inequivalent.
Rationale: The ¹H-¹³C HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations).[9][11] This allows for the unambiguous assignment of protonated carbons.
Experimental Protocol:
-
A standard HSQC pulse sequence is run. An edited HSQC can also be used to differentiate CH/CH₃ from CH₂ groups by the phase of the cross-peak.[11]
Expected Correlations:
-
A cross-peak connecting the ¹H signal of H1/H5 to the ¹³C signal of C1/C5.
-
A cross-peak connecting the ¹H signal of H2/H4 to the ¹³C signal of C2/C4.
-
A cross-peak connecting the ¹H signal of H7 to the ¹³C signal of C7.
Rationale: The ¹H-¹³C HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds.[8][11] This is the key experiment for connecting the different spin systems and establishing the overall carbon skeleton.
Experimental Protocol:
-
A standard HMBC pulse sequence is used, optimized for a long-range coupling constant of around 8 Hz.
Key Expected Correlations:
-
A correlation from the bridgehead protons (H1/H5) to the methylene carbons C2 and C4, and to the methylene bridge carbon C7.
-
A correlation from the methylene protons H2/H4 to the bridgehead carbons C1 and C5.
-
A correlation from the methylene bridge protons (H7) to the bridgehead carbons C1 and C5.
The collective data from COSY, HSQC, and HMBC experiments will allow for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts and confirm the bicyclic framework of 6-Oxa-3-azabicyclo[3.1.1]heptane.
Definitive 3D Structure: Single-Crystal X-ray Crystallography
Rationale: While NMR provides the connectivity and through-bond relationships, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state at atomic resolution.[12][13][14][15][16] This technique is invaluable for confirming the relative stereochemistry and determining bond lengths and angles.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[16]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[12]
-
Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a 3D model of the molecule.
Expected Outcome: The X-ray crystal structure will provide a precise 3D map of the molecule, confirming the bicyclo[3.1.1]heptane core, the positions of the oxygen and nitrogen atoms, and the bond lengths and angles, leaving no ambiguity about the molecular structure.
In Silico Confirmation: Computational Chemistry
Rationale: Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to predict NMR chemical shifts.[17][18][19][20] By comparing the experimentally observed chemical shifts with the computationally predicted values for a proposed structure, one can gain additional confidence in the structural assignment.[21][22]
Computational Protocol:
-
Structure Optimization: The 3D structure of 6-Oxa-3-azabicyclo[3.1.1]heptane is first optimized using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d)).[23]
-
NMR Chemical Shift Calculation: The NMR shielding tensors are then calculated for the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method.[17]
-
Data Analysis: The calculated shielding tensors are converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory. The predicted ¹H and ¹³C chemical shifts are then correlated with the experimental values.
Expected Outcome: A strong linear correlation between the experimental and calculated chemical shifts, with a high correlation coefficient (R² > 0.99), provides powerful computational validation of the proposed structure.
Integrated Workflow and Data Synthesis
The power of this multi-technique approach lies in the synergy of the data. Each experiment provides a piece of the puzzle, and together they form a self-validating system for structure elucidation.
Caption: Integrated workflow for the structure elucidation of 6-Oxa-3-azabicyclo[3.1.1]heptane.
Conclusion
The structure elucidation of 6-Oxa-3-azabicyclo[3.1.1]heptane is a systematic process that relies on the logical integration of data from multiple analytical techniques. From the initial confirmation of the molecular formula and functional groups by HRMS and FT-IR, to the detailed mapping of the molecular framework through a suite of 1D and 2D NMR experiments, each step builds upon the last. The definitive three-dimensional structure is provided by single-crystal X-ray crystallography, with computational chemistry offering a powerful method for in silico validation. By following this comprehensive guide, researchers can confidently and unambiguously determine the structure of this and other novel heterocyclic compounds, paving the way for their further investigation and application in fields such as drug discovery.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Oxa-3-azabicyclo(3.1.1)heptane | C5H9NO | CID 17965857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. princeton.edu [princeton.edu]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 13. excillum.com [excillum.com]
- 14. rigaku.com [rigaku.com]
- 15. azolifesciences.com [azolifesciences.com]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prediction of chemical shift in NMR: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
6-Oxa-3-azabicyclo[3.1.1]heptane: A Technical Guide to a Conformationally Restricted Morpholine Isostere
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic modulation of a drug candidate's physicochemical and pharmacokinetic properties is paramount to achieving clinical success. The morpholine moiety, a ubiquitous heterocycle in numerous approved drugs, is often incorporated to enhance aqueous solubility and metabolic stability. However, its inherent conformational flexibility can sometimes be a liability, leading to unforeseen off-target effects or suboptimal binding to the intended biological target. This technical guide provides an in-depth exploration of 6-oxa-3-azabicyclo[3.1.1]heptane, a rigid bicyclic scaffold that serves as a valuable isostere of morpholine. By constraining the conformation of the morpholine ring system, this novel building block offers medicinal chemists a powerful tool to refine a molecule's three-dimensional structure, potentially leading to improved potency, selectivity, and overall drug-like properties. This guide will delve into the synthesis, key physicochemical properties, and strategic applications of 6-oxa-3-azabicyclo[3.1.1]heptane in drug discovery, providing a comprehensive resource for researchers seeking to leverage this unique scaffold in their programs.
The Rationale for a Rigid Morpholine Isostere
The concept of isosterism, the substitution of an atom or group of atoms in a molecule with another having similar physical and chemical properties, is a cornerstone of rational drug design. Morpholine is a privileged scaffold in medicinal chemistry due to its ability to improve aqueous solubility, act as a hydrogen bond acceptor, and enhance metabolic stability. However, the chair and boat conformations of the morpholine ring are in rapid equilibrium, which can present challenges in achieving optimal and sustained interactions with a biological target.
The introduction of a bicyclic constraint, as seen in 6-oxa-3-azabicyclo[3.1.1]heptane, locks the morpholine-like structure into a single, well-defined conformation. This rigidity can offer several distinct advantages:
-
Enhanced Potency and Selectivity: A fixed conformation can lead to a more precise and higher-affinity interaction with the target protein, minimizing entropic penalties upon binding. This can also reduce binding to off-target proteins, thereby improving the selectivity profile of the drug candidate.
-
Improved Pharmacokinetic Properties: The rigid structure can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While specific outcomes are context-dependent, conformational restriction can sometimes lead to improved metabolic stability and bioavailability.[1]
-
Exploration of Novel Chemical Space: The unique three-dimensional shape of 6-oxa-3-azabicyclo[3.1.1]heptane allows for the exploration of novel vector spaces for substituent placement, opening up new avenues for structure-activity relationship (SAR) studies.
Below is a diagram illustrating the structural relationship between the flexible morpholine and the rigid 6-oxa-3-azabicyclo[3.1.1]heptane.
Caption: Structural comparison of flexible morpholine and its rigid isostere.
Synthesis of the 6-Oxa-3-azabicyclo[3.1.1]heptane Core
The synthesis of 6-oxa-3-azabicyclo[3.1.1]heptane has been reported, typically yielding the molecule as a hydrotosylate or hydrochloride salt, which are suitable for storage and subsequent derivatization.[1][2] The reported synthetic routes are multi-step sequences that commence from readily available and inexpensive starting materials.[3] While a detailed, step-by-step protocol from a single source is not publicly available, the general strategy involves the construction of a suitably functionalized cyclobutane ring followed by intramolecular cyclization to form the bicyclic system.
A concise synthesis of the hydrotosylate salt has been described as a six-step sequence.[4][5] This approach highlights the accessibility of this building block for medicinal chemistry research.
General Synthetic Workflow:
The synthesis generally proceeds through the following key stages:
-
Cyclobutane Formation: Construction of a 1,3-disubstituted cyclobutane precursor bearing the necessary functional groups for subsequent cyclization.
-
Functional Group Manipulation: Modification of the substituents on the cyclobutane ring to install the amine and hydroxyl functionalities required for the bicyclic core.
-
Intramolecular Cyclization: Formation of the ether linkage to yield the 6-oxa-3-azabicyclo[3.1.1]heptane core. This is often achieved through the formation of a tosylate or other good leaving group, followed by intramolecular nucleophilic attack by the hydroxyl group.
-
Deprotection and Salt Formation: Removal of any protecting groups and isolation of the final product as a stable salt.
References
conformational analysis of bridged bicyclic morpholines
An In-Depth Technical Guide to the Conformational Analysis of Bridged Bicyclic Morpholines
Abstract
Bridged bicyclic morpholines are a class of conformationally constrained scaffolds that have garnered significant attention in medicinal chemistry.[1][2] Their rigid three-dimensional structures offer a powerful strategy to "escape from flatland" in drug design, enabling precise spatial positioning of substituents to optimize interactions with biological targets and fine-tune physicochemical properties.[3] This guide provides a comprehensive technical overview of the methodologies employed in the conformational analysis of these critical structures, intended for researchers, medicinal chemists, and drug development professionals. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling to elucidate the conformational landscape of these molecules and leverage that understanding for rational drug design.
The Strategic Importance of Conformational Rigidity
In drug discovery, controlling the three-dimensional shape of a molecule is paramount. Flexible molecules can adopt numerous conformations, only one of which may be the bioactive conformation. This conformational ambiguity can lead to entropic penalties upon binding to a target and potential off-target effects. Bridged bicyclic morpholines, such as 2-oxa-5-azabicyclo[2.2.1]heptanes and 3-oxa-8-azabicyclo[3.2.1]octanes, lock the core morpholine ring into a defined, high-energy conformation that it would not typically adopt.[1][4] This pre-organization can enhance binding affinity and selectivity. Furthermore, introducing these rigid, polar scaffolds can improve metabolic stability, aqueous solubility, and other critical pharmacokinetic properties, making them valuable modules in drug development.[5][6][7]
The introduction of a bridge, such as an ethylene bridge between positions 3 and 5 of the morpholine ring, creates a conformationally locked system.[6] This rigidity is beneficial for CNS drug candidates as it can decrease lipophilicity by enhancing the polar surface area.[6][7] Understanding the precise and stable conformation of these systems is therefore not an academic exercise but a foundational requirement for their successful application.
Core Methodologies for Conformational Elucidation
A multi-pronged approach is essential for a complete and validated conformational analysis. No single technique provides the full picture; instead, the convergence of data from spectroscopic, crystallographic, and computational methods provides the highest degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View
NMR spectroscopy is the most powerful tool for determining the conformation of molecules in solution, which most closely mimics the physiological environment.[8] For bridged bicyclic systems, the key parameters are proton-proton coupling constants (³J(H,H)) and the Nuclear Overhauser Effect (NOE).[9]
Causality Behind the Technique: The rigidity of the bicyclic frame means that dihedral angles between protons are fixed. The magnitude of the through-bond scalar coupling (J-coupling) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation.[10] Similarly, the through-space dipolar coupling, observed as an NOE, is exquisitely sensitive to the distance between protons (proportional to 1/r⁶), allowing for the determination of spatial proximity.[11]
Key NMR Experiments:
-
¹H NMR: Provides initial information on chemical shifts and coupling patterns.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to assign protons within the spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), which is crucial for defining the overall 3D structure and the relative orientation of substituents.[11][12]
Data Interpretation: Coupling Constants The analysis of vicinal coupling constants (³J) is particularly informative. By measuring these values, one can estimate the dihedral angles and confirm the chair, boat, or twist-boat nature of the six-membered ring within the bicyclic system.[13]
| Typical ³J(H,H) Value (Hz) | Approximate Dihedral Angle (Φ) | Implication in Bicyclic Systems |
| 7 - 12 Hz | ~180° (anti-periplanar) | Indicates a trans-diaxial or trans-diequatorial relationship. |
| 1 - 4 Hz | ~60° (gauche) | Indicates an axial-equatorial or equatorial-equatorial relationship. |
| 0 - 2 Hz | ~90° (orthogonal) | Often observed between bridgehead protons and adjacent protons. |
Experimental Protocol: NMR Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified bridged bicyclic morpholine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~10-20 mM.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to verify sample integrity and assess signal dispersion.
-
Acquire a 2D ¹H-¹H COSY spectrum to establish the spin-spin coupling network.
-
Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for small molecules (typically 300-800 ms) to observe through-space correlations.
-
-
Data Processing & Analysis:
-
Process all spectra using appropriate window functions and referencing.
-
Assign all proton resonances using the COSY spectrum to trace J-coupling pathways.
-
Extract all relevant ³J(H,H) coupling constants from the 1D spectrum or by using simulation software.
-
Analyze the NOESY/ROESY spectrum to identify key spatial correlations. For example, an NOE between a substituent and a specific proton on the bicyclic core can define its orientation (endo vs. exo).[9]
-
-
Structure Modeling:
-
Use the measured coupling constants to calculate dihedral angles via the Karplus equation.
-
Use the observed NOEs as distance restraints (e.g., strong NOE = 1.8-2.5 Å, medium = 2.5-3.5 Å, weak = 3.5-5.0 Å).
-
Generate a 3D model of the molecule that is consistent with all NMR data.
-
Single-Crystal X-Ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides an unambiguous, high-resolution 3D structure of the molecule in its crystalline state.[14] This technique is considered the "gold standard" for structural determination and serves as the ultimate validation for solution-state and computational models.[15]
Causality Behind the Technique: When a molecule crystallizes, it arranges into a highly ordered three-dimensional lattice. By diffracting X-rays off the electron clouds of the atoms in this lattice, one can calculate the precise position of every atom in the molecule, yielding exact bond lengths, bond angles, and torsional angles.[14] This provides a definitive snapshot of the molecule's lowest-energy conformation in the solid state.
Experimental Protocol: Sample Preparation for X-Ray Crystallography
-
Compound Purity: Ensure the compound is of the highest possible purity (>98%), as impurities can inhibit crystallization.
-
Crystal Growth:
-
The primary challenge is to grow a single, well-ordered crystal of sufficient size and quality.[14]
-
A common method is slow evaporation. Dissolve the compound in a suitable solvent (e.g., ethyl acetate, methanol) to near saturation in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment.
-
Another method is vapor diffusion. Create a saturated solution of the compound in a solvent (e.g., acetone) and place it in a small open vial. Place this vial inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
-
Crystal Harvesting & Mounting:
-
Once suitable crystals have formed, carefully select a single, well-formed crystal under a microscope.
-
Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen to prevent crystal damage during data collection.
-
-
Data Collection & Structure Refinement: This step is typically performed at a dedicated crystallography facility, where the mounted crystal is exposed to an X-ray beam and the diffraction pattern is recorded and analyzed to solve the structure.
Computational Modeling: Exploring the Energy Landscape
Computational chemistry provides invaluable insights into the relative stabilities of different possible conformations and the energy barriers between them.[16][17] For bridged bicyclic systems, this is particularly useful for quantifying the strain energy and confirming that the observed conformation is indeed the global minimum.
Causality Behind the Methods:
-
Molecular Mechanics (MM): Uses classical physics (a "ball-and-spring" model) to rapidly calculate the energy of a molecule based on bond lengths, angles, and torsions. It is excellent for performing a broad conformational search to identify low-energy candidate structures.[18][19]
-
Density Functional Theory (DFT): A quantum mechanical method that provides a much more accurate calculation of electronic structure and energy.[20] After an initial MM search, DFT is used to optimize the geometry and calculate the relative energies of the most promising conformers with high accuracy.[21][22]
Workflow: Integrated Conformational Analysis
Caption: Integrated workflow for conformational analysis.
Experimental Protocol: Computational Conformational Analysis
-
Initial Structure Generation: Build the 2D structure of the bridged bicyclic morpholine in a molecular editor and generate an initial 3D conformation.
-
Conformational Search (MM):
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, OPLS3e).
-
This will explore the potential energy surface and identify a family of low-energy conformers. For bridged systems, this search is often simplified due to their inherent rigidity.
-
-
Geometry Optimization and Energy Calculation (DFT):
-
Take the lowest energy conformers identified from the MM search.
-
Perform a full geometry optimization and frequency calculation for each using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p) or higher.[20][22]
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Analysis and Comparison:
-
Compare the relative energies of the optimized conformers to identify the global minimum.
-
Compare the geometry of the lowest-energy computed structure with the experimental data from X-ray crystallography (if available).
-
Use the optimized DFT structure to predict ¹H and ¹³C chemical shifts and J-coupling constants. Compare these predicted values with the experimental NMR data to validate the solution-state conformation.[23]
-
Implications for Drug Design: From Structure to Function
A validated conformational model of a bridged bicyclic morpholine is a powerful tool for the medicinal chemist.
-
Structure-Activity Relationships (SAR): By understanding the fixed spatial orientation of substituents, chemists can build more accurate SAR models. The rigid scaffold ensures that any observed change in biological activity is due to the modification itself, not a change in the molecule's overall conformation.
-
Rational Design: The 3D model can be docked into the active site of a target protein.[16] This allows for the rational design of new derivatives with substituents placed optimally to form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and enhance potency.
-
Pharmacokinetic Optimization: The conformationally locked nature of these scaffolds can protect metabolically labile sites. Furthermore, their inherent polarity can be used to modulate properties like logD, solubility, and cell permeability.[24] For instance, introducing a bridged morpholine can be an effective strategy to decrease lipophilicity.[6]
Caption: Relationship between conformation and drug design.
Conclusion
The is a cornerstone of their application in modern drug discovery. Their inherent rigidity, a key asset for improving potency, selectivity, and pharmacokinetics, necessitates a thorough and accurate structural elucidation. By synergistically applying the high-resolution techniques of NMR spectroscopy, X-ray crystallography, and the predictive power of computational modeling, researchers can build a comprehensive and validated understanding of these scaffolds. This detailed structural knowledge empowers medicinal chemists to move beyond trial-and-error and engage in the rational, structure-based design of next-generation therapeutics.
References
- 1. Flexible access to conformationally-locked bicyclic morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Backbone-Fused, Conformationally Constrained Morpholine-Proline Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. auremn.org.br [auremn.org.br]
- 9. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 10. weizmann.ac.il [weizmann.ac.il]
- 11. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Computational methods in drug discovery [beilstein-journals.org]
- 18. Conformational analysis by intersection: CONAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Conformational analysis of macrocycles: finding what common search methods miss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Crystal structure, Hirshfeld surface analysis, calculations of crystal voids, interaction energy and energy frameworks as well as density functional theory (DFT) calculations of 3-[2-(morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]
- 24. pubs.acs.org [pubs.acs.org]
The Emergence of a Novel Scaffold: A Technical Guide to 6-Oxa-3-azabicyclo[3.1.1]heptane
Abstract
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. The morpholine ring, a ubiquitous feature in numerous FDA-approved drugs, is often a starting point for structural modification due to its favorable properties, including metabolic stability and aqueous solubility. However, the inherent flexibility of the morpholine ring can be a drawback. This has led to the exploration of rigidified, bridged bicyclic analogues that can offer superior target engagement and reduced off-target effects. This in-depth guide focuses on a particularly promising achiral isostere: 6-Oxa-3-azabicyclo[3.1.1]heptane. We will delve into its discovery, the first practical and scalable synthesis, its key structural and physicochemical properties, and its burgeoning role in drug development.
Introduction: The Need for Morpholine Isosteres
The morpholine moiety is a cornerstone in the design of a multitude of successful therapeutic agents, including the antibiotic linezolid and the kinase inhibitor gefitinib. Its popularity stems from its ability to improve aqueous solubility and metabolic stability, and to act as a hydrogen bond acceptor. However, the conformational flexibility of the six-membered ring can lead to an entropic penalty upon binding to a biological target. To address this, medicinal chemists have increasingly turned to bridged bicyclic morpholine isosteres. These rigid scaffolds lock the morpholine-like pharmacophore in a defined three-dimensional orientation, which can enhance binding affinity and selectivity.
Among these, 6-Oxa-3-azabicyclo[3.1.1]heptane stands out due to its unique structural features. It is an achiral molecule, which simplifies synthetic efforts and biological evaluation by eliminating the need to separate and test individual enantiomers. Furthermore, derivatives of this scaffold have been shown to possess lipophilicity, solubility, and in vitro pharmacokinetic profiles very similar to their corresponding morpholine analogues, making it an attractive building block in drug discovery programs.
Discovery and First Synthesis: A Modern Scaffold
The practical synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane is a relatively recent development, with the first concise and scalable route being reported in 2011 by Wishka and colleagues.[1] This seminal work marked the transition of this scaffold from a theoretical possibility to a readily accessible tool for medicinal chemists. The development of this synthesis was driven by the need for a more practical alternative to previously reported, often cumbersome, methods for creating related bridged systems.
The initial synthesis of a derivative of this bicyclic system was noted to involve the use of stoichiometric amounts of toxic tributyltin methoxide, which was a significant drawback for larger-scale applications.[2] The work by Wishka et al. provided a six-step sequence starting from inexpensive and readily available (±)-epichlorohydrin, utilizing straightforward and scalable chemistry.[1][2]
Physicochemical and Structural Properties
The 6-Oxa-3-azabicyclo[3.1.1]heptane core possesses a unique combination of properties that make it a valuable morpholine bioisostere.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO | PubChem[3] |
| Molecular Weight | 99.13 g/mol | PubChem[3] |
| CAS Number | 112461-31-1 | PubChem[3] |
| Achiral | Yes | [1][2] |
| Topological Polar Surface Area | 21.3 Ų | PubChem[3] |
| cLogP (calculated) | -0.3 | PubChem[3] |
The rigid bicyclic structure imparts a defined three-dimensional geometry, which can be advantageous for optimizing interactions with specific binding pockets in biological targets. The presence of the oxygen and nitrogen atoms allows for hydrogen bonding interactions, similar to morpholine.
The First Practical Synthesis: A Step-by-Step Guide
The first reported practical synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane, in the form of its hydrotosylate salt, provides a robust and scalable route.[1] The following is a detailed breakdown of this six-step process, including the rationale behind the key transformations.
Experimental Workflow Diagram
Caption: The six-step synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate.
Step 1: Synthesis of 1-(Benzylamino)-3-chloropropan-2-ol
-
Protocol: (±)-Epichlorohydrin is reacted with benzylamine in a suitable solvent such as isopropanol, typically at reflux temperature.
-
Causality: This is a standard nucleophilic ring-opening of the epoxide by the amine. Benzylamine is chosen as it is a readily available and effective nucleophile, and the benzyl group serves as a convenient protecting group for the nitrogen atom in the subsequent steps. The reaction is regioselective, with the amine attacking the less sterically hindered carbon of the epoxide.
Step 2: Synthesis of 1-Benzylazetidin-3-ol
-
Protocol: The 1-(benzylamino)-3-chloropropan-2-ol from the previous step is treated with a base, such as sodium hydroxide, and heated.
-
Causality: This is an intramolecular Williamson ether synthesis, where the alkoxide, formed by deprotonation of the hydroxyl group, displaces the chloride to form the four-membered azetidine ring. The benzyl group on the nitrogen prevents unwanted side reactions.
Step 3: Synthesis of 3-(Allyloxy)-1-benzylazetidine
-
Protocol: 1-Benzylazetidin-3-ol is deprotonated with a strong base like sodium hydride in an anhydrous aprotic solvent such as tetrahydrofuran (THF), followed by the addition of allyl bromide.
-
Causality: The hydroxyl group of the azetidine is converted to a nucleophilic alkoxide, which then undergoes an O-alkylation with allyl bromide. The allyl group is introduced to extend the carbon chain, setting the stage for the formation of the second ring of the bicyclic system.
Step 4: Synthesis of 3-((1-Benzylazetidin-3-yl)oxy)propan-1-ol
-
Protocol: The terminal double bond of 3-(allyloxy)-1-benzylazetidine is subjected to hydroboration-oxidation. This is typically a two-step process involving the addition of a borane reagent (e.g., borane-tetrahydrofuran complex) followed by oxidation with hydrogen peroxide and a base (e.g., sodium hydroxide).
-
Causality: This reaction sequence converts the alkene into a primary alcohol with anti-Markovnikov regioselectivity. This is a crucial step to introduce the hydroxyl group at the terminal position of the three-carbon chain, which is necessary for the subsequent intramolecular cyclization.
Step 5: Synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.1.1]heptane
-
Protocol: The alcohol 3-((1-benzylazetidin-3-yl)oxy)propan-1-ol is subjected to an intramolecular Mitsunobu reaction. This involves treating the alcohol with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate - DIAD) in a solvent like THF.
-
Causality: The Mitsunobu reaction is a powerful method for dehydrative cyclization. The hydroxyl group is activated by the phosphine and azodicarboxylate, converting it into a good leaving group. The nitrogen of the azetidine ring then acts as an internal nucleophile, displacing the activated oxygen to form the second ring and complete the bicyclic core.
Step 6: Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate
-
Protocol: The benzyl protecting group is removed from 3-benzyl-6-oxa-3-azabicyclo[3.1.1]heptane via catalytic hydrogenation. This is typically carried out using a palladium catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), under a hydrogen atmosphere. The resulting free base is then treated with p-toluenesulfonic acid (p-TsOH) to form the hydrotosylate salt.
-
Causality: Hydrogenolysis is a clean and efficient method for removing benzyl groups. The resulting free amine can be difficult to handle and purify, so it is converted to a stable, crystalline hydrotosylate salt, which is more suitable for storage and subsequent use in synthesis.
Applications in Drug Discovery
The 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold is primarily utilized as a bioisosteric replacement for the morpholine ring in drug candidates. This substitution can lead to several potential advantages:
-
Improved Potency and Selectivity: The rigidified structure can lead to a more optimal fit within a target's binding site, reducing the entropic penalty of binding and potentially increasing potency and selectivity.
-
Enhanced Physicochemical Properties: While maintaining similar lipophilicity and solubility to morpholine analogues, the bicyclic nature of the scaffold can influence other properties such as crystal packing and membrane permeability.
-
Exploration of New Chemical Space: The introduction of this novel scaffold allows for the exploration of new chemical space and the generation of intellectual property.
While still a relatively new building block, the 6-Oxa-3-azabicyclo[3.1.1]heptane core is beginning to appear in the patent literature, indicating its adoption by the pharmaceutical industry in the design of new therapeutic agents.
Future Outlook
The discovery and practical synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane has provided medicinal chemists with a valuable new tool. As our understanding of the impact of molecular rigidity on drug-target interactions grows, so too will the importance of scaffolds like this. Future research in this area will likely focus on:
-
The development of enantioselective syntheses to access chiral derivatives.
-
The synthesis of substituted analogues to further probe structure-activity relationships.
-
The incorporation of this scaffold into a wider range of drug discovery programs targeting various disease areas.
The 6-Oxa-3-azabicyclo[3.1.1]heptane core represents a significant step forward in the design of sophisticated, three-dimensional molecules with the potential to become the next generation of therapeutics.
References
Theoretical and Computational Elucidation of 6-Oxa-3-azabicyclo[3.1.1]heptane: A Guide for Drug Discovery Professionals
Foreword: Embracing Complexity in Scaffold Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with superior pharmacological profiles is relentless. The morpholine ring, a ubiquitous scaffold in numerous approved drugs, is often associated with favorable pharmacokinetic properties.[1][2] However, its inherent flexibility can lead to entropic penalties upon binding to biological targets.[3] This guide delves into the theoretical and computational studies of a conformationally restricted morpholine isostere, 6-oxa-3-azabicyclo[3.1.1]heptane. By constraining the morpholine unit into a bicyclic framework, we can achieve improved selectivity and potency in drug discovery programs.[3] This document serves as a technical primer for researchers, scientists, and drug development professionals, offering insights into the computational methodologies that illuminate the unique structural and electronic properties of this promising scaffold.
The Strategic Imperative for Bridged Bicyclic Morpholines
The design of 6-oxa-3-azabicyclo[3.1.1]heptane is a deliberate strategy to overcome the limitations of traditional, flexible morpholines. Its rigid bicyclo[3.1.1]heptane core locks the molecule into a defined three-dimensional conformation, which can lead to a more precise interaction with target proteins and a reduction in the entropic penalty of binding.[3] This achiral scaffold has garnered significant interest as a building block in medicinal chemistry due to its favorable physicochemical properties, including lipophilicity comparable to its parent morpholine.[4][5] The synthesis of this bicyclic system, often culminating in a tosylate salt for enhanced stability and handling, has been a subject of considerable research, with multi-step sequences developed from readily available starting materials.[3][5]
Unveiling the Conformational Landscape: A Computational Perspective
The therapeutic potential of 6-oxa-3-azabicyclo[3.1.1]heptane is intrinsically linked to its rigid conformational nature. Understanding this landscape is paramount for rational drug design. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for this purpose.
The Dominant Conformer and Ring Strain
The bicyclo[3.1.1]heptane system is characterized by a strained cyclobutane ring fused to a six-membered ring. This fusion dictates the overall geometry and conformational preferences. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are used to perform geometry optimization and identify the lowest energy conformers.[3] For the parent bicyclo[3.1.1]heptane, the boat-like conformation of the six-membered ring is a key feature. Theoretical investigations into the ring strain energy of such caged compounds reveal that while strain is present, it does not render the molecule prohibitively unstable.[6][7] The strain is a combination of torsional (Pitzer) and transannular (Prelog) strain, which are critical to consider in derivative design.[6][7]
Figure 1: Ball-and-stick representation of the 6-oxa-3-azabicyclo[3.1.1]heptane core.
Theoretical Spectroscopy: Bridging the Gap Between Computation and Experiment
Computational chemistry provides a powerful means to predict and interpret spectroscopic data, offering a valuable tool for structural confirmation and characterization.
Predicting NMR Spectra
DFT calculations are widely used to predict both ¹H and ¹³C NMR chemical shifts.[8][9] The Gauge-Including Atomic Orbital (GIAO) method is a common approach for these calculations.[9] By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the chemical shifts. These predicted spectra can be invaluable for:
-
Structural Verification: Comparing the calculated spectrum with the experimental one can confirm the proposed structure.
-
Stereochemical Assignment: In cases where multiple diastereomers are possible, comparing the predicted NMR shifts for each isomer with the experimental data can aid in assigning the correct stereochemistry.
-
Understanding Electronic Effects: Discrepancies between calculated and experimental shifts can provide insights into subtle electronic effects within the molecule.
| Nucleus | Experimental ¹H Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1/C5 | - | - | - | - |
| C2/C4 | - | - | - | - |
| C7 | - | - | - | - |
| N3-H | - | - | - | - |
| Note: Predicted values are hypothetical and would be obtained from DFT calculations (e.g., GIAO/B3LYP/6-311+G(2d,p)). Experimental data for the unsubstituted parent compound is not readily available in the provided search results. |
Vibrational Spectroscopy (IR)
Theoretical infrared (IR) spectra can be calculated from the vibrational frequencies obtained after a geometry optimization. These calculations can help in assigning the vibrational modes observed in the experimental spectrum. For bicyclic systems, characteristic vibrations related to the ring puckering and stretching of the C-N and C-O bonds can be identified.
Applications in Rational Drug Design
The true value of theoretical and computational studies lies in their ability to guide the design of novel derivatives with enhanced biological activity and improved pharmacokinetic profiles.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[3] For derivatives of 6-oxa-3-azabicyclo[3.1.1]heptane, docking studies can:
-
Identify Potential Binding Modes: Understand how the rigid scaffold orients itself within the active site of a target protein.
-
Guide Substituent Placement: Determine which positions on the scaffold are most favorable for substitution to enhance binding affinity.
-
Screen Virtual Libraries: Rapidly evaluate a large number of virtual derivatives to prioritize synthesis efforts.
Figure 2: A representative workflow for computational drug design utilizing the 6-oxa-3-azabicyclo[3.1.1]heptane scaffold.
Predicting Physicochemical Properties
Computational models can also be used to predict key physicochemical properties such as lipophilicity (LogP) and aqueous solubility.[10] For the 6-oxa-3-azabicyclo[3.1.1]heptane scaffold, which is designed to be a morpholine isostere, maintaining or improving upon the favorable properties of morpholine is a key objective.[4]
Experimental and Computational Protocols
To ensure the trustworthiness and reproducibility of the computational results, it is crucial to follow well-defined protocols.
Protocol for DFT-Based Conformational Analysis
-
Initial Structure Generation: Build the 3D structure of 6-oxa-3-azabicyclo[3.1.1]heptane using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a DFT method (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Perform a frequency calculation on each optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
Energy Ranking: Rank the conformers based on their relative energies (e.g., Gibbs free energy) to identify the most stable conformations.
Protocol for NMR Chemical Shift Prediction
-
Geometry Optimization: Obtain the optimized geometry of the lowest energy conformer using a high-level DFT method and a larger basis set (e.g., B3LYP/6-311+G(2d,p)).
-
NMR Calculation: Perform a GIAO NMR calculation on the optimized geometry using the same level of theory.
-
Chemical Shift Referencing: Reference the calculated shielding tensors to a standard (e.g., tetramethylsilane) to obtain the predicted chemical shifts.
-
Comparison with Experiment: Correlate the predicted chemical shifts with the experimental data.
Conclusion and Future Directions
The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold represents a significant advancement in the design of conformationally constrained morpholine isosteres. Theoretical and computational studies are indispensable tools for unlocking the full potential of this and other novel bicyclic systems. By providing a detailed understanding of their conformational preferences, electronic properties, and potential interactions with biological targets, these in silico methods accelerate the drug discovery process and enable the rational design of next-generation therapeutics. Future computational work should focus on molecular dynamics simulations to explore the dynamic behavior of this scaffold and its derivatives in solution and when bound to target proteins, further enriching our understanding of its structure-activity relationships.
References
- 1. enamine.net [enamine.net]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "A Theoretical Investigation Of The Ring Strain Energy, Destabilization" by John A. Bumpus [scholarworks.uni.edu]
- 7. [PDF] A Theoretical Investigation of the Ring Strain Energy, Destabilization Energy, and Heat of Formation of CL-20 | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Computational Access to 1,3,5,6,7‐Pentanitro‐3,6,7‐Triazabicyclo‐[3.1.1]‐Heptane (UIX): A Powerful Potential Explosive with Zero Oxygen Balance | CoLab [colab.ws]
The Architecture of Constraint: A Technical Guide to the Synthesis of Bridged Bicyclic Morpholines
Foreword: The Strategic Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is a paramount objective. The morpholine ring, a privileged scaffold, is frequently incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability.[1][2] However, the inherent conformational flexibility of simple morpholines can be a double-edged sword, potentially leading to entropic penalties upon binding to a biological target. The strategic introduction of conformational constraints through the formation of bridged bicyclic systems offers a compelling solution to this challenge. These rigidified analogs provide a structurally diverse, three-dimensional framework that can pre-organize pharmacophoric elements for optimal target engagement, thereby enhancing potency and selectivity.[3][4] Furthermore, the unique topology of bridged bicyclic morpholines can lead to improved pharmacokinetic profiles and the exploration of novel intellectual property space.[5][6][7] This guide provides a comprehensive overview of the key synthetic strategies for accessing these valuable scaffolds, with a focus on the underlying principles and practical considerations for their implementation in a drug discovery setting.
I. Intramolecular Cyclization Strategies: Forging the Bridge from Within
Intramolecular cyclization represents a powerful and convergent approach to the synthesis of bridged bicyclic morpholines. These strategies often leverage readily available starting materials and allow for the stereocontrolled installation of substituents.
A. Reductive Amination and Acetal Formation: A Versatile Cascade
A notable strategy involves a cascade sequence of reductive amination followed by an acid-promoted intramolecular trans-acetalization.[8] This approach is particularly useful for the synthesis of morpholine-proline chimeras, which are valuable building blocks in peptidomimetic design.
Causality Behind Experimental Choices: The choice of a reductive amination protocol is critical for the initial C-N bond formation. The selection of a mild reducing agent, such as sodium triacetoxyborohydride, is often preferred to avoid over-reduction of other functional groups. The subsequent acid-promoted cyclization relies on the principle of acetal exchange, where a pendant hydroxyl group displaces a methoxy group to form the more thermodynamically stable bicyclic system. The choice of acid catalyst, typically a mild Lewis or Brønsted acid, is crucial to promote the desired cyclization without causing unwanted side reactions.
Experimental Protocol: Synthesis of a 2-Methoxy-Morpholine Intermediate [8]
-
Reductive Amination: To a solution of the starting acetal (1.0 equiv) and an amino acid such as threonine (1.2 equiv) in a suitable solvent like methanol, add sodium triacetoxyborohydride (1.5 equiv) portionwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
O-Desilylation and Intramolecular Trans-acetalization: Dissolve the crude product from the previous step in a suitable solvent (e.g., dichloromethane).
-
Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid) at room temperature.
-
Stir the reaction for 2-4 hours, monitoring the formation of the bicyclic product.
-
Upon completion, neutralize the reaction with a mild base (e.g., triethylamine).
-
Purify the product by flash column chromatography on silica gel to afford the desired 2-methoxy-morpholine derivative.
B. Intramolecular C–H Bond Amination: A Modern Approach to Azacycle Synthesis
Recent advances in catalysis have enabled the use of intramolecular C-H bond amination for the construction of complex azacycles, including bridged systems.[9] The Hofmann-Löffler-Freytag (HLF) reaction and its modern variants provide a powerful tool for the direct conversion of monocyclic amines into bicyclic structures.
Causality Behind Experimental Choices: This strategy relies on the generation of a reactive nitrogen-centered radical or nitrenoid species that can abstract a hydrogen atom from a sterically accessible C-H bond. The regioselectivity of the C-H abstraction is governed by the conformational preference of the substrate, favoring the formation of a six-membered transition state. The choice of catalyst and oxidant is critical for the efficient generation of the reactive nitrogen species and for controlling the outcome of the reaction.
Conceptual Workflow for Intramolecular C-H Amination
Caption: Conceptual workflow for the synthesis of bridged bicyclic morpholines via intramolecular C-H amination.
II. Cycloaddition Strategies: Building the Core Through Concerted Reactions
Cycloaddition reactions, particularly the Diels-Alder reaction, offer a highly efficient and stereocontrolled route to bicyclic systems.[10][11] By carefully selecting the diene and dienophile, complex bridged morpholine scaffolds can be assembled in a single step.
A. The Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction, where one or more heteroatoms are part of the diene or dienophile, is a powerful tool for the synthesis of heterocyclic compounds, including morpholine derivatives.[10]
Causality Behind Experimental Choices: The success of a hetero-Diels-Alder reaction depends on the electronic properties of the diene and dienophile. Typically, an electron-rich diene is reacted with an electron-deficient dienophile (normal electron demand) or vice versa (inverse electron demand). Lewis acid catalysis is often employed to accelerate the reaction and control the stereoselectivity by coordinating to the dienophile and lowering the energy of the LUMO. The choice of solvent can also influence the reaction rate and selectivity.
B. Intramolecular Diels-Alder Reactions
Tethering the diene and dienophile within the same molecule allows for an intramolecular Diels-Alder (IMDA) reaction, which can be a highly efficient method for constructing complex polycyclic systems, including bridged bicyclic morpholines.[12]
Causality Behind Experimental Choices: The feasibility and stereochemical outcome of an IMDA reaction are largely dictated by the length and nature of the tether connecting the diene and dienophile. The tether must be of an appropriate length to allow the reactive partners to adopt a suitable conformation for the cycloaddition to occur. The stereochemistry of the newly formed rings is often controlled by the conformation of the transition state, with the endo transition state being generally favored.
Illustrative IMDA Reaction Scheme
Caption: General scheme for the synthesis of bridged bicyclic morpholines via an intramolecular Diels-Alder reaction.
III. Synthesis from Cyclic Precursors: A Stepwise Approach
An alternative to building the bicyclic system in a single step is to start with a pre-existing cyclic scaffold and construct the second ring in a stepwise fashion. This approach can offer greater flexibility in the introduction of substituents.
A. From Furan- and Pyran-dicarboxylic Acids
A concise and practical synthesis of 8-oxa-3-aza-bicyclo[3.2.1]octane and 9-oxa-3-aza-bicyclo[3.3.1]nonane has been developed starting from furan-2,5-dicarboxylic acid and 4H-pyran-2,6-dicarboxylic acid, respectively.[13][14]
Causality Behind Experimental Choices: This strategy involves the initial reduction of the heterocyclic dicarboxylic acid to the corresponding saturated diol, followed by conversion to a diammonium salt. A key step is the thermolysis of this salt to form the bicyclic imide, which is then reduced to the desired bridged bicyclic morpholine. The solvent-free thermolysis is a notable feature of this route, offering a potentially greener and more efficient alternative to solvent-based methods. The choice of reducing agent for the final step, such as borane, is critical for the clean conversion of the imide to the amine.
Experimental Protocol: Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride [13][14]
-
Reduction of Furan-2,5-dicarboxylic acid: Hydrogenate a solution of furan-2,5-dicarboxylic acid in a suitable solvent (e.g., acetic acid) using a palladium on carbon catalyst under a hydrogen atmosphere.
-
After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain the saturated dicarboxylic acid.
-
Formation of the Diammonium Salt: Dissolve the dicarboxylic acid in an aqueous solution of ammonia and then evaporate the solvent to obtain the diammonium salt.
-
Thermolysis to form the Bicyclic Imide: Heat the neat diammonium salt at high temperature (e.g., 230 °C) until the formation of the bicyclic imide is complete.
-
Reduction of the Imide: To a solution of the bicyclic imide in a suitable solvent (e.g., THF), add a solution of borane-THF complex dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for several hours.
-
Cool the reaction to 0 °C and quench by the slow addition of hydrochloric acid.
-
Concentrate the reaction mixture and then recrystallize the residue from a suitable solvent system to afford 8-oxa-3-aza-bicyclo[3.2.1]octane as its hydrochloride salt.
IV. Physicochemical Properties and Their Modulation
A key driver for the synthesis of bridged bicyclic morpholines is their unique impact on physicochemical properties. Contrary to what might be expected from simply adding carbon atoms, bridging a morpholine ring can lead to a decrease in lipophilicity, as measured by logD.[6] This counterintuitive effect is attributed to the conformational changes induced by the bridge, which can lead to an increase in the polar surface area.[1]
Table 1: Comparison of Lipophilicity (logD7.4) for Bridged and Unbridged Analogs [6]
| Unbridged Compound | logD7.4 | Bridged Analog | logD7.4 | ΔlogD7.4 |
| N-Methylmorpholine | -0.9 | 8-Methyl-8-aza-3-oxabicyclo[3.2.1]octane | -1.2 | -0.3 |
| N-Benzylmorpholine | 1.2 | 8-Benzyl-8-aza-3-oxabicyclo[3.2.1]octane | 0.8 | -0.4 |
| N-Phenylmorpholine | 1.1 | 8-Phenyl-8-aza-3-oxabicyclo[3.2.1]octane | 0.3 | -0.8 |
V. Conclusion and Future Perspectives
The synthesis of bridged bicyclic morpholines has emerged as a vibrant area of research, driven by the increasing demand for novel, three-dimensional scaffolds in drug discovery. The strategies outlined in this guide, from intramolecular cyclizations to cycloaddition reactions and the derivatization of cyclic precursors, provide a versatile toolkit for accessing a wide range of these conformationally constrained heterocycles. The ability of these scaffolds to modulate key physicochemical properties, such as lipophilicity, further enhances their appeal. Future efforts in this field will likely focus on the development of new, more efficient, and stereoselective synthetic methods, as well as the exploration of a broader range of bridged architectures. The continued application of these innovative synthetic strategies will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem-space.com [chem-space.com]
- 4. Flexible access to conformationally-locked bicyclic morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. Diels–Alder Reaction [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 14. Concise syntheses of bridged morpholines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: The Use of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrochloride in Modern Drug Design
Introduction: Navigating Beyond Flatland in Medicinal Chemistry
In the pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond traditional, planar chemical structures. The concept of "escaping flatland" emphasizes the incorporation of three-dimensional (3D) scaffolds to explore new chemical space and enhance molecular properties.[1] Bridged bicyclic systems, such as 6-oxa-3-azabicyclo[3.1.1]heptane, have emerged as powerful tools in this endeavor. This achiral, conformationally rigid scaffold serves as a superior bioisosteric replacement for commonly used motifs like morpholine and piperidine, offering a unique spatial arrangement of functional groups that can lead to significant improvements in a drug candidate's profile.[2][3][4]
This guide provides an in-depth exploration of 6-oxa-3-azabicyclo[3.1.1]heptane hydrochloride, a versatile building block for drug discovery. We will delve into its structural and physicochemical properties, its strategic application as a bioisostere, and provide detailed protocols for its incorporation into lead molecules.
Structural and Physicochemical Rationale for Use
6-Oxa-3-azabicyclo[3.1.1]heptane is a saturated heterocyclic compound featuring a bicyclic system that locks the embedded morpholine-like ring into a constrained conformation.[5] This rigidity is a key advantage over the flexible chair conformation of a standard morpholine ring. By pre-organizing the molecule into a specific 3D orientation, the entropic penalty upon binding to a biological target can be significantly reduced, potentially leading to enhanced binding affinity and potency.[4]
The hydrochloride salt form of this scaffold enhances its solubility in aqueous media and improves its handling characteristics, making it a convenient building block for various synthetic transformations.[6][7]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO | [ChemScene][8] |
| Molecular Weight | 135.59 g/mol | [ChemScene][8] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [ChemScene][8] |
| Calculated logP (cLogP) | 0.1689 | [ChemScene][8] |
| Hydrogen Bond Acceptors | 2 | [ChemScene][8] |
| Hydrogen Bond Donors | 1 | [ChemScene][8] |
| Rotatable Bonds | 0 | [ChemScene][8] |
The low cLogP and TPSA values suggest that incorporating this scaffold can lead to compounds with favorable aqueous solubility and membrane permeability, which are critical for oral bioavailability.
Application as a Bioisostere: Improving on Nature and Tradition
Bioisosteric replacement is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties while maintaining its biological activity. 6-Oxa-3-azabicyclo[3.1.1]heptane serves as an excellent bioisostere for several common fragments:
-
Constrained Morpholine Analog: Its most direct application is as a rigid substitute for the flexible morpholine ring. This can enhance selectivity by enforcing a specific vector for substituents, leading to more precise interactions with the target protein.[2][3]
-
Piperidine Mimetic: The related 6-azabicyclo[3.1.1]heptane scaffold has been shown to mimic both chair and boat conformations of piperidine, a ubiquitous heterocycle in CNS-active drugs.[9] This principle extends to the 6-oxa-3-aza variant, offering novel conformational possibilities.
-
Saturated Isostere of meta-Substituted Benzene: Research on the closely related 3-oxabicyclo[3.1.1]heptane has demonstrated its ability to act as a saturated isostere for a meta-substituted phenyl ring.[10] This strategy can significantly improve physicochemical properties such as solubility and metabolic stability by reducing the lipophilicity associated with aromatic rings.[1][11]
Case Study: Enhancing Physicochemical Properties in a Sonidegib Analog
A compelling example of the benefits of a bicyclo[3.1.1]heptane core comes from the isosteric replacement of a meta-substituted benzene ring in the anticancer drug Sonidegib with a 3-oxabicyclo[3.1.1]heptane moiety.[10][11] While not the exact scaffold of focus, this case provides strong evidence for the advantages of this class of compounds.
| Compound | logD (pH 7.4) | Aqueous Solubility (µg/mL) | Human Microsomal Stability (T½, min) |
| Sonidegib (Parent Drug) | 3.1 | 0.4 | 14 |
| Oxa-BCHep Analog | 2.6 | >200 | 23 |
Data adapted from Morvan, J. et al., Org. Lett. 2023.[10]
This data clearly demonstrates that replacing a planar aromatic ring with a saturated bicyclic scaffold can lead to a significant reduction in lipophilicity (lower logD) and a dramatic improvement in aqueous solubility and metabolic stability. These are highly desirable improvements in a drug development program.
Experimental Protocols for Incorporation
The secondary amine of this compound provides a versatile handle for synthetic elaboration. The two most common methods for its incorporation are amide bond formation and N-alkylation.
Protocol 1: Amide Coupling via EDC/HOBt Activation
This protocol describes a standard procedure for coupling a carboxylic acid to the secondary amine of 6-oxa-3-azabicyclo[3.1.1]heptane. This method is based on the synthetic procedures described for cannabinoid receptor modulators.[12]
Caption: Workflow for amide coupling.
Step-by-Step Methodology:
-
Activation: To a solution of the carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 1.2 eq). Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add this compound (1.1 eq) to the reaction mixture, followed by the dropwise addition of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq) or triethylamine (TEA). The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate (EtOAc). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Reductive Amination
This protocol provides a general method for forming a C-N bond between the bicyclic amine and a carbonyl compound (aldehyde or ketone).
Caption: Workflow for reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde or ketone (1.0 eq), this compound (1.1 eq), and a non-nucleophilic base like DIPEA (1.2 eq) in a solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature overnight (12-18 hours). Monitor for the disappearance of the starting materials by TLC or LC-MS.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir for 30 minutes, then separate the layers. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the N-alkylated product.
Application in Target-Oriented Drug Discovery: Cannabinoid Receptor Modulators
The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold has been successfully incorporated into novel compounds designed as cannabinoid (CB) receptor modulators.[12] CB receptors, primarily CB1 and CB2, are G-protein coupled receptors (GPCRs) involved in a multitude of physiological processes, including pain perception, appetite, and immune function.[12] Modulating these receptors is a key strategy for developing treatments for pain, inflammation, and neurological disorders.[12]
The incorporation of the rigid bicyclic scaffold can influence the ligand's conformation, leading to altered selectivity and functional activity (agonist, antagonist, or inverse agonist) at the CB receptors.
References
- 1. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10092584B2 - Compounds for the treatment of medical disorders - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound Supplier & Distributor of CAS# 83773-62-8 [processpointchem.com]
- 7. WO2018160889A1 - Aryl, heteroary, and heterocyclic pharmaceutical compounds for treatment of medical disorders - Google Patents [patents.google.com]
- 8. chemscene.com [chemscene.com]
- 9. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Incorporating 6-Oxa-3-azabicyclo[3.1.1]heptane into Bioactive Molecules
Introduction: The Strategic Advantage of a Bridged Bicyclic Scaffold
In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized physicochemical properties is paramount. The morpholine moiety is a ubiquitous feature in numerous approved drugs, valued for its ability to improve solubility and engage in hydrogen bonding. However, its conformational flexibility can be a liability, leading to a potential entropic penalty upon binding to a biological target. The 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling morpholine isostere, offering a rigid, three-dimensional structure that can pre-organize substituents into a favorable conformation for target engagement.[1]
This bridged bicyclic system is achiral, simplifying synthetic and analytical challenges. Its structural rigidity can lead to improved selectivity and potency by reducing the entropic penalty of binding.[1] Furthermore, molecules incorporating this scaffold have shown promise in modulating key biological targets, including cannabinoid receptors. This guide provides a detailed overview and practical protocols for the incorporation of 6-Oxa-3-azabicyclo[3.1.1]heptane into bioactive molecules, aimed at researchers, medicinal chemists, and drug development professionals.
Physicochemical Properties and Rationale for Use
The primary motivation for employing the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold lies in its ability to confer desirable physicochemical properties to a lead molecule. Its rigid nature reduces the number of rotatable bonds, a factor often correlated with improved oral bioavailability.[2]
| Property | Value | Source |
| Molecular Weight | 99.13 g/mol | [3] |
| Molecular Formula | C₅H₉NO | [3] |
| XLogP3-AA | -0.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 0 | [3] |
Table 1: Key Physicochemical Properties of 6-Oxa-3-azabicyclo[3.1.1]heptane.
The low XLogP3-AA value suggests good aqueous solubility, a critical attribute for many drug candidates. The presence of both a hydrogen bond donor (the secondary amine) and acceptor (the ether oxygen and the nitrogen) allows for versatile interactions with biological targets.
Core Synthetic Strategies for Incorporation
The secondary amine of the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold is the primary handle for its incorporation into parent molecules. Standard organic transformations are typically employed to form a stable covalent bond between the scaffold and the molecule of interest. The most common approaches include:
-
Amide Bond Formation: Coupling with a carboxylic acid.
-
Sulfonamide Bond Formation: Reaction with a sulfonyl chloride.
-
N-Arylation: Formation of a carbon-nitrogen bond with an aryl halide or pseudohalide.
-
Reductive Amination: Reaction with an aldehyde or ketone followed by reduction.
The following sections provide detailed, field-tested protocols for these key transformations.
Protocol 1: Amide Coupling via Carbodiimide Activation
This protocol describes a general procedure for the formation of an amide bond between 6-Oxa-3-azabicyclo[3.1.1]heptane and a carboxylic acid, a common linkage in many bioactive compounds, including cannabinoid receptor modulators.[1]
Workflow Diagram
Caption: Workflow for amide coupling of 6-Oxa-3-azabicyclo[3.1.1]heptane.
Step-by-Step Methodology
-
Reaction Setup: To a solution of the desired carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add 6-Oxa-3-azabicyclo[3.1.1]heptane hydrotosylate (1.1 equivalents) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.2 equivalents) to neutralize the salt and the generated HCl.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with the organic solvent used. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, 1 M aqueous hydrochloric acid (HCl), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Sulfonamide Synthesis
The formation of a sulfonamide linkage is another robust method for incorporating the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold. This protocol details the reaction with a sulfonyl chloride in the presence of a base.
Workflow Diagram
Caption: Workflow for sulfonamide synthesis with 6-Oxa-3-azabicyclo[3.1.1]heptane.
Step-by-Step Methodology
-
Reaction Setup: Dissolve 6-Oxa-3-azabicyclo[3.1.1]heptane hydrotosylate (1.1 equivalents) and a suitable base such as pyridine or triethylamine (Et₃N) (2.5 equivalents) in anhydrous dichloromethane (DCM) (0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the desired sulfonyl chloride (1.0 equivalent) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with DCM and wash sequentially with 1 M aqueous HCl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified sulfonamide by appropriate analytical methods (NMR, HRMS).
Protocol 3: Buchwald-Hartwig N-Arylation
For the direct coupling of the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold to an aromatic or heteroaromatic ring, the Buchwald-Hartwig amination is a powerful and widely used method.[4] This protocol provides a general guideline for this palladium-catalyzed cross-coupling reaction.
Workflow Diagram
Caption: Workflow for Buchwald-Hartwig N-arylation of 6-Oxa-3-azabicyclo[3.1.1]heptane.
Step-by-Step Methodology
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (or triflate) (1.0 equivalent), 6-Oxa-3-azabicyclo[3.1.1]heptane hydrotosylate (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4 equivalents) to a dry Schlenk tube or microwave vial.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Characterize the purified N-arylated product using standard analytical techniques.
Application Example: Cannabinoid Receptor Modulators
A notable application of the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold is in the development of cannabinoid (CB) receptor modulators. For instance, compounds of Formula (I) as described in patent US 9,006,442 B2 are designed for this purpose.[1]
Formula (I): (A general representation based on the patent description)
Where Ar can be a substituted naphthyl ring system, L is a linker such as a carbonyl group (amide), and the BicyclicScaffold is 6-Oxa-3-azabicyclo[3.1.1]heptane.
The synthesis of such compounds typically involves the amide coupling of a suitably functionalized aromatic carboxylic acid with 6-Oxa-3-azabicyclo[3.1.1]heptane, following a protocol similar to Protocol 1 described above.[1] The incorporation of the rigid bicyclic scaffold is intended to improve the pharmacological profile of the resulting molecule.
Conclusion and Future Outlook
The 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal for the design of novel therapeutics. Its rigid, achiral nature and its ability to act as a constrained morpholine isostere make it an attractive building block for improving the drug-like properties of bioactive molecules. The protocols outlined in this guide provide a practical framework for the successful incorporation of this scaffold into a variety of molecular architectures. As the drive towards molecules with greater three-dimensionality continues, the utility of such bridged bicyclic systems in drug discovery is expected to grow.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. rsc.org [rsc.org]
- 3. 6-Oxa-3-azabicyclo(3.1.1)heptane | C5H9NO | CID 17965857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Reactivity of 6-Oxa-3-azabicyclo[3.1.1]heptane: A Guide to N-Functionalization with Electrophiles
Introduction: A Bioisostere of Growing Importance
In the landscape of modern medicinal chemistry, the quest for novel scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates is relentless. One such scaffold that has garnered significant interest is 6-oxa-3-azabicyclo[3.1.1]heptane. This rigid, bicyclic amine serves as a valuable achiral isostere of morpholine, a common motif in numerous approved drugs.[1][2] The constrained conformation of 6-oxa-3-azabicyclo[3.1.1]heptane, in contrast to the flexible chair-boat equilibrium of morpholine, can offer advantages in binding affinity and selectivity by reducing the entropic penalty upon interaction with biological targets.[3] Its growing importance is underscored by its incorporation into various patent applications for novel therapeutic agents.[4][5]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of 6-oxa-3-azabicyclo[3.1.1]heptane with a range of common electrophiles. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for N-acylation, N-alkylation (including N-arylation), and N-sulfonylation.
Core Reactivity: The Nucleophilic Secondary Amine
The synthetic utility of 6-oxa-3-azabicyclo[3.1.1]heptane primarily stems from the nucleophilic character of its secondary amine nitrogen. This nitrogen readily reacts with a variety of electrophilic partners, allowing for the facile introduction of diverse functional groups. This N-functionalization is a cornerstone of its application in drug discovery, enabling the modulation of properties such as potency, selectivity, solubility, and metabolic stability.
I. N-Acylation: Formation of Amide Linkages
The N-acylation of 6-oxa-3-azabicyclo[3.1.1]heptane provides access to the corresponding amides, a functional group of paramount importance in pharmaceuticals. This transformation is typically achieved using acylating agents such as acid chlorides or acid anhydrides.
Causality in Experimental Design:
The choice of acylating agent and reaction conditions is dictated by the reactivity of the specific substrate and the desired scale of the reaction. Acid chlorides are generally more reactive than anhydrides and are often employed for less nucleophilic amines or when rapid reaction rates are desired. The inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[6] For slower reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the acylation. Acid anhydrides offer a milder alternative and can sometimes be used without a catalyst.[7]
Caption: General workflow for the N-acylation of 6-oxa-3-azabicyclo[3.1.1]heptane.
Detailed Protocol: N-Acylation with an Acid Chloride
This protocol provides a general procedure for the N-acylation of 6-oxa-3-azabicyclo[3.1.1]heptane using an acid chloride.[3]
Materials:
-
6-Oxa-3-azabicyclo[3.1.1]heptane (or its salt, e.g., hydrochloride[8] or tosylate[1][2])
-
Acid chloride (1.05 equiv)
-
Triethylamine or pyridine (1.1 equiv if starting from the free base; 2.1 equiv if starting from a salt)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 6-oxa-3-azabicyclo[3.1.1]heptane (1.0 equiv) and dissolve it in anhydrous DCM. If starting from a salt, add the additional equivalent of base and stir for 10-15 minutes to generate the free amine in situ.
-
Base Addition: Add triethylamine or pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acylating Agent: Add the acid chloride dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. If the reaction is sluggish, add a catalytic amount of DMAP.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure N-acyl-6-oxa-3-azabicyclo[3.1.1]heptane.
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Triethylamine | DCM | 0 to RT | 2-4 | >90 (Typical) |
| 2 | Benzoyl Chloride | Pyridine | DCM | 0 to RT | 4-6 | >90 (Typical) |
| 3 | Isobutyryl Chloride | Triethylamine | THF | 0 to RT | 3-5 | >90 (Typical) |
II. N-Alkylation and N-Arylation: Expanding Molecular Complexity
N-alkylation and N-arylation are powerful methods to introduce a wide array of substituents onto the nitrogen atom of 6-oxa-3-azabicyclo[3.1.1]heptane, significantly impacting the steric and electronic properties of the resulting molecule.
Causality in Experimental Design:
Direct N-alkylation with alkyl halides is a common and straightforward approach.[9] The choice of base is critical, with inorganic bases like potassium carbonate being suitable for more reactive alkyl halides, while stronger, non-nucleophilic organic bases may be required for less reactive systems. Reductive amination offers a milder alternative for the introduction of alkyl groups and is particularly useful for synthesizing secondary and tertiary amines from aldehydes and ketones. N-arylation, especially with electron-deficient heteroaromatics, often proceeds via nucleophilic aromatic substitution.
Caption: General workflow for the N-alkylation/arylation of 6-oxa-3-azabicyclo[3.1.1]heptane.
Detailed Protocol: Direct N-Alkylation with an Alkyl Halide
This protocol outlines a general procedure for the direct N-alkylation of 6-oxa-3-azabicyclo[3.1.1]heptane.[9]
Materials:
-
6-Oxa-3-azabicyclo[3.1.1]heptane (or its salt)
-
Alkyl halide (e.g., bromide or iodide) (1.1 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 6-oxa-3-azabicyclo[3.1.1]heptane (1.0 equiv) in anhydrous acetonitrile, add the alkyl halide (1.1 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the alkyl halide.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.
| Entry | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 6 | >85 (Typical) | [9] |
| 2 | Ethyl Iodide | K₂CO₃ | DMF | 60 | 8 | >90 (Typical) | [9] |
| 3 | 3,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine | DIPEA | DMSO | 130 | 12 | 69.4 | [5] |
III. N-Sulfonylation: Introducing the Sulfonamide Moiety
The sulfonamide functional group is a well-established pharmacophore found in a multitude of drugs with diverse therapeutic applications. The N-sulfonylation of 6-oxa-3-azabicyclo[3.1.1]heptane provides a direct route to incorporate this important moiety.
Causality in Experimental Design:
The reaction of an amine with a sulfonyl chloride is the most common method for the synthesis of sulfonamides.[10] Similar to N-acylation, this reaction requires a base to neutralize the HCl generated. The choice of base and solvent can influence the reaction rate and yield. Pyridine can act as both a base and a catalyst. For less reactive amines or sulfonyl chlorides, heating the reaction mixture may be necessary.
Caption: General workflow for the N-sulfonylation of 6-oxa-3-azabicyclo[3.1.1]heptane.
Detailed Protocol: N-Sulfonylation with a Sulfonyl Chloride
This protocol provides a general procedure for the N-sulfonylation of 6-oxa-3-azabicyclo[3.1.1]heptane.[1]
Materials:
-
6-Oxa-3-azabicyclo[3.1.1]heptane (or its salt)
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 equiv)
-
Pyridine or triethylamine (1.5 equiv if starting from the free base; 2.5 equiv if starting from a salt)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 6-oxa-3-azabicyclo[3.1.1]heptane (1.0 equiv) in anhydrous DCM.
-
Base Addition: Add pyridine or triethylamine.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Sulfonylating Agent: Slowly add the sulfonyl chloride dropwise to the cooled amine solution.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Reaction Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the pure N-sulfonylated product.
| Entry | Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methanesulfonyl Chloride | Triethylamine | DCM | 0 to RT | 4-8 | >90 (Typical) | [1] |
| 2 | p-Toluenesulfonyl Chloride | Pyridine | DCM | 0 to RT | 6-12 | >90 (Typical) | [1] |
| 3 | N-{cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}sulfamoyl chloride | DIPEA | DCM | 0 to RT | - | - | Implied in[4] |
Conclusion
6-Oxa-3-azabicyclo[3.1.1]heptane is a synthetically tractable and medicinally relevant scaffold. The nucleophilic secondary amine provides a reliable handle for the introduction of a wide range of functional groups through well-established N-acylation, N-alkylation/arylation, and N-sulfonylation reactions. The protocols detailed in this application note serve as a robust starting point for the synthesis of novel derivatives for application in drug discovery and development. The unique conformational constraints of this bicyclic system, combined with its synthetic accessibility, position it as a valuable building block for the next generation of therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mykhailiukchem.org [mykhailiukchem.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. recercat.cat [recercat.cat]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cbijournal.com [cbijournal.com]
Application Notes and Protocols for the N-Functionalization of 6-Oxa-3-azabicyclo[3.1.1]heptane
Introduction: The Strategic Importance of the 6-Oxa-3-azabicyclo[3.1.1]heptane Scaffold in Medicinal Chemistry
The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold has emerged as a valuable building block in modern drug discovery.[1] Its rigid, bicyclic structure imparts a defined three-dimensional geometry to molecules, which can enhance binding affinity and selectivity for biological targets. As a conformationally restricted morpholine isostere, it offers an alternative to more flexible piperidine and morpholine rings, which are ubiquitous in pharmaceuticals.[1] The strategic introduction of functional groups at the nitrogen atom (N-functionalization) is a key step in the synthesis of novel therapeutic agents, allowing for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
This comprehensive guide provides detailed application notes and protocols for the three primary classes of N-functionalization of 6-oxa-3-azabicyclo[3.1.1]heptane: N-arylation, N-alkylation, and N-acylation. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, offering researchers a practical and reliable resource for the synthesis of novel derivatives.
I. N-Arylation via Buchwald-Hartwig Amination: Forging the C-N Aryl Bond
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines. This reaction has largely superseded traditional methods like the Ullmann condensation due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and depends on the electronic and steric properties of both the aryl halide and the amine.
Mechanistic Rationale and Key Considerations
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.
For sterically hindered secondary amines like 6-oxa-3-azabicyclo[3.1.1]heptane, the choice of a bulky and electron-rich phosphine ligand is crucial to promote both the oxidative addition and the final reductive elimination step. Ligands such as XPhos, RuPhos, or BrettPhos are often employed in these challenging couplings. The selection of a suitable base is also critical; while strong bases like sodium tert-butoxide (NaOtBu) are common, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for substrates with base-sensitive functional groups.
Protocol: General Procedure for N-Arylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos or RuPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium precursor (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (2.0-3.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation
| Aryl Halide | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) |
| 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |
| 2-Chloropyridine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 110 |
| 1-Bromo-3,5-difluorobenzene | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Toluene | 90 |
II. N-Alkylation via Reductive Amination: A Versatile Route to N-Alkyl Derivatives
Reductive amination is a highly efficient and widely used method for the N-alkylation of amines.[2] This one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of an amine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding alkylated amine. This method avoids the common issue of over-alkylation that can occur with direct alkylation using alkyl halides.
Causality in Reagent Selection
The choice of reducing agent is paramount for a successful reductive amination. Mild and selective reducing agents are preferred to avoid the reduction of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice as it is less reactive than sodium borohydride (NaBH₄) and selectively reduces the iminium ion in the presence of the aldehyde. Other suitable reagents include sodium cyanoborohydride (NaBH₃CN) and 2-picoline borane. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to facilitate the formation of the iminium ion. The addition of a catalytic amount of acetic acid can accelerate the initial condensation step.
Protocol: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of 6-oxa-3-azabicyclo[3.1.1]heptane with various aldehydes and ketones.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a reaction flask, add this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in anhydrous DCM or DCE.
-
If the hydrochloride salt of the amine is used, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Add a catalytic amount of acetic acid (0.1 equiv), if necessary, to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 2: Exemplary Conditions for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Additive |
| Benzaldehyde | NaBH(OAc)₃ | DCM | Acetic Acid |
| Cyclohexanone | NaBH(OAc)₃ | DCE | None |
| 4-Pyridinecarboxaldehyde | 2-Picoline Borane | Methanol | Acetic Acid |
III. N-Acylation via Amide Bond Formation: Constructing Amide Linkages
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. N-acylation of 6-oxa-3-azabicyclo[3.1.1]heptane with carboxylic acids introduces a key functional group that can participate in hydrogen bonding and other crucial interactions with biological targets. Due to the steric hindrance of the bicyclic amine, standard amide coupling conditions may require optimization.
Navigating the Challenges of Steric Hindrance
The sterically encumbered nature of the nitrogen atom in 6-oxa-3-azabicyclo[3.1.1]heptane can impede the approach of the activated carboxylic acid, leading to slower reaction rates and lower yields. To overcome this, highly efficient coupling reagents are necessary. Common choices include carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activating agent like HOBt (hydroxybenzotriazole) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like diisopropylethylamine (DIPEA). The choice of solvent can also influence the reaction outcome, with polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) often being preferred.
Protocol: Amide Coupling with a Carboxylic Acid
The following protocol details a general procedure for the N-acylation of 6-oxa-3-azabicyclo[3.1.1]heptane.
Materials:
-
This compound
-
Carboxylic acid
-
Coupling reagent (e.g., HATU or EDC/HOBt)
-
Non-nucleophilic base (e.g., DIPEA or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or NMP)
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid (1.0 equiv) and the coupling reagent (1.1 equiv) in the anhydrous solvent.
-
If using EDC/HOBt, add HOBt (1.1 equiv) at this stage.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 equiv) followed by the non-nucleophilic base (2.5 equiv).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired amide.
Table 3: Common Amide Coupling Reagents and Conditions
| Coupling Reagent | Additive | Base | Solvent |
| HATU | None | DIPEA | DMF |
| EDC | HOBt | Triethylamine | DCM/DMF |
| T3P | None | Pyridine | Ethyl Acetate |
A specific example of this transformation is the reaction of 6-oxa-3-azabicyclo[3.1.1]heptane with a naphthalenyl carboxylic acid intermediate, as described in US Patent 9,006,442 B2.[3] This reaction utilizes EDC and HOBt in the presence of DIPEA, highlighting the industrial applicability of this methodology.[3]
Conclusion and Future Perspectives
The N-functionalization of 6-oxa-3-azabicyclo[3.1.1]heptane provides a versatile platform for the synthesis of novel, three-dimensionally complex molecules for drug discovery. The protocols detailed in this guide for N-arylation, N-alkylation, and N-acylation offer robust and adaptable methods for researchers in the field. As the importance of sp³-rich scaffolds in medicinal chemistry continues to grow, the development of even more efficient and selective methods for the functionalization of such bicyclic systems will remain an active area of research.
References
The Three-Dimensional Advantage: 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrochloride as a Privileged Scaffold in Modern Medicinal Chemistry
Abstract
In the quest for drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning away from flat, aromatic structures towards three-dimensional (3D) scaffolds. The 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride is a conformationally rigid bicyclic amine that has emerged as a powerful building block in this pursuit. Functioning as a non-classical isostere of morpholine and piperidine, this scaffold offers a unique combination of structural rigidity, defined exit vectors, and favorable physicochemical properties.[1][2] This guide provides an in-depth analysis of its strategic application, featuring detailed synthetic protocols, a case study in kinase inhibition, and a quantitative comparison of its impact on drug-like properties.
Introduction: Why Embrace Rigidity?
Traditional drug discovery has often relied on planar, aromatic rings. However, such structures can contribute to poor solubility, metabolic liabilities, and off-target effects.[3] The strategic incorporation of rigid, saturated scaffolds like 6-oxa-3-azabicyclo[3.1.1]heptane addresses these challenges by:
-
Enhancing Target Binding: The rigid framework pre-organizes the molecule into a specific conformation, reducing the entropic penalty upon binding to a biological target. This can lead to a significant increase in binding affinity and potency.
-
Improving Physicochemical Properties: As a bridged bicyclic morpholine isostere, this scaffold introduces polarity via its oxygen and nitrogen atoms while maintaining a compact, sp³-rich structure.[2] This often improves aqueous solubility and metabolic stability compared to more lipophilic or metabolically vulnerable rings like piperidine.[4]
-
Exploring Novel Chemical Space: The defined three-dimensional geometry of the bicyclic system allows for precise projection of substituents into new regions of a target's binding pocket, unlocking novel structure-activity relationships (SAR) that are inaccessible with flat scaffolds.
The hydrochloride salt form ensures improved solubility and stability, making it an ideal starting material for a wide range of synthetic transformations.[4]
Physicochemical Properties and Bioisosteric Comparison
The fundamental value of the 6-oxa-3-azabicyclo[3.1.1]heptane scaffold lies in its ability to act as a superior bioisostere for commonly used heterocycles. While it mimics the general connectivity of morpholine, its rigid structure confers distinct advantages. A study by Mykhailiuk and colleagues on the related 3-azabicyclo[3.1.1]heptane core, when substituted into the antihistamine drug Rupatidine in place of a pyridine ring, provided a dramatic illustration of these benefits.[5][6]
The data below showcases how replacing a traditional aromatic ring with a bicyclic saturated isostere can significantly enhance drug-like properties.
| Property | Rupatidine (Pyridine Ring) | Saturated Analog (3-Azabicyclo[3.1.1]heptane) | Implication of Change |
| Kinetic Solubility (pH 7.4) | 2 µM | 110 µM | >50-fold increase in aqueous solubility.[5] |
| Lipophilicity (logD @ pH 7.4) | 3.1 | 2.2 | Significant reduction in lipophilicity, often linked to improved safety and ADME profiles.[5] |
| Metabolic Stability (t½, human microsomes) | 16 min | >240 min | >15-fold increase in metabolic half-life, suggesting lower clearance and potentially less frequent dosing.[5] |
| Intrinsic Clearance (CLint) | 134 µL·min⁻¹·mg⁻¹ | <5.6 µL·min⁻¹·mg⁻¹ | Drastically reduced intrinsic clearance, indicating much slower metabolic breakdown.[5] |
| Table 1: Comparative data showing the profound improvements in physicochemical and ADME properties upon replacing a pyridine ring with a related 3-azabicyclo[3.1.1]heptane scaffold in the drug Rupatidine. Data sourced from Mykhailiuk et al., 2023.[5][6] |
This remarkable improvement in properties underscores the power of using rigid, saturated bicyclic scaffolds to optimize drug candidates.
Application Case Study: Inhibition of Tyrosine Kinase 2 (TYK2)
A compelling application of the 6-oxa-3-azabicyclo[3.1.1]heptane scaffold is found in the development of selective Tyrosine Kinase 2 (TYK2) inhibitors.[7][8] TYK2 is a member of the Janus kinase (JAK) family and is a key mediator in the signaling of pro-inflammatory cytokines like IL-12, IL-23, and Type I interferons. Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases.[9]
Mechanism of Action
TYK2 inhibitors containing the 6-oxa-3-azabicyclo[3.1.1]heptane moiety function by binding to the kinase domain, preventing the phosphorylation and subsequent activation of downstream STAT proteins. This blockade interrupts the inflammatory signaling cascade at a critical juncture.
In recently developed TYK2 inhibitors, the 6-oxa-3-azabicyclo[3.1.1]heptane moiety is typically appended to a core heterocyclic structure. The nitrogen atom of the bicyclic system serves as a convenient attachment point, while the rigid, 3D nature of the scaffold allows it to form optimal interactions within a specific pocket of the TYK2 enzyme, contributing to both potency and selectivity.[7]
Experimental Protocols
The following protocols are provided for instructional purposes. Researchers should consult primary literature and perform appropriate risk assessments before conducting any experiment.
Protocol 1: Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Core
The first synthesis of the tosylate salt of this scaffold was reported by Wishka et al. in a concise six-step sequence.[1] While the full experimental details from that publication are proprietary, the following is a representative multi-step protocol adapted from analogous bicyclic amine syntheses for the preparation of a protected intermediate, which can then be deprotected and salified.[10]
Workflow for Scaffold Synthesis
Representative Step: Intramolecular Cyclization
-
Reagents & Materials:
-
Appropriately 1,3-functionalized cyclobutane precursor (1.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, 2.2 eq)
-
Nitrogen or Argon atmosphere
-
Standard reaction glassware, magnetic stirrer, and cooling bath
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the cyclobutane precursor dissolved in anhydrous THF (0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add the sodium hydride portion-wise over 15 minutes. Caution: NaH reacts violently with water and is flammable. Handle with appropriate personal protective equipment.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-18 hours, monitoring for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the bicyclic intermediate.
-
Protocol 2: Derivatization via Nucleophilic Aromatic Substitution (SₙAr)
This protocol describes a typical method for coupling the this compound scaffold to an electron-deficient aromatic or heteroaromatic ring, a common step in the synthesis of kinase inhibitors.[7]
-
Reagents & Materials:
-
Aryl/Heteroaryl halide (e.g., 2-chloropyrimidine, 1.0 eq)
-
This compound (1.2 eq)
-
Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 3.0 eq)
-
Nitrogen or Argon atmosphere
-
Standard reaction glassware, magnetic stirrer, and heating mantle
-
-
Procedure:
-
To a round-bottom flask, add the aryl/heteroaryl halide, this compound, and the solvent.
-
Stir the suspension and add the DIPEA.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with water and then brine to remove the solvent and residual base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography or preparative HPLC to obtain the desired final compound.
-
Conclusion and Future Outlook
The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold is more than just a building block; it is a strategic tool for overcoming long-standing challenges in medicinal chemistry. Its inherent rigidity and defined 3D geometry provide a direct pathway to improving potency, selectivity, and critical ADME properties like solubility and metabolic stability. As demonstrated in the development of next-generation kinase inhibitors, its incorporation can unlock novel and potent interactions within complex biological targets. As drug discovery continues to move into more challenging biological space, the demand for sophisticated, sp³-rich scaffolds will only increase. The 6-oxa-3-azabicyclo[3.1.1]heptane core is perfectly positioned to be a mainstay in the design of future therapeutics, offering a reliable and powerful method for crafting superior drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2023220046A1 - Tyk2 inhibitors - Google Patents [patents.google.com]
- 8. WO2023227946A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 9. WO2023109120A1 - Tyk2 inhibitors and compositions and methods thereof - Google Patents [patents.google.com]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: The Strategic Incorporation of 6-Oxa-3-azabicyclo[3.1.1]heptane in Kinase Inhibitor Synthesis
Introduction: The Quest for Specificity and Novelty in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in achieving inhibitor selectivity, which is paramount to minimizing off-target effects and associated toxicities. Consequently, medicinal chemists are continuously exploring novel chemical scaffolds that can confer unique binding interactions and improved physicochemical properties.
One such scaffold that has garnered considerable interest is the 6-Oxa-3-azabicyclo[3.1.1]heptane system. This rigid, bicyclic amine offers a unique three-dimensional conformation that can be strategically employed to enhance the potency, selectivity, and drug-like properties of kinase inhibitors. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of 6-Oxa-3-azabicyclo[3.1.1]heptane in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss its impact on the structure-activity relationship (SAR) of inhibitors targeting key kinases such as PIM, Janus-Activated Kinase (JAK), and Tyrosine Kinase 2 (TYK2).
The Rationale: Why 6-Oxa-3-azabicyclo[3.1.1]heptane?
The strategic advantage of incorporating the 6-Oxa-3-azabicyclo[3.1.1]heptane moiety into kinase inhibitors stems from its unique structural and physicochemical properties. It is often employed as a bridged bicyclic morpholine or a morpholine isostere . Morpholine is a well-established and frequently utilized fragment in kinase inhibitor design, often contributing to favorable properties such as aqueous solubility and metabolic stability. However, the conformational flexibility of a simple morpholine ring can sometimes be a liability, leading to a potential entropic penalty upon binding to the target kinase.
The 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold addresses this limitation by locking the morpholine-like structure into a rigid bicyclic conformation. This pre-organization of the atoms can lead to a more favorable enthalpic contribution to the binding affinity. The key benefits of this scaffold can be summarized as follows:
-
Structural Rigidity: The bicyclic nature of the scaffold reduces the number of rotatable bonds, which can lead to a lower entropic penalty upon binding to the kinase's active site. This can translate to higher potency.
-
Three-Dimensionality: The defined three-dimensional shape of the scaffold allows for more precise and directional interactions with amino acid residues in the ATP-binding pocket, potentially leading to enhanced selectivity.
-
Novel Chemical Space: As a less commonly used building block compared to simple amines, it provides access to novel chemical space, which is crucial for developing intellectual property and overcoming existing resistance mechanisms.
-
Improved Physicochemical Properties: Like morpholine, the presence of the oxygen and nitrogen heteroatoms can contribute to improved solubility and other desirable ADME (absorption, distribution, metabolism, and excretion) properties.
Key Kinase Targets for 6-Oxa-3-azabicyclo[3.1.1]heptane-Containing Inhibitors
The versatility of the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold has been demonstrated in the development of inhibitors for several important kinase families:
-
PIM Kinases: These are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are implicated in the regulation of cell survival, proliferation, and apoptosis. Their overexpression is associated with various cancers, making them attractive therapeutic targets.
-
Janus-Activated Kinases (JAKs): The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in immunity and inflammation.[1] Inhibitors of JAKs are used in the treatment of autoimmune diseases and myeloproliferative neoplasms.[2]
-
Tyrosine Kinase 2 (TYK2): A member of the JAK family, TYK2 is involved in the signaling of key cytokines such as IL-12, IL-23, and type I interferons.[3] Selective inhibition of TYK2 is a promising therapeutic strategy for a range of autoimmune and inflammatory conditions.[3]
Synthetic Protocols: Incorporation of 6-Oxa-3-azabicyclo[3.1.1]heptane
The secondary amine of 6-Oxa-3-azabicyclo[3.1.1]heptane provides a convenient handle for its incorporation into kinase inhibitor scaffolds, typically through nucleophilic substitution or coupling reactions. Below is a detailed protocol for the synthesis of a TYK2 inhibitor intermediate, adapted from the patent literature, which exemplifies the practical application of this building block.[4]
Protocol 1: Synthesis of a TYK2 Inhibitor Intermediate via Nucleophilic Aromatic Substitution
This protocol describes the reaction of 6-Oxa-3-azabicyclo[3.1.1]heptane with a halogenated pyrazolopyridine core, a common structural motif in kinase inhibitors.
Reaction Scheme:
A representative reaction scheme for the synthesis of a TYK2 inhibitor intermediate.
Materials and Reagents:
-
3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
-
6-Oxa-3-azabicyclo[3.1.1]heptane (or its hydrochloride or tosylate salt)
-
A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA) or potassium carbonate)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes or Petroleum Ether)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Nitrogen or argon inlet
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
LC-MS and NMR for product characterization
Detailed Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (1.0 eq).
-
Addition of Reagents: Add 6-Oxa-3-azabicyclo[3.1.1]heptane (1.2 eq) and a suitable solvent such as DMF. If using a salt form of the amine, a base such as DIPEA (2.5 eq) is required.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) under an inert atmosphere (nitrogen or argon).
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If DMF is used as the solvent, it can be removed under high vacuum. Alternatively, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the DMF and excess base.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or petroleum ether).
-
Characterization: Characterize the purified product by LC-MS to confirm the molecular weight and by NMR to confirm the structure. The expected product is 3-(6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-yl)-6-oxa-3-azabicyclo[3.1.1]heptane.[4]
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic organic base like DIPEA is often preferred to avoid competing reactions with the electrophilic starting material. An inorganic base like potassium carbonate can also be used, particularly in polar aprotic solvents.
-
Choice of Solvent: A high-boiling polar aprotic solvent like DMF or dioxane is chosen to facilitate the dissolution of the reactants and to allow the reaction to be heated to a temperature sufficient to drive the nucleophilic aromatic substitution.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the degradation of reagents and intermediates, especially at elevated temperatures.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and any side products.
Structure-Activity Relationship (SAR) Insights
While detailed, publicly available SAR studies directly comparing 6-Oxa-3-azabicyclo[3.1.1]heptane with other scaffolds in a systematic manner are limited, analysis of patent literature provides valuable insights. The inclusion of this rigid bicyclic moiety often leads to potent inhibitors. For instance, in the context of PIM kinase inhibitors, compounds incorporating the 6-Oxa-3-azabicyclo[3.1.1]heptane group have been reported.[5] Similarly, its presence is noted in the patent literature for JAK inhibitors.[2]
The key takeaway from the available data is that the unique three-dimensional structure of the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold allows for the exploration of different vectors within the kinase active site compared to a simple morpholine. This can be leveraged to achieve selectivity against closely related kinases by avoiding unfavorable steric clashes or by forming specific, favorable interactions.
Data Summary
The following table summarizes the key kinase targets for which inhibitors containing the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold have been developed, along with representative patent publications.
| Kinase Target Family | Specific Examples | Representative Patent Publication |
| PIM Kinase | PIM-1, PIM-2, PIM-3 | WO2017059251A1[5] |
| JAK Kinase | JAK1, JAK2, JAK3, TYK2 | US8809359B2[2] |
| TYK2 | Tyrosine Kinase 2 | WO2023220046A1[4] |
Conclusion and Future Perspectives
The 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold represents a valuable and increasingly utilized building block in the design of novel kinase inhibitors. Its rigid, bicyclic structure offers a compelling alternative to more flexible moieties like morpholine, providing a tool for medicinal chemists to fine-tune the potency, selectivity, and physicochemical properties of their compounds. The synthetic accessibility of this scaffold, coupled with its demonstrated utility in targeting key kinases in oncology and immunology, ensures its continued importance in drug discovery.
Future research in this area will likely focus on a more systematic exploration of the SAR of 6-Oxa-3-azabicyclo[3.1.1]heptane-containing inhibitors, including direct comparisons with their acyclic or monocyclic counterparts. Furthermore, the development of novel synthetic routes to enantiomerically pure or substituted derivatives of this scaffold will open up new avenues for creating the next generation of highly selective and effective kinase inhibitors.
References
- 1. Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8809359B2 - Phenyl amino pyrimidine bicyclic compounds and uses thereof - Google Patents [patents.google.com]
- 3. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - Du - Current Medicinal Chemistry [rjeid.com]
- 4. WO2023220046A1 - Tyk2 inhibitors - Google Patents [patents.google.com]
- 5. WO2017059251A1 - Heterocyclic compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols: The Use of 6-Oxa-3-azabicyclo[3.1.1]heptane in the Design of Novel Cannabinoid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for Cannabinoid Receptor Modulation
The endocannabinoid system, primarily comprising the cannabinoid receptors CB1 and CB2, is a pivotal signaling network involved in a myriad of physiological processes, including pain perception, appetite regulation, immune response, and mood. Consequently, the development of selective and potent modulators for these G-protein coupled receptors (GPCRs) is of significant therapeutic interest. A key strategy in modern medicinal chemistry is the incorporation of conformationally restricted scaffolds to enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. The 6-Oxa-3-azabicyclo[3.1.1]heptane moiety has emerged as a promising structural element in the design of next-generation cannabinoid receptor modulators.
This bicyclic system serves as a rigid bioisostere for more flexible fragments like piperidine or morpholine. Its constrained nature can pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding to the receptor and thereby increasing potency. Furthermore, the introduction of this three-dimensional scaffold can improve metabolic stability and aqueous solubility, key attributes for successful drug development.
These application notes provide a comprehensive guide to the synthesis, application, and biological evaluation of cannabinoid receptor modulators incorporating the 6-Oxa-3-azabicyclo[3.1.1]heptane core. We will delve into the rationale behind its use, provide detailed experimental protocols for the synthesis of a representative compound, and outline standard in vitro assays for characterizing its pharmacological profile.
The 6-Oxa-3-azabicyclo[3.1.1]heptane Scaffold: A Structural Advantage
The rationale for employing the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold in cannabinoid modulator design is rooted in the principles of medicinal chemistry, particularly the concept of bioisosterism and conformational constraint.
-
Bioisosterism: The 6-Oxa-3-azabicyclo[3.1.1]heptane core can be considered a rigid analog of morpholine and piperidine, moieties commonly found in bioactive compounds. This structural mimicry allows for the replacement of these flexible rings with a more defined three-dimensional structure, which can lead to improved interactions with the target receptor.
-
Conformational Rigidity: Unlike the flexible chair and boat conformations of piperidine and morpholine, the bicyclic nature of 6-Oxa-3-azabicyclo[3.1.1]heptane locks the atoms in a more defined spatial arrangement. This pre-organization can lead to a more favorable binding entropy, as less conformational freedom is lost upon binding to the receptor. This often translates to higher binding affinity (lower Kᵢ values).
-
Improved Selectivity: The precise geometry of the rigid scaffold can allow for more specific interactions with the target receptor (e.g., CB1 or CB2) over other receptors, leading to improved selectivity and a better side-effect profile.
-
Enhanced Physicochemical Properties: The introduction of the oxygen atom and the bicyclic structure can influence properties such as solubility and metabolic stability. By replacing a more lipophilic and metabolically susceptible fragment, the overall drug-like properties of the molecule can be enhanced.
Synthetic Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative cannabinoid receptor modulator containing the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold: (4-hydroxy-8-methylnaphthalen-1-yl)(6-oxa-3-azabicyclo[3.1.1]heptan-3-yl)methanone . This example is based on procedures outlined in patent literature[1].
Part 1: Synthesis of the Core Scaffold - 6-Oxa-3-azabicyclo[3.1.1]heptane
A practical synthesis of the tosylate salt of 6-Oxa-3-azabicyclo[3.1.1]heptane has been described in the literature, often involving a multi-step sequence from commercially available starting materials. The following is a representative synthetic workflow.
Caption: General workflow for the synthesis of the core scaffold.
A detailed, multi-step synthesis can be found in the chemical literature and is crucial for obtaining the necessary building block for the final modulator.
Part 2: Synthesis of (4-hydroxy-8-methylnaphthalen-1-yl)(6-oxa-3-azabicyclo[3.1.1]heptan-3-yl)methanone
This protocol describes the coupling of the bicyclic amine with a substituted naphthalene carboxylic acid, a common structural motif in many cannabinoid receptor modulators.
Step 1: Synthesis of 4-Methoxy-8-methyl-1-naphthoic acid
This intermediate is a key component. Its synthesis typically involves multiple steps starting from simpler aromatic precursors, which are then elaborated to the desired substituted naphthalene system.
Step 2: Amide Coupling
-
Reaction: 4-Methoxy-8-methyl-1-naphthoic acid is coupled with 6-Oxa-3-azabicyclo[3.1.1]heptane.
-
Reagents:
-
4-Methoxy-8-methyl-1-naphthoic acid (1.0 eq)
-
6-Oxa-3-azabicyclo[3.1.1]heptane (as hydrochloride or tosylate salt, 1.1 eq)
-
Coupling agent, e.g., HATU (1.2 eq) or EDC/HOBt (1.2 eq each)
-
Amine base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-Methoxy-8-methyl-1-naphthoic acid in anhydrous DCM, add the coupling agent (HATU or EDC/HOBt).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the 6-Oxa-3-azabicyclo[3.1.1]heptane salt and the amine base (DIPEA).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (4-methoxy-8-methylnaphthalen-1-yl)(6-oxa-3-azabicyclo[3.1.1]heptan-3-yl)methanone .
-
Step 3: Demethylation
-
Reaction: Removal of the methyl ether protecting group to reveal the final phenolic hydroxyl group.
-
Reagents:
-
(4-methoxy-8-methylnaphthalen-1-yl)(6-oxa-3-azabicyclo[3.1.1]heptan-3-yl)methanone (1.0 eq)
-
Demethylating agent, e.g., Boron tribromide (BBr₃) (2-3 eq)
-
Anhydrous DCM
-
-
Procedure:
-
Dissolve the methoxy-protected intermediate in anhydrous DCM and cool to -78 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a solution of BBr₃ in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield (4-hydroxy-8-methylnaphthalen-1-yl)(6-oxa-3-azabicyclo[3.1.1]heptan-3-yl)methanone .
-
Structure-Activity Relationship (SAR) Insights
While specific quantitative SAR data for a broad series of 6-Oxa-3-azabicyclo[3.1.1]heptane-containing cannabinoid modulators is not extensively available in the public domain, we can infer key relationships based on general principles and data from structurally related compounds.
| Compound ID | Bicyclic Moiety | R Group | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity (CB1/CB2) |
| Example 1 | 6-Oxa-3-azabicyclo[3.1.1]heptane | 8-methylnaphthalen-1-yl | Data not available | Data not available | Data not available |
| Analog A | Piperidine | 8-methylnaphthalen-1-yl | Illustrative Value | Illustrative Value | Illustrative Value |
| Analog B | Morpholine | 8-methylnaphthalen-1-yl | Illustrative Value | Illustrative Value | Illustrative Value |
Table is for illustrative purposes to guide SAR studies. Actual values would need to be determined experimentally.
Key Postulates for SAR Studies:
-
The Bicyclic Core: The primary role of the 6-Oxa-3-azabicyclo[3.1.1]heptane is to provide a rigid scaffold that orients the rest of the molecule for optimal interaction with the cannabinoid receptors. It is hypothesized that this rigidity enhances binding affinity compared to more flexible analogs like those containing piperidine or morpholine.
-
The Naphthalenoyl Moiety: This part of the molecule is crucial for binding within the hydrophobic pockets of the CB1 and CB2 receptors. Substitutions on the naphthalene ring, such as the 8-methyl group in our example, can significantly impact potency and selectivity.
-
The Phenolic Hydroxyl Group: The hydroxyl group at the 4-position of the naphthalene ring is a key hydrogen bond donor, a feature known to be critical for high-affinity binding to cannabinoid receptors.
Biological Evaluation: In Vitro Assays
To characterize the pharmacological profile of novel cannabinoid receptor modulators containing the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold, a series of in vitro assays are essential.
Protocol 1: Radioligand Binding Assay for CB1 and CB2 Receptors
This assay determines the binding affinity (Kᵢ) of the test compound for the CB1 and CB2 receptors.
Caption: Workflow for a radioligand binding assay.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known cannabinoid agonist like WIN 55,212-2).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kₑ, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at 30°C for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on adenylyl cyclase activity.
-
Principle: CB1 and CB2 receptors are coupled to the Gᵢ/ₒ protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.
-
Materials:
-
A cell line expressing the cannabinoid receptor of interest (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound.
-
cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).
-
-
Procedure (Agonist Mode):
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with the test compound at various concentrations for 15-30 minutes.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
An agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels. From this, an EC₅₀ value can be determined.
-
-
Procedure (Antagonist Mode):
-
Pre-incubate the cells with the test compound.
-
Add a known CB1/CB2 agonist (e.g., CP-55,940) in the presence of the test compound.
-
Stimulate with forskolin.
-
Measure cAMP levels. An antagonist will reverse the agonist-induced decrease in cAMP levels in a dose-dependent manner, allowing for the determination of an IC₅₀ or Kₑ value.
-
Signaling Pathways
Cannabinoid receptor modulators containing the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold are designed to interact with CB1 and/or CB2 receptors, which primarily signal through Gᵢ/ₒ proteins.
CB1 Receptor Signaling Pathway
Caption: Simplified CB1 receptor signaling cascade.[2][3][4]
Activation of the CB1 receptor by an agonist leads to the dissociation of the G-protein subunits Gαᵢ/ₒ and Gβγ. Gαᵢ/ₒ inhibits adenylyl cyclase, reducing cAMP production and subsequent protein kinase A (PKA) activity.[3] The Gβγ subunit can directly inhibit voltage-gated calcium channels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4] These actions collectively lead to a decrease in neuronal excitability and neurotransmitter release.
CB2 Receptor Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Expansion of SAR studies on triaryl bis sulfone cannabinoid CB2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with 6-Oxa-3-azabicyclo[3.1.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of a Unique Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart desirable physicochemical and pharmacological properties to drug candidates is relentless. Among the saturated heterocyclic systems, 6-Oxa-3-azabicyclo[3.1.1]heptane has emerged as a compelling structural motif.[1] Its rigid, bicyclic structure offers a distinct three-dimensional profile that can effectively explore chemical space, often leading to improved target engagement and selectivity. This bicyclic amine is increasingly utilized as a bioisosteric replacement for commonly used groups like morpholine, offering potential advantages in terms of metabolic stability, aqueous solubility, and lipophilicity.[1]
These application notes provide a comprehensive guide for researchers on the practical use of 6-Oxa-3-azabicyclo[3.1.1]heptane in key coupling reactions that are fundamental to drug discovery and development. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel chemical entities incorporating this valuable scaffold.
Handling and Physicochemical Properties
6-Oxa-3-azabicyclo[3.1.1]heptane is typically available as a tosylate salt, which enhances its stability and ease of handling. Before use in coupling reactions, the free base is often generated in situ or through a separate workup step. The free amine is a secondary amine, and its nucleophilicity is influenced by the constrained bicyclic system.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₉NO | PubChem |
| Molecular Weight | 99.13 g/mol | PubChem |
| Appearance | White to off-white solid (as tosylate salt) | Commercial Suppliers |
| Solubility | Soluble in water, methanol, and DMSO (as tosylate salt) | Commercial Suppliers |
Core Coupling Protocols
The secondary amine of 6-Oxa-3-azabicyclo[3.1.1]heptane is a versatile nucleophile for a variety of essential C-N bond-forming reactions. The following sections provide detailed protocols for three of the most common and impactful coupling strategies: amide bond formation, Buchwald-Hartwig amination, and reductive amination.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is one of the most frequently employed reactions in the synthesis of pharmaceuticals. The coupling of 6-Oxa-3-azabicyclo[3.1.1]heptane with carboxylic acids provides access to a wide array of N-acyl derivatives.
Causality Behind Experimental Choices: The choice of coupling reagent is critical to ensure efficient activation of the carboxylic acid and minimize side reactions. Peptide coupling reagents like HATU and HOBt are often preferred for their high efficiency and ability to suppress racemization in chiral substrates. The addition of a non-nucleophilic base, such as DIPEA, is essential to neutralize the acid formed during the reaction and to free the amine from its salt form if used directly.
Experimental Workflow for Amide Bond Formation
Caption: Workflow for amide bond formation.
Detailed Protocol: Amide Coupling with a Carboxylic Acid
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate salt (1.1 eq).
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq) is added, and the mixture is stirred for 5 minutes at room temperature.
-
The coupling reagent, such as HATU (1.2 eq), is added in one portion.
-
The reaction mixture is stirred at room temperature for 2-16 hours, monitoring by LC-MS or TLC.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate (3 x volume of DMF).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amide.
Representative Reaction Parameters for Amide Coupling
| Carboxylic Acid Substrate | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 4 | >90 |
| 4-Chlorobenzoic Acid | T3P | Pyridine | DCM | 6 | 85-95 |
| Acetic Acid | EDC/HOBt | DIPEA | DCM | 2 | >90 |
| Phenylacetic Acid | COMU | DIPEA | DMF | 3 | 88-96 |
Buchwald-Hartwig Amination: Forging C-N Bonds to Aryl Systems
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C(aryl)-N bonds. This reaction enables the coupling of 6-Oxa-3-azabicyclo[3.1.1]heptane with a wide range of aryl and heteroaryl halides or triflates.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is crucial for promoting the reductive elimination step and preventing catalyst deactivation. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to facilitate the deprotonation of the amine and the formation of the active palladium-amido complex.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
Detailed Protocol: N-Arylation with an Aryl Bromide
-
To an oven-dried reaction vessel is added the aryl bromide (1.0 eq), 6-Oxa-3-azabicyclo[3.1.1]heptane (free base, 1.2 eq), sodium tert-butoxide (1.5 eq), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) is added, followed by anhydrous toluene (0.1 M).
-
The reaction mixture is heated to 80-110 °C and stirred for 4-24 hours, with progress monitored by LC-MS or TLC.
-
After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired N-aryl product.
Representative Reaction Parameters for Buchwald-Hartwig Amination
| Aryl Halide Substrate | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85-95 |
| 2-Chloropyridine | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 110 | 70-85 |
| 1-Bromo-3-methoxybenzene | Pd₂(dba)₃ | BrettPhos | LHMDS | Toluene | 90 | 80-90 |
| 4-Bromobenzonitrile | Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Dioxane | 100 | 75-88 |
Reductive Amination: Versatile Alkylation of the Amine
Reductive amination is a highly versatile and reliable method for the N-alkylation of amines. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of 6-Oxa-3-azabicyclo[3.1.1]heptane with an aldehyde or ketone, followed by its in-situ reduction to the corresponding tertiary amine.
Causality Behind Experimental Choices: The choice of reducing agent is key to the success of a reductive amination. Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent that is often preferred because it is less basic and less prone to reducing the starting carbonyl compound than other hydrides like sodium borohydride.[2][3] The reaction is often carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to favor iminium ion formation. The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, especially with less reactive ketones.
Experimental Workflow for Reductive Amination
Caption: Workflow for reductive amination.
Detailed Protocol: N-Alkylation with an Aldehyde
-
To a solution of the aldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) is added 6-Oxa-3-azabicyclo[3.1.1]heptane (free base, 1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise over 5 minutes.
-
The reaction mixture is stirred at room temperature for 2-12 hours, with progress monitored by LC-MS or TLC.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.
Representative Reaction Parameters for Reductive Amination
| Carbonyl Substrate | Reducing Agent | Solvent | Additive | Time (h) | Yield (%) |
| Benzaldehyde | STAB | DCM | None | 3 | >95 |
| Cyclohexanone | STAB | DCE | Acetic Acid (cat.) | 6 | 85-95 |
| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCM | None | 4 | 90-98 |
| Acetone | NaBH₃CN | MeOH | Acetic Acid (cat.) | 12 | 70-80 |
Conclusion
6-Oxa-3-azabicyclo[3.1.1]heptane is a versatile and valuable building block for the synthesis of novel, three-dimensional molecules in drug discovery. The protocols outlined in these application notes provide a robust starting point for its successful implementation in amide bond formation, Buchwald-Hartwig amination, and reductive amination reactions. By understanding the principles behind the choice of reagents and conditions, researchers can effectively leverage the unique properties of this scaffold to create innovative compounds with the potential for enhanced therapeutic profiles.
References
Protecting Group Strategies for the Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane: An Application Note
Introduction: The Significance of 6-Oxa-3-azabicyclo[3.1.1]heptane in Modern Drug Discovery
The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold is a conformationally constrained, bridged bicyclic morpholine analogue of significant interest in medicinal chemistry.[1][2] Its rigid structure serves as a valuable isostere for commonly used motifs like morpholine and piperidine, offering a unique three-dimensional profile that can enhance binding affinity, selectivity, and metabolic stability of drug candidates.[3][4] Furthermore, as an achiral molecule, it simplifies synthetic routes and subsequent pharmacological evaluations by eliminating the need for chiral separations.[1][2]
The synthesis of this valuable building block, however, necessitates a carefully considered protecting group strategy for the secondary amine at the 3-position. The choice of protecting group is critical, as it must be stable to the reaction conditions employed during the construction of the bicyclic framework and yet be readily removable without compromising the integrity of the strained 6-oxa-3-azabicyclo[3.1.1]heptane core.[5] This application note provides a detailed guide to the selection and implementation of common nitrogen protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn)—in the synthesis of 6-oxa-3-azabicyclo[3.1.1]heptane.
Core Principles of Protecting Group Selection
The ideal protecting group for the synthesis of 6-oxa-3-azabicyclo[3.1.1]heptane should exhibit the following characteristics:
-
Ease of Introduction: The protection reaction should proceed in high yield under mild conditions.
-
Stability: The protecting group must be robust enough to withstand the reagents and conditions of subsequent synthetic steps.
-
Ease of Removal: Deprotection should be efficient and selective, occurring under conditions that do not affect other functional groups or the bicyclic core.[6]
-
Orthogonality: The protecting group should be removable under conditions that are distinct from those used to cleave other protecting groups in the molecule, allowing for selective deprotection.[7][8]
-
Minimal Impact on Reactivity: The protecting group should not interfere with desired transformations elsewhere in the molecule.
The following sections will delve into the practical application of the Boc, Cbz, and Benzyl protecting groups, providing detailed protocols and a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic route.
Comparative Analysis of Protecting Group Strategies
The selection of a suitable nitrogen protecting group is a pivotal decision in the synthetic route towards 6-oxa-3-azabicyclo[3.1.1]heptane. The choice between Boc, Cbz, and Benzyl groups depends on the overall synthetic plan, including the nature of other functional groups present and the planned subsequent reactions.
| Protecting Group | Structure | Introduction Reagents | Deprotection Conditions | Advantages | Limitations |
| Boc (tert-Butoxycarbonyl) | -(C=O)O-t-Bu | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaHCO₃, Et₃N) | Strong acid (e.g., TFA, HCl in dioxane)[9][10] | Stable to a wide range of non-acidic conditions; orthogonal to Cbz and Bn.[11][12] | Acidic deprotection may not be suitable for acid-labile substrates; potential for side reactions with tert-butyl cation.[9] |
| Cbz (Carboxybenzyl) | -(C=O)OCH₂Ph | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, Et₃N) | Catalytic hydrogenolysis (H₂, Pd/C); strong acid (e.g., HBr/AcOH)[13][14] | Stable to acidic and basic conditions; orthogonal to Boc.[13] | Hydrogenolysis is incompatible with reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing groups); catalyst poisoning can be an issue.[15] |
| Benzyl (Bn) | -CH₂Ph | Benzyl bromide (BnBr) or benzyl chloride (BnCl), base (e.g., K₂CO₃, Et₃N) | Catalytic hydrogenolysis (H₂, Pd/C)[15] | Very stable to a wide range of reagents (acidic, basic, organometallics). | Deprotection conditions are similar to Cbz, limiting orthogonality; can be more difficult to remove than Cbz. |
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: N-Boc Protection of 6-Oxa-3-azabicyclo[3.1.1]heptane
This protocol describes the introduction of the Boc protecting group onto the nitrogen of 6-oxa-3-azabicyclo[3.1.1]heptane.
Materials:
-
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of DCM and water (1:1), add sodium bicarbonate (2.5 eq).
-
Stir the mixture at room temperature until the starting material is fully dissolved and the solution is basic.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-6-oxa-3-azabicyclo[3.1.1]heptane.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: N-Boc Deprotection
This protocol outlines the removal of the Boc group to yield the free amine.
Materials:
-
N-Boc-6-oxa-3-azabicyclo[3.1.1]heptane
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve N-Boc-6-oxa-3-azabicyclo[3.1.1]heptane (1.0 eq) in DCM.
-
Add trifluoroacetic acid (10 eq) or an equal volume of 4M HCl in 1,4-dioxane to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 6-oxa-3-azabicyclo[3.1.1]heptane.
Protocol 3: N-Cbz Protection of 6-Oxa-3-azabicyclo[3.1.1]heptane
This protocol details the introduction of the Cbz protecting group.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of DCM and water (1:1), add sodium bicarbonate (2.5 eq).
-
Stir the mixture at 0 °C.
-
Slowly add benzyl chloroformate (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Cbz-6-oxa-3-azabicyclo[3.1.1]heptane.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group using catalytic hydrogenation.
Materials:
-
N-Cbz-6-oxa-3-azabicyclo[3.1.1]heptane
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve N-Cbz-6-oxa-3-azabicyclo[3.1.1]heptane (1.0 eq) in methanol or ethanol.
-
Carefully add 10% palladium on carbon to the solution.
-
Evacuate the reaction flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 6-oxa-3-azabicyclo[3.1.1]heptane.
Visualization of Synthetic Strategies
The following diagrams illustrate the key protection and deprotection steps in the synthesis of 6-oxa-3-azabicyclo[3.1.1]heptane.
Caption: General workflow for the synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane.
Caption: Protection and deprotection cycles for Boc and Cbz groups.
Expert Insights and Causality Behind Experimental Choices
The choice of protecting group strategy is not arbitrary and should be guided by the specific chemical context of the synthesis.
-
For routes involving strong bases or nucleophiles: The Boc group is often the preferred choice due to its excellent stability under these conditions. Its removal under acidic conditions provides a clean deprotection pathway, provided the rest of the molecule is acid-stable. The potential for tert-butylation of electron-rich aromatic rings by the liberated tert-butyl cation is a known side reaction that can be mitigated by the use of scavengers.[9]
-
For syntheses with acid-sensitive functional groups or requiring orthogonal strategies: The Cbz group is a highly valuable alternative. Its stability to a wide range of acidic and basic conditions makes it compatible with many synthetic transformations.[13] The primary method for Cbz deprotection, catalytic hydrogenolysis, is exceptionally mild and often proceeds in high yield with the formation of benign byproducts (toluene and carbon dioxide).[13] However, this method is intolerant of reducible functional groups such as alkenes, alkynes, and certain sulfur-containing heterocycles, which can poison the palladium catalyst.[15] In such cases, alternative deprotection methods like using strong acids (e.g., HBr in acetic acid) can be employed, although this negates the mildness advantage.[14]
-
When maximum stability is required: The Benzyl (Bn) group offers superior stability compared to carbamate-based protecting groups. It is resilient to a broad spectrum of reagents, including strong acids, bases, and many organometallic reagents. Like the Cbz group, it is typically removed by catalytic hydrogenolysis.[15] The choice between Cbz and Bn often comes down to the ease of introduction and the slightly milder conditions sometimes required for Cbz cleavage.
Conclusion
The successful synthesis of 6-oxa-3-azabicyclo[3.1.1]heptane hinges on the judicious selection and application of a nitrogen protecting group. This application note has provided a comparative overview and detailed protocols for the use of Boc, Cbz, and Benzyl protecting groups. By understanding the advantages and limitations of each strategy, researchers can design and execute robust and efficient synthetic routes to this important building block for drug discovery. The choice of protecting group should always be made in the context of the overall synthetic plan to ensure compatibility and maximize the chances of success.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. scispace.com [scispace.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. tdcommons.org [tdcommons.org]
- 15. organicreactions.org [organicreactions.org]
Application Note: A Scalable and Robust Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrochloride
Abstract
This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride, a valuable bridged bicyclic morpholine isostere for medicinal chemistry and drug development. Addressing the critical need for robust and safe manufacturing processes, this guide transitions a known gram-scale laboratory procedure into a scalable protocol suitable for pilot plant or commercial production. We detail a six-step synthetic pathway commencing from inexpensive, readily available starting materials. Key process improvements are introduced, including the substitution of hazardous reagents with safer, industrially viable alternatives such as the use of phase-transfer catalysis for a key cyclization step. This document outlines detailed, step-by-step protocols, process safety considerations, in-process controls (IPCs), and analytical methods for quality control, culminating in the crystallization of the final active pharmaceutical ingredient (API) as a stable hydrochloride salt.
Introduction: The Strategic Value of Bridged Bicyclic Scaffolds
In modern drug discovery, the concept of "escaping from flatland" has driven the demand for three-dimensional molecular scaffolds that can improve physicochemical properties and confer novel intellectual property. Bridged bicyclic morpholines, such as 6-Oxa-3-azabicyclo[3.1.1]heptane, have emerged as critical building blocks.[1] Their rigid conformation can enhance binding affinity to biological targets, while their properties as morpholine isosteres can improve metabolic stability and solubility.[2] Furthermore, the achiral nature of the 6-Oxa-3-azabicyclo[3.1.1]heptane core simplifies synthesis and characterization, eliminating the need for costly chiral separations.[2]
The growing interest in this scaffold necessitates the development of a synthetic route that is not only efficient but also safe, scalable, and economically viable. This guide is designed for researchers, process chemists, and drug development professionals, providing the technical detail and scientific rationale required to confidently scale the synthesis of the hydrochloride salt of this important intermediate.
Overview of the Synthetic Strategy
The selected synthetic route is a linear six-step process, adapted and optimized for scale-up from the initial synthesis reported by Wishka et al.[2] The strategy begins with the nucleophilic ring-opening of (±)-epichlorohydrin and proceeds through the formation of a key azetidine intermediate before a final intramolecular cyclization to construct the bicyclic core.
Caption: High-level overview of the six-step synthetic pathway.
In-Depth Process Development and Scale-Up Rationale
Successfully scaling a synthesis requires a critical evaluation of each step for safety, efficiency, and practicality. The following sections detail the key considerations and optimizations for each transformation.
Step 1: Ring-Opening of Epichlorohydrin with Benzylamine
-
Causality: This initial step constructs the core C-N and C-O bonds of the eventual backbone. Using benzylamine as the nucleophile serves a dual purpose: it opens the epoxide and introduces a protecting group that is easily removed in a later hydrogenolysis step, although for this route, it is replaced in Step 2. The reaction is run in water, which is a safe, inexpensive, and environmentally benign solvent.[3]
-
Scale-Up Considerations: The reaction of epoxides with amines can be highly exothermic.[4] On a large scale, (±)-epichlorohydrin must be added portion-wise or via a controlled addition funnel to the heated solution of benzylamine to manage the reaction exotherm and maintain the temperature within a safe operating range (e.g., 90-95°C). A robust cooling system for the reactor is mandatory.
-
In-Process Control (IPC): Reaction completion can be monitored by HPLC or GC, checking for the disappearance of epichlorohydrin.
Step 2: Boc Protection of the Amino Alcohol
-
Causality: The secondary amine is protected with a tert-butoxycarbonyl (Boc) group. This is critical for two reasons: 1) It prevents the amine from acting as a nucleophile in subsequent steps, ensuring regioselectivity. 2) The Boc group activates the molecule for the subsequent cyclization to the azetidine ring.
-
Scale-Up Considerations: This is a standard protection reaction. Dichloromethane (DCM) is a suitable solvent, but from a process greenness perspective, alternatives like 2-methyltetrahydrofuran (2-MeTHF) could be explored. Triethylamine (TEA) is used as a mild base; ensure its complete removal during work-up as it can interfere with subsequent steps. The work-up involves aqueous washes, which are readily scalable.
Step 3: First Intramolecular Cyclization to form Azetidine Methanol
-
Causality: The Boc-protected intermediate is cyclized to form the four-membered azetidine ring. This occurs via an intramolecular Williamson ether synthesis, where the hydroxyl group, deprotonated by a base, displaces the chloride.
-
Scale-Up Considerations: The original lab-scale procedure uses sodium hydride (NaH) in DMF. This is not recommended for scale-up. NaH is pyrophoric, evolves hydrogen gas, and its use requires specialized handling facilities.[5][6] A safer, more scalable alternative is to use a less hazardous base like potassium carbonate (K₂CO₃) or potassium tert-butoxide in a suitable polar aprotic solvent. The reaction may require slightly higher temperatures or longer reaction times but avoids the significant safety risks of NaH.
Step 4: Mesylation of the Primary Alcohol
-
Causality: The primary alcohol of the azetidine intermediate is converted into a good leaving group, methanesulfonyl (mesyl), in preparation for the final ring-forming reaction.
-
Scale-Up Considerations: This reaction is typically run at low temperatures (e.g., 0°C) to control reactivity and prevent side reactions. The addition of methanesulfonyl chloride (MsCl) is exothermic and must be controlled carefully. Anhydrous conditions are important to prevent hydrolysis of the MsCl. The work-up involves quenching with an aqueous solution and phase separation.
Step 5: Second Intramolecular Cyclization to form the Bicyclic Core
-
Causality: This is the key step where the bicyclic 6-Oxa-3-azabicyclo[3.1.1]heptane skeleton is formed. The nitrogen of the Boc-protected azetidine ring acts as a nucleophile to displace the mesylate group. However, the original procedure uses NaH to deprotonate the carbamate nitrogen, which is problematic. A superior approach involves an intramolecular O-alkylation.
-
Scale-Up Rationale & Optimization: The lab-scale use of NaH in THF presents significant safety and handling challenges on a larger scale. We propose a robust and safer alternative using Phase-Transfer Catalysis (PTC) . By using a solid base like powdered potassium carbonate and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a solvent like toluene, the intramolecular O-alkylation can be achieved under milder and much safer conditions.[7][8] This avoids the use of strong, hazardous bases and is a well-established industrial technique for such transformations.
-
IPC: Monitor the disappearance of the mesylate intermediate by HPLC.
Step 6: Boc Deprotection and Hydrochloride Salt Formation
-
Causality: The final step involves the removal of the Boc protecting group under acidic conditions and the subsequent isolation of the active pharmaceutical ingredient (API) as its hydrochloride salt. The salt form generally exhibits superior stability, crystallinity, and handling properties compared to the free base.[9]
-
Scale-Up Considerations: The use of a solution of HCl in a solvent like isopropanol (IPA) is a standard and scalable industrial practice.[10] This avoids the complexities of handling gaseous HCl. The free base, generated after the work-up of Step 5, is dissolved in a suitable solvent (e.g., IPA, ethyl acetate, or MTBE). The HCl solution is then added controllably, often at a slightly elevated temperature, to precipitate the hydrochloride salt. The crystallization process should be controlled by slow cooling to ensure high purity and a desirable crystal form. The final product is isolated by filtration and dried under vacuum.[11]
Detailed Scale-Up Protocols
The following protocols are designed for a nominal 1 kg scale of the final product. All operations should be conducted in appropriate process equipment by trained personnel, adhering to all local safety regulations.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| (±)-Epichlorohydrin | ≥99% | Commercial | Toxic and reactive; handle with care. |
| Benzylamine | ≥99% | Commercial | Corrosive. |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥98% | Commercial | |
| Triethylamine (TEA) | ≥99.5% | Commercial | Anhydrous grade recommended. |
| Potassium Carbonate (K₂CO₃) | ≥99%, milled | Commercial | Milled/powdered form increases surface area. |
| Methanesulfonyl Chloride (MsCl) | ≥99.5% | Commercial | Corrosive and lachrymator. |
| Tetrabutylammonium Bromide (TBAB) | ≥99% | Commercial | Phase-Transfer Catalyst. |
| Isopropanol (IPA) | Anhydrous | Commercial | |
| Hydrochloric Acid in IPA | ~3 M Solution | Commercial | Or prepare on-site with caution. |
| Solvents (DCM, Toluene, etc.) | Process Grade | Commercial | |
| Glass-lined Reactor | Appropriate Size | N/A | With overhead stirring, temperature control, and addition funnel. |
| Filtration/Drying Equipment | N/A | N/A | e.g., Nutsche filter-dryer. |
Protocol: Step-by-Step Synthesis
(Assumes appropriate safety measures, including PPE and ventilation, are in place)
Step 1: 1-(Benzylamino)-3-chloropropan-2-ol
-
Charge the reactor with benzylamine (1.2 kg, 11.2 mol) and water (5 L).
-
Heat the mixture to 90°C with stirring.
-
Slowly add (±)-epichlorohydrin (1.0 kg, 10.8 mol) over 2-3 hours, maintaining the internal temperature below 95°C.
-
Stir at 90-95°C for an additional 4 hours until IPC (HPLC) shows completion.
-
Cool the reaction to room temperature. Extract the product with ethyl acetate (3 x 4 L).
-
Wash the combined organic layers with brine (2 x 2 L), dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product as an oil.
Step 2: tert-Butyl Benzyl(3-chloro-2-hydroxypropyl)carbamate
-
Dissolve the crude product from Step 1 in DCM (10 L).
-
Add triethylamine (1.5 L, 10.8 mol) and cool the mixture to 0-5°C.
-
Add a solution of Boc₂O (2.6 kg, 11.9 mol) in DCM (2 L) dropwise, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 3 L), saturated NaHCO₃ solution (2 x 3 L), and brine (2 x 3 L).
-
Dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.
Step 3: tert-Butyl 3-(Hydroxymethyl)azetidine-1-carboxylate
-
Dissolve the product from Step 2 in DMF (8 L).
-
Add milled potassium carbonate (3.0 kg, 21.7 mol).
-
Heat the mixture to 80°C and stir for 12-18 hours until IPC (HPLC) confirms the disappearance of starting material.
-
Cool to room temperature, filter off the solids, and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under vacuum to remove most of the DMF.
-
Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine organic layers, wash with brine, dry, and concentrate to give the crude azetidine.
Step 4: (1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl Methanesulfonate
-
Dissolve the crude product from Step 3 in DCM (10 L) and add triethylamine (1.8 L, 12.9 mol).
-
Cool the solution to 0-5°C.
-
Slowly add methanesulfonyl chloride (1.0 L, 12.9 mol) while maintaining the temperature below 10°C.
-
Stir at 0-5°C for 2 hours.
-
Quench the reaction by adding water (5 L). Separate the layers.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry and concentrate under vacuum. Use the crude mesylate directly in the next step.
Step 5: tert-Butyl 6-Oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate
-
Charge the reactor with the crude mesylate from Step 4, toluene (12 L), powdered potassium carbonate (2.5 kg, 18.1 mol), and TBAB (150 g, 0.46 mol).
-
Heat the mixture to 90-100°C and stir vigorously for 8-12 hours until IPC (HPLC) shows completion.
-
Cool the reaction, filter off the inorganic salts, and wash the cake with toluene.
-
Wash the combined filtrate with water and brine.
-
Concentrate the organic layer under vacuum to yield the crude Boc-protected bicyclic amine.
Step 6: this compound
-
Dissolve the crude product from Step 5 in isopropanol (IPA, 5 L).
-
Slowly add a 3 M solution of HCl in IPA (~4 L, 12 mol) with stirring. Monitor the pH to ensure it becomes acidic (pH 1-2). A precipitate will form.
-
Heat the slurry to 50-60°C to aid dissolution and then cool slowly to 0-5°C over 4-6 hours to induce crystallization.
-
Hold at 0-5°C for at least 2 hours.
-
Filter the solid product, wash the filter cake with cold IPA (2 x 1 L).
-
Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
Analytical Quality Control
A robust analytical package is essential to ensure the quality and consistency of the final API.
| Test | Method | Specification (Typical) | Purpose |
| Appearance | Visual | White to off-white crystalline solid | Confirms physical form |
| Identity | ¹H NMR, ¹³C NMR | Conforms to reference standard | Structural confirmation |
| Purity (Assay) | HPLC (UV/ELSD) | ≥99.0% | Quantifies the API and impurities |
| Residual Solvents | Headspace GC-FID | Meets ICH Q3C limits[12] | Ensures patient safety |
| Water Content | Karl Fischer Titration | ≤0.5% | Controls water content for stability |
| Chloride Content | Titration / IC | Conforms to theory (±2%) | Confirms correct salt form |
Workflow for Quality Control
Caption: Quality control workflow from raw materials to final API release.
Conclusion
This application note presents a detailed, practical, and scalable synthesis of this compound. By addressing key scale-up challenges, particularly through the implementation of a safer phase-transfer catalyzed cyclization and a robust crystallization protocol, this guide provides a clear pathway for the efficient production of this valuable building block. The outlined procedures, in-process controls, and analytical methods constitute a self-validating system, ensuring the final product meets the high-quality standards required for pharmaceutical development. This work empowers researchers and process chemists to confidently produce multi-gram to kilogram quantities of this important scaffold, accelerating the discovery and development of new medicines.
References
- 1. orientjchem.org [orientjchem.org]
- 2. agilent.com [agilent.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fauske.com [fauske.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. US9663507B1 - Crystallisation of thiamine hydrochloride - Google Patents [patents.google.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocols: Strategic Derivatization of the 6-Oxa-3-azabicyclo[3.1.1]heptane Core for Drug Discovery
Abstract
The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling building block in medicinal chemistry, primarily serving as a rigid, achiral isostere for the ubiquitous morpholine ring. Its unique three-dimensional structure and favorable physicochemical properties offer significant advantages in the design of novel therapeutics. This guide provides a comprehensive overview of the synthetic strategies for derivatizing this bicyclic core, with a focus on practical, field-proven protocols. We will explore the rationale behind key synthetic transformations, primarily at the reactive secondary amine, and provide detailed, step-by-step methodologies to empower researchers in drug development to leverage this valuable scaffold.
Introduction: The Value Proposition of a Bridged Morpholine Isostere
Morpholine is a privileged heterocycle found in numerous FDA-approved drugs, including linezolid and gefitinib.[1] However, the conformational flexibility of the morpholine ring can sometimes be a liability in drug design, leading to off-target effects or suboptimal binding. Bridged bicyclic morpholines, such as 6-oxa-3-azabicyclo[3.1.1]heptane, offer a solution by locking the ring system into a more defined conformation.
The 6-oxa-3-azabicyclo[3.1.1]heptane core is particularly advantageous for several reasons:
-
Structural Rigidity: The bicyclic nature reduces conformational entropy upon binding to a biological target, which can lead to enhanced potency and selectivity.
-
Achiral Nature: Unlike many other bridged systems, this scaffold is achiral, which simplifies synthesis and eliminates the need to separate and test individual enantiomers.[1]
-
Favorable Physicochemical Properties: Analogues derived from this core have demonstrated lipophilicity, solubility, and in vitro pharmacokinetic profiles very similar to their corresponding morpholine counterparts.[1][2]
This application note will first outline the synthesis of the core scaffold before delving into the primary derivatization strategies that unlock its potential.
Synthesis of the Core Scaffold: 6-Oxa-3-azabicyclo[3.1.1]heptane
Before derivatization, a reliable supply of the core structure is essential. A concise, six-step synthesis starting from inexpensive (±)-epichlorohydrin has been reported, providing gram-scale quantities of the hydrotosylate salt, a stable and convenient form for subsequent reactions.[1]
Caption: Workflow for the synthesis of the core scaffold.[1]
Key Derivatization Strategies at the N-3 Position
The secondary amine at the N-3 position is the primary handle for chemical modification, allowing for the introduction of a wide array of functional groups and building blocks.
N-Alkylation via Nucleophilic Substitution
This is the most direct method for introducing alkyl substituents. The reaction involves the deprotonation of the secondary amine followed by nucleophilic attack on an alkyl halide or sulfonate. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to neutralize the H-X formed during the reaction without competing with the primary nucleophile. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be required.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal as it can dissolve the reactants and stabilize the transition state without interfering with the nucleophilic attack.
-
Leaving Group: Alkyl iodides are the most reactive, followed by bromides and chlorides. Tosylates and mesylates are also excellent leaving groups.
Caption: General scheme for N-alkylation.
Protocol 1: General Procedure for N-Alkylation
-
To a solution of 6-oxa-3-azabicyclo[3.1.1]heptane hydrotosylate (1.0 eq) in DMF (0.1 M), add potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl halide (R-X, 1.1 eq) to the mixture.
-
Heat the reaction to 60-80 °C and monitor by LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to afford the desired N-alkylated derivative.
| Parameter | Condition/Value | Rationale |
| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier for Sₙ2 reaction. |
| Base Stoichiometry | 3.0 eq | One equivalent neutralizes the tosylate salt; excess drives the reaction forward. |
| Alkyl Halide | 1.1 eq | A slight excess ensures complete consumption of the starting amine. |
| Typical Yields | 60-95% | Highly dependent on the reactivity of the alkyl halide. |
Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of complex substituents derived from a vast library of commercially available aldehydes and ketones. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough not to reduce the aldehyde/ketone starting material but is highly effective at reducing the intermediate iminium ion. It is also tolerant of mildly acidic conditions which favor iminium formation.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are non-protic and effectively solubilize the reactants.
-
Acid Catalyst: A small amount of acetic acid can be added to catalyze the formation of the iminium ion, especially when using less reactive ketones.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane. This resource is designed for researchers, medicinal chemists, and drug development professionals. As a valuable achiral morpholine isostere, this scaffold presents unique synthetic challenges.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate these complexities, troubleshoot common issues, and ensure the successful synthesis of your target compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most established and practical synthetic route to 6-Oxa-3-azabicyclo[3.1.1]heptane?
A1: The most widely cited and practical approach is a concise, six-step synthesis starting from inexpensive (±)-epichlorohydrin.[1][3] This route was developed to overcome the drawbacks of earlier methods that required toxic reagents like tributyltin methoxide.[1] The sequence involves straightforward chemical transformations, making it suitable for gram-scale synthesis.[1]
Q2: Why is the final product typically isolated as a hydrotosylate salt?
A2: The free base of 6-Oxa-3-azabicyclo[3.1.1]heptane is a relatively volatile and potentially hygroscopic compound. Isolating it as a hydrotosylate (TsOH) salt significantly improves its handling characteristics. The salt form is typically a stable, crystalline solid that is easier to weigh, store, and purify compared to the free base.[4]
Q3: What are the key advantages of using 6-Oxa-3-azabicyclo[3.1.1]heptane as a morpholine isostere?
A3: This bridged bicyclic system offers several advantages in medicinal chemistry:
-
Achiral Nature: Unlike many other morpholine surrogates, 6-Oxa-3-azabicyclo[3.1.1]heptane is achiral, which eliminates the need to separate and test individual enantiomers, simplifying downstream development.[1][4]
-
Physicochemical Properties: Analogues derived from this scaffold have been shown to possess very similar lipophilicity (cLogP), solubility, and in vitro pharmacokinetic properties to their corresponding morpholine-containing counterparts.[1][2]
-
Structural Rigidity: The rigid bicyclic structure can impart a specific conformation to a molecule, which can be advantageous for optimizing binding to a biological target and may improve metabolic stability.
Q4: Are there alternative synthetic strategies reported in the literature?
A4: While the six-step route from epichlorohydrin is the most practical for the parent compound, other strategies exist for related bicyclo[3.1.1]heptane systems. These include methods like intramolecular [2+2] cycloadditions.[5][6] However, these routes often require more specialized starting materials and reaction conditions, making the epichlorohydrin route the preferred choice for accessing the title compound.
Section 2: Synthetic Workflow Overview
The established synthesis is a linear six-step sequence. The key strategic element is the late-stage intramolecular cyclization to construct the strained 4-membered oxetane ring.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 6-Methoxy-3-azabicyclo[3.1.1]heptane | 1935019-96-7 [smolecule.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrochloride
Welcome to the technical support center for 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride (CAS: 1414958-33-0). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this valuable bridged bicyclic morpholine building block.[1][2][3] We will address common challenges and provide robust, field-proven protocols to ensure you achieve the desired purity and yield in your experiments.
Troubleshooting Guide: Purification & Handling
This section addresses specific issues that may arise during the purification and handling of this compound.
Question 1: My final product has low purity after initial synthesis. What are the likely impurities and how can I remove them?
Answer:
Low purity in the crude hydrochloride salt typically stems from two sources: residual materials from the synthesis and byproducts from side reactions. Common impurities can include unreacted precursors, residual solvents (e.g., dichloromethane, ethyl acetate), or related bicyclic byproducts.[4]
The most effective method for purifying this solid compound is recrystallization .[5][6] This technique leverages differences in solubility between the desired compound and its impurities in a specific solvent system at varying temperatures.
Recommended Purification Workflow:
The overall process involves dissolving the impure solid, removing insoluble impurities, crystallizing the product, and finally, isolating and drying the pure crystals.
References
Technical Support Center: Optimization of Reaction Conditions for 6-Oxa-3-azabicyclo[3.1.1]heptane Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-oxa-3-azabicyclo[3.1.1]heptane. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the coupling of this valuable bicyclic scaffold. As a strained, achiral morpholine isostere, its successful incorporation into target molecules is critical, yet often presents unique challenges compared to simpler secondary amines.[1][2] This guide is designed to provide both practical solutions and a deeper understanding of the underlying chemical principles governing these reactions.
Core Challenge: The Nature of 6-Oxa-3-azabicyclo[3.1.1]heptane
The primary coupling reaction for this secondary amine is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate.[3][4] The unique structure of 6-oxa-3-azabicyclo[3.1.1]heptane, however, introduces specific hurdles:
-
Ring Strain: The bicyclic system is conformationally rigid and strained. This can influence the nucleophilicity of the nitrogen atom and its ability to access the catalytic center.[5]
-
Steric Hindrance: The bridgehead carbons create a distinct steric environment around the nitrogen atom, which can impede the oxidative addition or reductive elimination steps in the catalytic cycle.[6]
-
Basicity: The pKa of the amine is a critical factor. An inappropriate choice of base can lead to poor reactivity or catalyst inhibition.
This guide will help you navigate these challenges to achieve optimal reaction outcomes.
General Reaction Workflow: Buchwald-Hartwig Amination
The diagram below illustrates the key components and workflow for a typical Buchwald-Hartwig coupling reaction involving 6-oxa-3-azabicyclo[3.1.1]heptane.
Caption: General workflow for Buchwald-Hartwig coupling.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: Why is my reaction yield consistently low or zero?
Answer: Low or no yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.
-
Cause A: Inactive Catalyst System. The palladium catalyst must be in the active Pd(0) state.
-
Explanation: Many precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ require in-situ reduction to Pd(0), which is promoted by the phosphine ligand. If this reduction is inefficient or the Pd(0) species is unstable, the catalytic cycle will not initiate. Air-sensitive ligands can degrade upon handling, failing to properly stabilize the catalyst.[7][8]
-
Solution:
-
Ensure Ligand Integrity: Use fresh, high-purity ligands. If the ligand is known to be air-sensitive, handle it in a glovebox.
-
Degas Your Solvent: Oxygen can oxidize and deactivate the Pd(0) catalyst. Thoroughly degas your solvent by sparging with nitrogen or argon for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
-
Cause B: Inappropriate Base. The choice of base is critical and non-intuitive. A base that is too weak will not deprotonate the amine-catalyst complex effectively, while a base that is too strong can lead to side reactions or catalyst decomposition.
-
Explanation: The base's role is to deprotonate the amine after it coordinates to the palladium center, making it a more potent nucleophile. For sterically hindered amines, a stronger base is often required. However, very strong bases like NaOtBu can promote β-hydride elimination from certain substrates or react with functional groups.[3]
-
Solution: Screen a panel of bases. If you started with a weaker base like K₂CO₃ or Cs₂CO₃ and saw low conversion, switch to a stronger base like K₃PO₄ or NaOtBu. Conversely, if you observe decomposition with a strong base, try a weaker one.
-
-
Cause C: Starting Material Integrity. The amine is often supplied as a salt (e.g., hydrochloride or tosylate).
-
Explanation: If the amine is in its salt form, an extra equivalent of base is required to neutralize the salt and generate the free amine in situ. Failing to account for this will leave no effective base for the catalytic cycle.[9]
-
Solution: Check the form of your starting material. If it is a salt, add an additional 1.0-1.2 equivalents of base. Alternatively, perform a liquid-liquid extraction of the amine salt with a strong base (like NaOH) into an organic solvent, dry the organic layer, and use the resulting free-base solution directly.
-
Question 2: My reaction starts well but stalls before reaching full conversion. What's happening?
Answer: Reaction stalling often points to catalyst deactivation over the course of the reaction or the formation of an inhibitory species.
-
Cause A: Catalyst Deactivation via Ligand Degradation or P-C Bond Cleavage.
-
Explanation: At elevated temperatures, some phosphine ligands, particularly electron-rich biaryl phosphines, can undergo degradation. This loss of the supporting ligand leads to the formation of inactive palladium black.[4]
-
Solution:
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
Switch Ligand Class: If you suspect ligand degradation, switch to a more robust ligand. Josiphos-type or Buchwald's dialkylbiaryl phosphine ligands are known for their high thermal stability.
-
-
-
Cause B: Product Inhibition.
-
Explanation: In some cases, the coupled product can coordinate more strongly to the palladium center than the starting amine or ligand, effectively poisoning the catalyst and halting the cycle. This is more common with products containing additional Lewis basic sites.
-
Solution:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2.5 mol%) might be enough to overcome the inhibition and push the reaction to completion.
-
Change the Ligand: A bulkier ligand can sometimes disfavor product binding due to steric repulsion, allowing the catalytic cycle to continue.
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the best general starting point for screening reaction conditions?
A: A robust starting point is crucial for efficient optimization. The following conditions are field-proven for challenging secondary amines and serve as an excellent baseline.
| Parameter | Recommended Starting Condition | Rationale |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | Air-stable, reliable generation of active Pd(0)L. |
| Ligand | (Included in G3 precatalyst) | XPhos is a bulky, electron-rich ligand effective for hindered amines. |
| Base | NaOtBu (1.5 equiv) | A strong base often required for hindered bicyclic amines.[8] |
| Solvent | Toluene or Dioxane (0.1 M) | Aprotic, non-coordinating solvents that perform well in these couplings. |
| Temperature | 100 °C | A good balance between reaction rate and catalyst/substrate stability. |
| Atmosphere | Nitrogen or Argon | Essential to prevent oxidative deactivation of the catalyst. |
Q2: How do I handle the 6-oxa-3-azabicyclo[3.1.1]heptane starting material if it's a hydrochloride salt?
A: You have two primary options:
-
In-situ Neutralization: Add an additional 1.1 equivalents of your reaction base to the reaction mixture to neutralize the HCl salt before the catalytic cycle begins. For example, if your protocol calls for 1.5 equivalents of NaOtBu, you would use a total of 2.6 equivalents. This is convenient but can introduce additional salts.
-
Pre-neutralization and Extraction (Recommended): Dissolve the amine salt in water and adjust the pH to >12 with 2M NaOH. Extract the free amine into a suitable organic solvent like dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the free base. This method is cleaner and provides a more accurate stoichiometry for your reaction.
Q3: Can I use a different coupling reaction besides Buchwald-Hartwig?
A: While Buchwald-Hartwig amination is the most versatile and widely used method for forming aryl C-N bonds, other methods exist, though they often have a more limited scope.[3] For certain activated aryl systems (e.g., those with strong electron-withdrawing groups), a classical Nucleophilic Aromatic Substitution (SₙAr) reaction might be possible under high heat, but this is generally less efficient and requires harsher conditions than palladium catalysis. For most applications in drug discovery, optimizing the Buchwald-Hartwig reaction is the most productive path forward.
Detailed Experimental Protocol: General Procedure for Coupling
This protocol describes a general method for the palladium-catalyzed coupling of an aryl bromide with 6-oxa-3-azabicyclo[3.1.1]heptane.
Materials:
-
Aryl bromide (1.0 equiv)
-
6-Oxa-3-azabicyclo[3.1.1]heptane (free base, 1.2 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous toluene (to make a 0.1 M solution based on the aryl bromide)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl bromide (1.0 equiv), 6-oxa-3-azabicyclo[3.1.1]heptane (1.2 equiv), sodium tert-butoxide (1.5 equiv), and XPhos Pd G3 (0.02 equiv).
-
Expert Note: Add the solid reagents in a glovebox if possible, especially the base and catalyst, to minimize exposure to air and moisture. If a glovebox is not available, add them quickly under a positive flow of inert gas.
-
-
Solvent Addition: Add enough anhydrous toluene to achieve a concentration of 0.1 M with respect to the aryl bromide.
-
Degassing: Seal the vessel and purge with nitrogen or argon for 5-10 minutes. If using a Schlenk tube, you can perform three vacuum/backfill cycles.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction for 4-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or TLC to check for the consumption of the aryl bromide.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride (CAS No. 1414958-33-0).[1][2] This document provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. As a key building block in medicinal chemistry, its integrity in experimental settings is paramount.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
The hydrochloride salt form is specifically designed to enhance aqueous solubility.[3][6] For most applications, sterile, deionized water or aqueous buffers are the recommended starting points. If your experimental conditions require an organic solvent, polar aprotic solvents such as DMSO or DMF can be used, but water remains the preferred choice for initial stock solutions due to the salt form. Always perform a small-scale solubility test before preparing a large stock solution.
Q2: How should I store the solid compound and its solutions to ensure maximum stability?
Solid Form: The compound should be stored in a tightly sealed container in a dry environment at 2-8°C.[1][2][7] Proper storage is critical to prevent moisture absorption and potential degradation.
In Solution: Aqueous solutions should be freshly prepared for immediate use. If short-term storage is necessary, we recommend the following:
-
Store at 2-8°C for no longer than 24-48 hours.
-
For longer-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Protect solutions from light, as photolysis can be a degradation pathway for many organic compounds.[8]
Q3: Is this compound stable across a range of pH values?
As a bicyclic amine, the stability of this compound in solution is expected to be pH-dependent.[9] The protonated amine (as the hydrochloride salt) is generally more stable in acidic to neutral conditions (pH < 7). In basic conditions (pH > 7), the free amine is generated, which can be more susceptible to oxidation and other degradation pathways. It is crucial to control the pH of your solution, especially if the experiment will run for an extended period. The use of buffers is highly recommended to maintain a stable pH environment.[8]
Q4: What are the likely degradation products I might encounter?
While specific degradation pathways for this molecule are not extensively published, common degradation routes for similar compounds include:
-
Oxidation: The nitrogen atom can be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.[7]
-
Hydrolysis: Although the core bicyclic structure is generally robust, extreme pH and high temperatures can promote hydrolysis.[9][10]
-
Decomposition: Under high heat, decomposition can occur, potentially leading to the formation of carbon oxides, nitrogen oxides, and hydrogen chloride gas.[7]
Identifying these products typically requires analytical techniques such as LC-MS to separate and identify species with different mass-to-charge ratios.
Troubleshooting Guide: Solution Instability Issues
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: My solution of this compound has turned yellow/brown.
-
Probable Cause: Color change is a common indicator of chemical degradation, most often due to oxidation. The free amine form of the compound is more prone to oxidation than the protonated hydrochloride salt. This can be triggered by exposure to air (oxygen), light, or incompatible substances in your medium.[8]
-
Troubleshooting Steps:
-
Confirm pH: Check the pH of your solution. If it is neutral or basic, the concentration of the more reactive free amine is higher. Consider acidifying the solution slightly or using a buffer in the pH 4-6 range.
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents.
-
Inert Atmosphere: When preparing and storing solutions, especially for long-term or sensitive experiments, consider degassing the solvent and blanketing the solution with an inert gas like argon or nitrogen.[9]
-
Light Protection: Store the solution in an amber vial or wrap the container in aluminum foil to protect it from light.[8]
-
Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis over time.
-
Probable Cause: The appearance of new peaks is a direct sign of degradation. The compound is breaking down into one or more new chemical entities. This confirms that your current solution conditions are not suitable for maintaining the compound's integrity.
-
Troubleshooting Workflow: The goal is to identify the stress factor causing the degradation. This can be systematically investigated using a forced degradation study.[10][11]
Caption: Troubleshooting workflow for identifying sources of solution instability.
Issue 3: I am experiencing poor reproducibility in my bioassay results.
-
Probable Cause: If your compound is degrading in the assay medium, the effective concentration of the active molecule is decreasing over time, leading to inconsistent results. The rate of degradation can be influenced by minor variations in media preparation, incubation time, or temperature.
-
Solutions:
-
Assess Stability in Media: Perform a stability study directly in your cell culture or assay medium. Incubate the compound in the medium under your exact experimental conditions (e.g., 37°C, 5% CO₂) for the maximum duration of your assay. Collect samples at various time points (e.g., 0, 2, 8, 24 hours) and analyze by HPLC to quantify the remaining parent compound.
-
pH Control: Biological media are typically buffered around pH 7.4. At this pH, a portion of the compound will exist as the free base, which may be less stable. While altering the media pH is often not possible, being aware of this equilibrium is important.
-
Dosing Strategy: If instability is confirmed, consider preparing the compound stock solution at a higher concentration and adding it to the assay at the last possible moment to minimize the incubation time.
-
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for systematically evaluating the stability of this compound. The goal is to induce degradation to an extent of 5-20% to ensure that the analytical method can detect and resolve the degradants from the parent peak.[10]
Objective: To identify the degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade water.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Store a control sample (1 mL stock + 1 mL water) at 2-8°C in the dark.
| Stress Condition | Reagent | Temperature | Time | Neutralization |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 1 mL of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 4 hours | 1 mL of 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | N/A |
| Thermal | Water | 80°C | 72 hours | N/A |
| Photolytic | Water | Room Temp | 24 hours | N/A (expose to UV light) |
Table 1: Recommended conditions for a forced degradation study.[9][10][11] Conditions may need to be adjusted based on the compound's intrinsic stability.
-
Sample Analysis:
-
At the designated time point, stop the reaction (neutralize if necessary).
-
Dilute the sample to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples (including the time-zero and control samples) by a validated HPLC method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Check for the formation of new peaks. Ensure the analytical method can separate these new peaks from the parent compound (peak purity analysis).
-
The results will reveal whether the compound is sensitive to acid, base, oxidation, heat, or light, allowing you to design appropriate handling and formulation strategies.
-
Caption: Conceptual diagram of potential degradation pathways for the parent compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound Supplier & Distributor of CAS# 83773-62-8 [processpointchem.com]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. CAS 1860028-23-4: 3-Oxa-6-azabicyclo[3.1.1]heptane, hydroc… [cymitquimica.com]
- 7. aksci.com [aksci.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. scispace.com [scispace.com]
- 10. longdom.org [longdom.org]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane
Welcome to the technical support center for the synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this valuable bicyclic morpholine isostere. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, ensuring high purity and yield of the target compound.
I. Overview of the Synthetic Landscape
The synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane, a conformationally rigid morpholine analog, has become increasingly important in medicinal chemistry. Its unique three-dimensional structure can offer improved physicochemical properties and biological activity in drug candidates. A prevalent synthetic strategy involves a multi-step sequence, often culminating in an intramolecular cyclization of an acyclic amino diol precursor. A common and effective method for achieving the final ring closure is the Mitsunobu reaction. While robust, this and other cyclization strategies are not without their challenges, primarily in the form of characteristic byproducts that can complicate purification and impact final product quality.
This guide will address the most frequently encountered byproducts and provide detailed troubleshooting protocols to mitigate their formation.
II. Troubleshooting Guide: Common Byproducts and Their Mitigation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Triphenylphosphine Oxide (TPPO) Contamination
Question: My final product is contaminated with a significant amount of a white, crystalline solid that is difficult to remove by standard chromatography. What is this byproduct and how can I get rid of it?
Answer: This is a classic issue when employing a Mitsunobu reaction for the final intramolecular cyclization step. The white, crystalline solid is almost certainly triphenylphosphine oxide (TPPO), a stoichiometric byproduct of the reaction between the triphenylphosphine (PPh₃) reagent and the azodicarboxylate (e.g., DEAD or DIAD). Due to its moderate polarity and high crystallinity, TPPO can be challenging to separate from the desired product.
Causality of Formation:
The Mitsunobu reaction relies on the in-situ formation of an alkoxyphosphonium salt. The triphenylphosphine acts as an oxygen acceptor, becoming oxidized to TPPO in the process. This is an inherent and unavoidable part of the reaction mechanism.
Mitigation Strategies:
Several strategies can be employed to remove TPPO, ranging from precipitation to specialized workup procedures.
Protocol 1: Precipitation with Non-Polar Solvents
-
Concentrate the Reaction Mixture: After the reaction is complete, concentrate the crude mixture under reduced pressure to remove the reaction solvent (e.g., THF, DCM).
-
Dissolve in a Minimal Amount of a Polar Solvent: Dissolve the residue in a small volume of a polar solvent in which your product is soluble, such as dichloromethane or ethyl acetate.
-
Induce Precipitation: Slowly add a non-polar solvent like hexane or diethyl ether while stirring vigorously. TPPO is significantly less soluble in non-polar solvents and will precipitate out.[1]
-
Cool and Filter: Cool the mixture in an ice bath to maximize precipitation, then filter to remove the solid TPPO. Repeat if necessary.
Protocol 2: Precipitation with Metal Salts
TPPO can form coordination complexes with certain metal salts, which are often insoluble in common organic solvents.
-
Post-Reaction Workup: After the initial aqueous workup, dissolve the crude product in a suitable solvent like ethanol or toluene.
-
Add Metal Salt Solution: Add a solution of zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) in a polar solvent (e.g., a 1.8 M solution of ZnCl₂ in warm ethanol).[2][3]
-
Precipitate the Complex: Stir the mixture to induce the formation of the TPPO-metal salt complex, which will precipitate.
-
Filter and Purify: Filter the mixture to remove the precipitate. The filtrate can then be further purified by standard methods.
| Method | Advantages | Disadvantages |
| Precipitation with Non-Polar Solvents | Simple, does not require additional reagents. | May not be effective for all products; potential for co-precipitation of the desired product. |
| Precipitation with Metal Salts | Highly effective for TPPO removal. | Requires an additional reagent and workup step; potential for metal contamination in the final product. |
B. Intermolecular Byproducts: Dimers and Oligomers
Question: I am observing significant amounts of high molecular weight impurities in my final product. What are these and how can I prevent their formation?
Answer: The presence of high molecular weight species often indicates that an intermolecular reaction is competing with the desired intramolecular cyclization. Instead of the precursor molecule reacting with itself to form the bicyclic structure, two or more precursor molecules are reacting with each other to form linear or cyclic dimers and larger oligomers.
Causality of Formation:
The formation of intermolecular byproducts is primarily a concentration-dependent phenomenon. At high concentrations, the probability of two precursor molecules colliding and reacting is significantly higher, favoring the intermolecular pathway. The intramolecular reaction, being a first-order process, is less dependent on concentration.
Mitigation Strategies:
The key to minimizing intermolecular byproducts is to favor the intramolecular cyclization by manipulating the reaction conditions.
High Dilution Principle:
By running the reaction at a very low concentration, you can significantly suppress the rate of the intermolecular reaction while having a lesser effect on the rate of the intramolecular cyclization.[4]
Protocol: Intramolecular Cyclization under High Dilution
-
Prepare Two Solutions:
-
Solution A: Dissolve the amino diol precursor in a suitable solvent (e.g., THF).
-
Solution B: Prepare a solution of the cyclization reagents (e.g., PPh₃ and DIAD for a Mitsunobu reaction) in the same solvent.
-
-
Slow Addition: Using a syringe pump, add both Solution A and Solution B slowly and simultaneously over a period of several hours to a larger volume of refluxing solvent. This ensures that the concentration of the reactive intermediates remains very low at all times.
-
Monitor and Workup: Monitor the reaction by TLC or LC-MS. Once complete, proceed with the standard workup and purification.
References
Technical Support Center: Deprotection of Tosyl Groups from Bicyclic Amines
Welcome to the technical support center for scientists and researchers. This guide is designed to provide in-depth, field-proven insights into the often-challenging deprotection of tosyl (Ts) groups from bicyclic amine frameworks. The inherent steric hindrance and conformational rigidity of these structures can render standard deprotection protocols ineffective. Here, we will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to enhance the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: Why is the N-tosyl group so difficult to remove from my bicyclic amine?
The stability of the N-S bond in a tosylamide is substantial, making it a robust protecting group.[1][2] In bicyclic systems, this stability is often amplified due to:
-
Steric Hindrance: The rigid, three-dimensional structure of a bicyclic amine can physically block reagents from accessing the sulfonyl group or the nitrogen atom.
-
Electronic Effects: The electron-withdrawing nature of the tosyl group decreases the electron density on the nitrogen, making it less nucleophilic and less prone to protonation, which is a key step in many acidic deprotection mechanisms.[3]
-
Strain: In some bicyclic systems, the geometry required for the transition state of the cleavage reaction may be energetically unfavorable.
Q2: I've tried standard acidic conditions like HBr in acetic acid, but my starting material is either recovered unchanged or I see significant decomposition. What's happening?
Harsh acidic conditions, while classic for tosyl deprotection, are often problematic for complex molecules like bicyclic amines.[2][3]
-
Insufficient Reactivity: The N-tosyl group's stability may simply be too great for the conditions, leading to the recovery of starting material.[3]
-
Decomposition: Bicyclic systems can contain other acid-labile functional groups. Prolonged heating in strong acid can lead to unintended side reactions, charring, or complete degradation of your compound.[2][3] The use of a scavenger like phenol is often necessary to trap reactive byproducts, but even this may not be sufficient to prevent substrate decomposition.[2]
Q3: Are reductive methods a better choice for my substrate?
Reductive cleavage methods are often the preferred strategy for sterically hindered or sensitive bicyclic tosylamides. These methods typically involve single-electron transfer (SET) from a reducing agent to the tosyl group, leading to the cleavage of the N-S bond. Common reductive systems include dissolving metal reductions (e.g., sodium in liquid ammonia) and reagents like samarium(II) iodide (SmI₂) or magnesium in methanol (Mg/MeOH).[4][5][6][7] These approaches can be milder and more chemoselective than harsh acidic conditions.
Q4: Can I use catalytic hydrogenation to remove a tosyl group?
No, catalytic hydrogenation (e.g., H₂, Pd/C) is generally ineffective for the cleavage of the N-S bond in tosylamides. This bond is not susceptible to hydrogenolysis under standard conditions.
Troubleshooting Guide: Common Issues and Solutions
Here we address specific problems you may encounter during the deprotection of tosyl groups from bicyclic amines and provide a logical workflow for troubleshooting.
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Reaction Start:\nN-Tosyl Bicyclic Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_check [label="Monitor Reaction\n(TLC, LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_reaction [label="Problem:\nNo Reaction or\nLow Conversion", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; decomposition [label="Problem:\nDecomposition or\nMultiple Byproducts", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; complete [label="Reaction Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Troubleshooting Paths for No Reaction cause1_nr [label="Potential Cause:\nInsufficient Reagent Activity\nor Steric Hindrance", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution1a_nr [label="Solution 1:\nSwitch to a Stronger\nReductive Method\n(e.g., Mg/MeOH -> SmI2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution1b_nr [label="Solution 2:\nIncrease Temperature\n(use caution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution1c_nr [label="Solution 3:\nFor Mg/MeOH, try\nultrasonication to activate\nMg surface", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Troubleshooting Paths for Decomposition cause1_decomp [label="Potential Cause:\nReaction Conditions\nToo Harsh", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution1a_decomp [label="Solution 1:\nSwitch to a Milder Method\n(e.g., HBr/AcOH -> Mg/MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution1b_decomp [label="Solution 2:\nLower Reaction\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution1c_decomp [label="Solution 3:\nAdd Scavengers\n(e.g., Phenol for\nacidic methods)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> reaction_check; reaction_check -> no_reaction [label="Incomplete"]; reaction_check -> decomposition [label="Complex Mixture"]; reaction_check -> complete [label="Clean Conversion"];
no_reaction -> cause1_nr; cause1_nr -> solution1a_nr; cause1_nr -> solution1b_nr; cause1_nr -> solution1c_nr;
decomposition -> cause1_decomp; cause1_decomp -> solution1a_decomp; cause1_decomp -> solution1b_decomp; cause1_decomp -> solution1c_decomp; } dot Caption: Troubleshooting workflow for N-tosyl deprotection.
Issue 1: My Mg/MeOH reaction is sluggish or fails to initiate.
Causality: The reductive deprotection with magnesium in methanol relies on a single-electron transfer from the surface of the magnesium metal to the tosylamide. If the magnesium surface is passivated with a layer of magnesium oxide, the reaction will not start. Additionally, for very hindered substrates, the electron transfer can be slow.
Troubleshooting Steps:
-
Activate the Magnesium: Ensure you are using fresh, high-quality magnesium turnings. Pre-activation can be achieved by briefly stirring the magnesium in a dilute solution of iodine or 1,2-dibromoethane in your reaction solvent until the color dissipates. This removes the oxide layer.
-
Increase Surface Area: Use magnesium powder instead of turnings, but be cautious as the reaction can be more exothermic.
-
Employ Ultrasonication: Placing the reaction flask in an ultrasonic bath can help to continuously clean the magnesium surface and promote the reaction.[2]
-
Solvent Purity: Ensure your methanol is anhydrous. Water can react with the magnesium and impede the desired reaction.
Issue 2: My reaction with HBr/Phenol in Acetic Acid gives a complex mixture of products.
Causality: This is a classic sign that the reaction conditions are too harsh for your substrate.[3] The combination of strong acid and high temperatures can cause a variety of side reactions, including elimination, rearrangement, or degradation of other functional groups present in your molecule.
Troubleshooting Steps:
-
Lower the Temperature: Try running the reaction at a lower temperature for a longer period. For example, start at 60 °C instead of 90-100 °C.[2]
-
Change Reagents: Switch to a milder deprotection method. Reductive cleavage with Mg/MeOH or SmI₂ is often a better choice for sensitive substrates.[2][6]
-
Protect Other Functional Groups: If a specific functional group is known to be acid-sensitive, consider protecting it before attempting the tosyl deprotection.
Issue 3: The SmI₂ deprotection of my primary N-tosyl amide is low-yielding.
Causality: Primary N-tosyl amides can be particularly challenging to deprotect reductively. A potential reason for low yield is the formation of an N-anion that is difficult to reduce further.
Troubleshooting Steps:
-
Activate the Amide: A strategy for notoriously difficult primary tosylamides is to first activate the nitrogen with a more electron-withdrawing group. This can be achieved by reacting the tosylamide with trifluoroacetic anhydride (TFAA) to form an intermediate N-trifluoroacetyl-N-tosyl amide. This intermediate is much more susceptible to reductive cleavage with SmI₂.[4]
-
Use Additives: The addition of an amine (e.g., triethylamine) and water to the SmI₂ reaction can dramatically accelerate the deprotection of tosylamides.[6][8] This SmI₂/amine/water system is highly effective and often provides instantaneous deprotection at room temperature.[8]
Comparative Data of Common Deprotection Methods
| Method | Reagents & Conditions | Pros | Cons | Substrate Suitability |
| Acidic Hydrolysis | 33% HBr in Acetic Acid, Phenol, 60-90 °C[2][9] | Inexpensive, powerful reagent | Harsh conditions, often low functional group tolerance, risk of decomposition.[3] | Robust molecules without acid-labile groups. |
| Reductive Cleavage | Magnesium turnings, Anhydrous Methanol, RT to reflux, often with ultrasonication[2][5] | Mild, generally good functional group tolerance, inexpensive. | Can be slow for hindered substrates, requires magnesium activation. | Good first choice for sensitive or hindered bicyclic amines. |
| Reductive Cleavage | Samarium(II) Iodide (SmI₂), THF, -78 °C to RT[4][6] | Very mild, highly effective for difficult substrates, rapid with additives.[6][8] | Reagent is oxygen-sensitive and must be prepared fresh or purchased and handled under inert atmosphere. More expensive. | Excellent for complex, sensitive molecules and when other methods fail. |
| Reductive Cleavage | Sodium Naphthalenide, THF, -60 °C[10] | Potent reducing agent, effective for both N-tosyl and O-tosyl groups.[10] | Harshly basic, requires inert atmosphere, can be difficult to handle. | Useful for robust substrates where other reductive methods have failed. |
Validated Experimental Protocols
Protocol 1: General Procedure for N-Tosyl Deprotection using Mg/MeOH
Materials:
-
N-Tosyl bicyclic amine
-
Magnesium turnings (activated if necessary)
-
Anhydrous Methanol
-
Standard glassware for inert atmosphere reactions (optional, but recommended)
Procedure:
-
To a round-bottom flask, add the N-tosyl bicyclic amine (1.0 equiv).
-
Dissolve the substrate in anhydrous methanol (to a concentration of approximately 0.1 M).
-
Add magnesium turnings (10-20 equiv) to the solution in one portion.
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to reflux or placed in an ultrasonic bath.[2]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite to remove magnesium salts and excess metal.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by standard methods, such as acid-base extraction or column chromatography, to yield the desired bicyclic amine.
Protocol 2: General Procedure for N-Tosyl Deprotection using SmI₂/Amine/H₂O
Materials:
-
N-Tosyl bicyclic amine
-
Samarium(II) iodide solution in THF (0.1 M)
-
Triethylamine (Et₃N)
-
Deionized Water
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the N-tosyl bicyclic amine (1.0 equiv) in anhydrous THF.
-
Add triethylamine (4.0 equiv) and water (4.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the 0.1 M solution of SmI₂ in THF via syringe until the deep blue color persists, indicating the consumption of the starting material. Typically, 2.5-5.0 equivalents are required. The reaction is often instantaneous.[8]
-
Quench the reaction by adding a saturated aqueous solution of potassium carbonate.
-
Extract the mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the free amine.
References
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. p-Toluenesulfonamides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [gupea.ub.gu.se]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride
Welcome to the technical support guide for 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride (CAS No. 1414958-33-0).[1][2][3] This document provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of this important bicyclic morpholine isostere.[4] Our goal is to ensure the integrity of your experiments by addressing potential challenges before they arise.
Section 1: Compound Profile and Intrinsic Properties
What are the key chemical properties of this compound?
Understanding the fundamental properties of this compound is the first step to proper handling.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO·HCl | AK Scientific, Inc.[1] |
| Molecular Weight | 135.59 g/mol | PubChem[5] |
| Appearance | Solid | Sigma-Aldrich |
| Purity | Typically ≥95% | Sigma-Aldrich |
| CAS Number | 1414958-33-0 | ChemicalBook[6] |
While specific data on properties like melting point and solubility are not consistently available across suppliers, it is crucial to recognize that as a hydrochloride salt of an amine, it is expected to be a hygroscopic solid.[7][8] This means it readily absorbs moisture from the atmosphere, a critical consideration for both storage and handling.[7]
Why is the hydrochloride form used?
In drug development and organic synthesis, amine-containing compounds are often converted to their hydrochloride salts. This is done for several reasons:
-
Improved Stability: Amine salts are generally more thermally stable than their free base counterparts.[9]
-
Enhanced Solubility: The salt form often increases the aqueous solubility of the parent amine, which can be advantageous for certain reaction conditions and biological assays.[9][10]
-
Ease of Handling: Free amines can be oily or have low melting points, making them difficult to weigh and handle accurately. The crystalline, solid nature of the hydrochloride salt simplifies these processes.[9]
Section 2: Storage Protocols and Best Practices
What are the ideal storage conditions for this compound?
Proper storage is paramount to maintaining the compound's integrity. The primary concerns are moisture, air, and in some cases, temperature.
-
Short-Term Storage (In-Use):
-
Store in a tightly sealed container, such as the original manufacturer's bottle.[1]
-
Keep the container in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) to minimize exposure to atmospheric moisture.[8][11]
-
The desiccator should be placed in a cool, dry, and well-ventilated area away from incompatible substances.[1]
-
-
Long-Term Storage:
-
For extended periods, after the original container has been opened, consider additional protective measures. Sealing the container's cap with parafilm can provide an extra barrier against moisture ingress.[12]
-
Placing the sealed container inside a larger, heat-sealable bag with desiccant pouches is a robust strategy for protecting valuable or sensitive batches.[12]
-
Some suppliers recommend refrigerated storage (2-8°C).[13][14] Always consult the supplier's specific recommendations. However, if refrigerating, ensure the container is brought to room temperature in a desiccator before opening to prevent condensation from forming on the cold solid.
-
What are the signs of improper storage or degradation?
Visual inspection is the first line of defense.
-
Clumping or Caking: This is a classic sign that the hygroscopic solid has absorbed moisture.[7]
-
Discoloration: While the expected color is typically white to off-white, any significant change could indicate a chemical transformation.
-
Odor: A change in odor, if any is noted from the outset, can also be an indicator of degradation.
If you suspect your material has been compromised, it is best to acquire a new batch to ensure the reliability of your experimental results.
Section 3: Handling and Experimental Workflow
What personal protective equipment (PPE) is required?
Safety is non-negotiable. Based on Safety Data Sheets (SDS), the following PPE is mandatory:
-
Eye Protection: Wear chemical splash-resistant safety glasses or goggles.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1]
-
Skin and Body Protection: A laboratory coat and closed-toed footwear are minimum requirements.[1]
-
Respiratory Protection: Handle in a well-ventilated area, such as a fume hood, to avoid breathing dust.[1]
Workflow for Weighing and Dispensing
The hygroscopic nature of this compound requires a swift and efficient workflow to minimize atmospheric exposure.
Caption: Workflow for handling hygroscopic solids.
How should I prepare a solution of this compound?
-
Solvent Choice: The choice of solvent will be dictated by your reaction conditions. While hydrochloride salts often have good solubility in polar protic solvents, this may not always be compatible with the desired chemistry.
-
Inert Atmosphere: For moisture-sensitive reactions, it is advisable to dissolve and transfer the compound under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.[15]
-
Dissolution: Add the weighed solid to your reaction vessel containing the anhydrous solvent under an inert atmosphere. Stir until fully dissolved. Gentle heating may be required, but a preliminary solubility test on a small scale is recommended.
Section 4: Troubleshooting and FAQs
This section addresses common issues encountered by researchers.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent reaction yields or product purity. | 1. Moisture Contamination: The compound may have absorbed water, altering its effective molar mass. 2. Degradation: Improper storage may have led to chemical degradation. | 1. Purchase a new, unopened container of the reagent. 2. Implement stricter storage protocols, including the use of a desiccator and parafilm.[11][12] 3. For highly sensitive reactions, dry the material under high vacuum before use, though this may not remove all water of hydration.[16] |
| The solid has become a single, hard cake. | Significant Moisture Absorption: Prolonged or repeated exposure to a humid atmosphere.[7] | The material is likely compromised. It is strongly advised to discard it according to your institution's waste disposal procedures and obtain a fresh supply.[1] |
| Difficulty dissolving the compound in an aprotic solvent. | Solubility Limits: Amine salts can have limited solubility in nonpolar or aprotic solvents. | 1. Consult the literature for appropriate solvent systems for similar compounds. 2. Consider converting the hydrochloride salt back to the free base in situ if the reaction conditions allow. This typically involves the addition of a non-nucleophilic base. |
| The reaction is not proceeding as expected, even with fresh material. | Incompatible Reagents: The compound is incompatible with strong oxidizing agents.[1] pH Sensitivity: The reaction may be sensitive to the acidic nature of the hydrochloride salt. | 1. Review all reagents for potential incompatibilities.[1] 2. Consider if the presence of HCl is interfering with your reaction. It may be necessary to add a stoichiometric amount of a non-interfering base to neutralize the HCl before proceeding. |
Frequently Asked Questions
Q: Can I use the compound if it's slightly clumpy? A: While you can break up clumps with a spatula, be aware that the material has been exposed to moisture.[7] This means the actual mass of the active compound you are weighing is less than the measured mass due to the presence of water. For stoichiometric-sensitive reactions, this will lead to inaccuracies. It is always best to use a fresh, free-flowing solid.
Q: Is it necessary to handle this compound in a glovebox? A: For most applications, handling in a well-ventilated fume hood with careful attention to minimizing air exposure is sufficient.[1] However, for ultra-sensitive reactions where even trace amounts of moisture cannot be tolerated, using a glovebox is the most rigorous approach.[16]
Q: What are the hazardous decomposition products? A: Under thermal decomposition, this compound may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1]
Section 5: Decision-Making Logic for Storage
The following diagram outlines the decision-making process for the appropriate storage of this compound.
Caption: Storage decision tree for the compound.
By adhering to these guidelines, you can ensure the quality and reliability of this compound in your research and development endeavors.
References
- 1. aksci.com [aksci.com]
- 2. chemscene.com [chemscene.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H10ClNO | CID 71743590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1414958-33-0 [chemicalbook.com]
- 7. tutorchase.com [tutorchase.com]
- 8. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. achmem.com [achmem.com]
- 14. angenechemical.com [angenechemical.com]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 16. How To [chem.rochester.edu]
Technical Support Center: Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Derivatives
Welcome to the technical support center for the synthesis of 6-oxa-3-azabicyclo[3.1.1]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable bicyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success and improve yields.
Introduction: The Significance of the 6-Oxa-3-azabicyclo[3.1.1]heptane Scaffold
The 6-oxa-3-azabicyclo[3.1.1]heptane core is a bridged bicyclic morpholine analogue of significant interest in medicinal chemistry. Its constrained, achiral structure serves as a valuable isostere for morpholine, offering a unique three-dimensional profile that can enhance binding affinity and selectivity for biological targets.[1][2] The synthesis of these derivatives, however, can present challenges, particularly in achieving high yields and purity. This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common synthetic strategies for constructing the 6-oxa-3-azabicyclo[3.1.1]heptane core?
A1: The synthesis generally involves multi-step sequences starting from readily available and inexpensive precursors.[2][3] The key transformation is an intramolecular cyclization to form the characteristic bicyclic ring system. Common strategies include:
-
Intramolecular Cyclization of Substituted Azetidines or Pyrrolidines: This is a prevalent approach where a linear precursor containing both the nitrogen and oxygen functionalities is induced to cyclize.
-
[2+2] Cycloaddition Reactions: Light-mediated intramolecular [2+2] cycloadditions of aza-1,6-dienes have been explored to selectively form the bridged bicyclic system.[4]
-
Rearrangement of Spirocyclic Precursors: Acid-mediated isomerization of spirocyclic compounds, such as (2-oxaspiro[3.3]heptan-6-yl)methanols, can yield the related 3-oxabicyclo[3.1.1]heptane core, providing insights into bicyclic system formation.[5]
Q2: Why is the tosylate salt of 6-oxa-3-azabicyclo[3.1.1]heptane often synthesized and isolated?
A2: The tosylate salt form offers several advantages over the free base. It significantly improves the compound's stability and handling characteristics.[3] The crystalline nature of the salt often facilitates purification through recrystallization, leading to a higher purity product.
Troubleshooting Low Yields
Q3: My intramolecular cyclization step is resulting in a low yield of the desired bicyclic product. What are the likely causes and how can I improve it?
A3: Low yields in the intramolecular cyclization are a common hurdle. The primary causes often revolve around reaction conditions, substrate reactivity, and side reactions. Here's a systematic approach to troubleshooting:
-
Choice of Base or Acid Catalyst: The cyclization can be promoted by either acid or base, and the optimal choice is substrate-dependent.
-
Base-promoted cyclization: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective. Ensure anhydrous conditions, as water can quench the base and hydrolyze starting materials or intermediates.
-
Acid-catalyzed cyclization: Protic acids like HCl or p-toluenesulfonic acid (pTSA) can be used.[5] The concentration of the acid is critical; too high a concentration can lead to decomposition or undesired side reactions.
-
-
Solvent and Temperature Effects: The polarity of the solvent can influence the rate and outcome of the cyclization. Aprotic polar solvents like DMF or DMSO can be effective for base-promoted cyclizations. For acid-catalyzed reactions, less polar solvents like dichloromethane (DCM) or 1,4-dioxane may be preferable.[5] Temperature is also a critical parameter to optimize. Start at a lower temperature and gradually increase it to find the optimal balance between reaction rate and side product formation.
-
Protecting Group Strategy: The choice of protecting group for the nitrogen atom is crucial. Bulky protecting groups can sterically hinder the cyclization. Consider using protecting groups that can be easily removed under mild conditions, such as a benzyloxycarbonyl (Cbz) group, which can be removed by catalytic hydrogenation.[6]
-
Substrate Purity: Ensure the purity of your starting material for the cyclization step. Impurities can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing the yield.
Troubleshooting Workflow for Low Cyclization Yield
Caption: A decision tree for troubleshooting low yields in the intramolecular cyclization step.
Q4: I am observing the formation of significant amounts of polymeric or oligomeric byproducts. How can I minimize this?
A4: The formation of polymers or oligomers is often due to intermolecular reactions competing with the desired intramolecular cyclization. This is particularly prevalent at higher concentrations.
-
High Dilution Conditions: The principle of high dilution favors intramolecular reactions over intermolecular ones. By significantly increasing the solvent volume, you decrease the probability of two reactive molecules encountering each other. A slow addition of the substrate to the reaction mixture using a syringe pump can also be highly effective.
-
Template Effects: In some cases, the use of a metal cation (e.g., from the base) can act as a template, pre-organizing the substrate in a conformation that favors intramolecular cyclization.
Q5: The deprotection of the nitrogen atom is leading to decomposition of the bicyclic core. What are some milder deprotection strategies?
A5: The stability of the 6-oxa-3-azabicyclo[3.1.1]heptane ring system can be sensitive to harsh deprotection conditions.
-
For Boc-protected amines: Standard cleavage with strong acids like trifluoroacetic acid (TFA) in DCM can sometimes lead to degradation. Consider using milder acidic conditions, such as HCl in a solvent like 1,4-dioxane or diethyl ether.
-
For Cbz-protected amines: Catalytic hydrogenation (e.g., using Pd/C and H₂) is a very mild and effective method for Cbz deprotection and is generally well-tolerated by the bicyclic core.[6]
-
For Benzyl-protected amines: Similar to Cbz, hydrogenolysis using a catalyst like Pearlman's catalyst (Pd(OH)₂/C) is a standard and effective method.[1]
Purification Challenges
Q6: My final product is difficult to purify by column chromatography. Are there alternative purification methods?
A6: The polarity and potential water solubility of 6-oxa-3-azabicyclo[3.1.1]heptane derivatives can make standard silica gel chromatography challenging.
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification. If the free base is an oil, converting it to a salt (e.g., hydrochloride or tosylate) can often induce crystallization and facilitate purification.[3]
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 stationary phase) can be more effective than normal-phase chromatography.
-
Ion-Exchange Chromatography: If your compound is in its salt form, ion-exchange chromatography can be a powerful purification technique.
Experimental Protocols
General Procedure for Intramolecular Cyclization (Base-Promoted)
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.5 equivalents) and anhydrous tetrahydrofuran (THF) to create a slurry.
-
Substrate Addition: Dissolve the N-protected precursor (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry at 0 °C over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or crystallization.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a base-promoted intramolecular cyclization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Intramolecular Cyclization
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.5) | THF | 25 | 24 | 65 |
| 2 | NaH (1.5) | DMF | 25 | 18 | 72 |
| 3 | t-BuOK (1.5) | THF | 25 | 24 | 68 |
| 4 | t-BuOK (1.5) | DMF | 25 | 18 | 75 |
| 5 | NaH (1.5) | THF | 50 | 12 | 55 (decomposition observed) |
This is example data and actual results may vary depending on the specific substrate.
References
side reactions of 6-oxa-3-azabicyclo[3.1.1]heptane with common reagents
Welcome to the technical support guide for 6-oxa-3-azabicyclo[3.1.1]heptane. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. As a conformationally restricted, achiral isostere of morpholine, 6-oxa-3-azabicyclo[3.1.1]heptane offers a unique three-dimensional profile for probing structure-activity relationships.[1] However, its strained bicyclic nature and embedded oxetane ring can lead to unexpected reactivity and side reactions.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of working with this scaffold, ensuring the integrity of your experiments and the success of your synthetic campaigns.
General Reactivity Profile
The reactivity of 6-oxa-3-azabicyclo[3.1.1]heptane is dominated by the secondary amine, which serves as the primary nucleophilic and basic center. However, the strained cyclobutane and oxetane rings impart unique conformational constraints and potential reactivity pathways not observed in simpler cyclic amines like morpholine. The key reactive considerations are:
-
N-Nucleophilicity: The secondary amine readily participates in standard N-acylation, N-alkylation, N-arylation, and reductive amination reactions.
-
Steric Hindrance: The bicyclic structure provides a defined steric environment around the nitrogen atom, which can influence the rate and feasibility of reactions with bulky electrophiles.
-
Ring Strain: The inherent strain in the [3.1.1] bicyclic system, particularly the four-membered rings, can make the scaffold susceptible to ring-opening reactions under harsh conditions (e.g., strong acids, certain Lewis acids, or potent reducing agents).
Troubleshooting Guides & FAQs
Section 1: N-Acylation Reactions
N-acylation is one of the most common transformations performed on this scaffold. While generally robust, several issues can arise.
Question 1: I am observing low yields and incomplete conversion during the N-acylation of 6-oxa-3-azabicyclo[3.1.1]heptane using an acyl chloride. What are the likely causes and how can I improve the outcome?
Answer: Low yields in N-acylation reactions with this substrate are typically traced back to three main factors: acid-base chemistry, steric hindrance, and the stability of the acylating agent.
-
Causality (The "Why"): Your starting material is likely a salt (e.g., hydrochloride or tosylate), meaning the secondary amine is protonated and non-nucleophilic.[1][2][3] The reaction requires at least one equivalent of base to liberate the free amine. During the reaction with an acyl chloride, one equivalent of HCl is generated as a byproduct. This HCl can protonate either the unreacted starting material or the acylated product, effectively quenching the reaction.[4] Therefore, more than two equivalents of a non-nucleophilic base are often required for the reaction to proceed to completion.
-
Troubleshooting & Protocol:
-
Ensure Free Base Availability: If starting from a salt, you must use a sufficient amount of base. A common strategy is to use 2.5-3.0 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). DIPEA is often preferred due to its increased steric bulk, which reduces its potential for competitive N-alkylation side reactions.
-
Optimize Reaction Conditions:
-
Solvent: Use an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Temperature: Start the reaction at 0 °C, especially during the addition of the acylating agent, to control the exotherm and minimize side reactions. After the addition, allow the reaction to warm to room temperature.
-
-
Consider an Alternative Acylating Agent: If issues persist, especially with sterically demanding acyl chlorides, switch to a more reactive or less problematic acylating agent. Amide coupling reagents (e.g., HATU, HOBt/EDC) are excellent alternatives that proceed under milder conditions and avoid the generation of HCl.[5]
Workflow: Troubleshooting Low Acylation Yield
Troubleshooting workflow for N-acylation.
-
Section 2: N-Alkylation Reactions
N-alkylation can be challenging due to the potential for over-alkylation and elimination side reactions.
Question 2: My N-alkylation reaction with an alkyl halide is producing a significant amount of the dialkylated quaternary ammonium salt. How can I favor selective mono-alkylation?
Answer: This is a classic challenge in amine chemistry. The mono-alkylated product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.[6] The key to selective mono-alkylation is to control the stoichiometry and reaction rate carefully.
-
Causality (The "Why"): The electron-donating nature of the newly added alkyl group increases the electron density on the nitrogen, making the mono-alkylated tertiary amine a better nucleophile than the starting secondary amine. This inherent reactivity profile makes over-alkylation a common side reaction.[6][7]
-
Troubleshooting & Protocol:
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the alkylating agent (1.0 equivalent). This ensures the alkylating agent is the limiting reagent.
-
Slow Addition: Add the alkylating agent slowly, ideally via a syringe pump, to a solution of the amine and a mild base at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting amine over the newly formed product.
-
Choice of Base: Use a hindered, non-nucleophilic base like DIPEA or a weaker inorganic base like K₂CO₃ or Cs₂CO₃. Strong bases can deprotonate the alkyl halide, leading to elimination.
-
Alternative Methods: For challenging cases, consider reductive amination. This involves reacting the 6-oxa-3-azabicyclo[3.1.1]heptane with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB). This method is highly selective for mono-alkylation as the intermediate iminium ion is reduced in situ before a second alkylation can occur.
-
Question 3: I am attempting a Buchwald-Hartwig or Ullmann N-arylation and observing ring degradation. Is the bicyclic core unstable to these conditions?
Answer: Yes, the 6-oxa-3-azabicyclo[3.1.1]heptane core can be sensitive to the conditions of certain cross-coupling reactions.
-
Causality (The "Why"): Palladium- and copper-catalyzed N-arylation reactions often require strong bases (e.g., NaOt-Bu, K₃PO₄) and high temperatures (80-120 °C). The combination of a strong base and heat can promote ring-opening or rearrangement of the strained oxetane ring. Furthermore, the bicyclic amine can act as a ligand for the metal catalyst, potentially leading to catalyst inhibition or decomposition pathways.
-
Troubleshooting & Protocol:
-
Screen Ligands and Conditions: Use modern, bulky biarylphosphine ligands (e.g., XPhos, RuPhos) that promote catalysis at lower temperatures.
-
Use a Milder Base: Screen weaker bases such as K₂CO₃ or Cs₂CO₃ before resorting to stronger alkoxides.
-
Lower the Temperature: Attempt the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., 60-80 °C).
-
Consider SNAr: If your aryl halide is sufficiently electron-deficient (e.g., contains nitro or cyano groups), a catalyst-free nucleophilic aromatic substitution (SNAr) reaction may be possible, avoiding harsh coupling conditions altogether.
-
Section 3: Stability Under Acidic and Basic Conditions
Question 4: How stable is the 6-oxa-3-azabicyclo[3.1.1]heptane scaffold to strong acids and bases?
Answer: The scaffold exhibits moderate stability but can undergo degradation under harsh conditions.
-
Strong Acids: The oxetane ring is susceptible to acid-catalyzed rearrangement or ring-opening.[8][9] While catalytic amounts of a strong acid might be tolerated at low temperatures, stoichiometric amounts, especially when heated, can lead to decomposition. This is a critical consideration during deprotection steps (e.g., Boc removal with TFA) or when forming salts. Always perform acidic operations at low temperatures and monitor the reaction closely for byproduct formation.
-
Strong Bases: The use of very strong bases (e.g., n-BuLi, LDA) is generally not recommended. While deprotonation of the secondary amine is expected, these bases can also promote elimination or rearrangement pathways, leading to complex reaction mixtures.[10] For reactions requiring a strong base, consider milder alternatives like potassium bis(trimethylsilyl)amide (KHMDS) at low temperatures.
Summary of Potential Side Reactions and Mitigation Strategies
| Reagent/Condition | Desired Reaction | Potential Side Reaction(s) | Mitigation Strategy |
| Acyl Chloride | N-Acylation | Incomplete reaction due to HCl byproduct | Use >2 eq. of a hindered base (DIPEA); add acyl chloride at 0 °C. |
| Alkyl Halide | Mono-N-Alkylation | Over-alkylation to quaternary salt; E2 Elimination | Use a slight excess of amine; slow addition of alkyl halide; use a mild base (K₂CO₃). |
| Strong Acid (e.g., TFA, conc. HCl) | Salt formation; Deprotection | Oxetane ring-opening or rearrangement | Perform reaction at low temperature (0 °C); minimize reaction time; monitor by LCMS. |
| Strong Base (e.g., NaOt-Bu, n-BuLi) | Deprotonation | Ring fragmentation; complex mixture formation | Use the mildest base possible for the transformation; use at low temperature (-78 °C).[10] |
| Pd/Cu Catalysts + Base | N-Arylation | Ring degradation; catalyst inhibition | Use modern ligands for low-temp coupling; screen milder bases (Cs₂CO₃). |
Key Experimental Protocols
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
-
Dissolve 6-oxa-3-azabicyclo[3.1.1]heptane hydrochloride (1.0 eq.) in anhydrous DCM (0.1 M).
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq.) dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LCMS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Liberation of the Free Base from its Salt
-
Dissolve 6-oxa-3-azabicyclo[3.1.1]heptane salt (e.g., hydrochloride or tosylate) in a minimal amount of water.
-
Add a 2M aqueous solution of NaOH or K₂CO₃ until the pH is >12.
-
Extract the aqueous solution with a suitable organic solvent (e.g., DCM or EtOAc) multiple times (5-10x). The free amine may have some water solubility.
-
Combine the organic extracts, dry thoroughly with anhydrous Na₂SO₄ or MgSO₄, filter, and carefully concentrate in vacuo without excessive heating.
-
The resulting free base is often an oil or low-melting solid and should be used immediately in the next step.
Visualizing Reactivity: Pathways and Pitfalls
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate 97% | CAS: 1339953-58-0 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
The Ascendant Scaffold: A Comparative Guide to 6-Oxa-3-azabicyclo[3.1.1]heptane Versus Piperidine in Drug Design
For decades, the piperidine ring has been a cornerstone of medicinal chemistry, a privileged scaffold found in the architecture of numerous blockbuster drugs. Its synthetic tractability and favorable physicochemical properties have made it a go-to fragment for drug designers. However, the relentless pursuit of improved drug candidates with enhanced metabolic stability, target selectivity, and optimized pharmacokinetic profiles has led researchers to explore beyond this familiar territory. Enter 6-Oxa-3-azabicyclo[3.1.1]heptane, a conformationally restricted bicyclic amine that is emerging as a powerful alternative to the venerable piperidine.
This technical guide offers an in-depth, data-driven comparison of these two critical scaffolds. We will delve into their contrasting physicochemical properties, explore the profound impact of conformational rigidity on metabolic stability and receptor binding, and provide detailed experimental protocols for their head-to-head evaluation. For researchers, scientists, and drug development professionals, this guide will illuminate the rationale behind choosing a less-trodden path and equip them with the knowledge to leverage the unique advantages of 6-Oxa-3-azabicyclo[3.1.1]heptane in the quest for superior therapeutics.
A Tale of Two Scaffolds: Physicochemical Properties
The fundamental characteristics of a drug molecule are dictated by its physicochemical properties. Here, we compare key descriptors for 6-Oxa-3-azabicyclo[3.1.1]heptane and piperidine.
| Property | 6-Oxa-3-azabicyclo[3.1.1]heptane | Piperidine | Key Considerations for Drug Design |
| Molecular Weight ( g/mol ) | 99.13[1] | 85.15 | The modest increase in molecular weight for the bicyclic scaffold is a minor trade-off for its significant structural advantages. |
| logP (Octanol/Water) | -0.3 (Calculated)[1] | 0.84 (Experimental) | The significantly lower calculated logP of 6-Oxa-3-azabicyclo[3.1.1]heptane suggests a more hydrophilic character compared to piperidine. This can be advantageous for improving aqueous solubility, a common hurdle in drug development. |
| pKa (of conjugate acid) | Not experimentally determined | 11.1 (Experimental) | While the experimental pKa of 6-Oxa-3-azabicyclo[3.1.1]heptane is not readily available, the presence of the oxygen atom is expected to lower the basicity of the nitrogen atom compared to piperidine. This can influence drug-receptor interactions and pharmacokinetic properties. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų[1] | 12.0 Ų | The higher TPSA of the bicyclic scaffold, due to the presence of the oxygen atom, further supports its more polar nature. |
The Rigidity Advantage: Conformational Restriction and its Impact
The most significant differentiator between the two scaffolds lies in their conformational flexibility. Piperidine, a monocyclic ring, readily interconverts between various chair and boat conformations. In contrast, the bridged structure of 6-Oxa-3-azabicyclo[3.1.1]heptane locks the six-membered ring into a more defined and rigid spatial arrangement.[2] This conformational restriction has profound implications for drug discovery.
By pre-organizing the molecule into a bioactive conformation, the entropic penalty upon binding to a biological target is reduced, which can lead to a significant increase in binding affinity and potency.[3] Furthermore, this rigidity can enhance selectivity, as the locked conformation may fit optimally into the binding site of the intended target while being a poor fit for off-target proteins.
Figure 1. Conformational Flexibility vs. Rigidity in Drug Scaffolds.
Metabolic Stability: A Clear Advantage for the Bicyclic Scaffold
A critical aspect of drug development is ensuring that a compound is not rapidly metabolized and cleared from the body. Piperidine-containing drugs are susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation and oxidation of the ring system.[4][5][6][7][8]
The conformational rigidity of the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold can sterically hinder the approach of metabolizing enzymes, thereby improving metabolic stability. A compelling case study, though with a closely related analog, highlights this advantage. The replacement of a pyridine ring in the antihistamine drug Rupatidine with a 3-azabicyclo[3.1.1]heptane core resulted in a more than ten-fold increase in its half-life in human liver microsomes.[9] This dramatic improvement in metabolic stability underscores the potential of this bicyclic scaffold to produce more robust drug candidates.
Experimental Protocols for Comparative Evaluation
To empirically validate the theoretical advantages of 6-Oxa-3-azabicyclo[3.1.1]heptane, rigorous experimental comparisons with piperidine analogs are essential. Below are detailed protocols for key assays.
In Vitro Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Human liver microsomes
-
Test compounds (6-Oxa-3-azabicyclo[3.1.1]heptane and piperidine analogs)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing phosphate buffer, MgCl₂, and liver microsomes in a 96-well plate.
-
-
Incubation:
-
Add the test compound to the incubation mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
-
References
- 1. 6-Oxa-3-azabicyclo(3.1.1)heptane | C5H9NO | CID 17965857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
Navigating the Nicotinic Receptor Landscape: A Comparative Guide to the Structure-Activity Relationship of 6-Oxa-3-azabicyclo[3.1.1]heptane Analogs
In the intricate world of medicinal chemistry, the quest for novel therapeutic agents with high efficacy and selectivity is a perpetual endeavor. The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold has emerged as a promising structural motif, particularly in the design of modulators for nicotinic acetylcholine receptors (nAChRs). This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this bicyclic system, offering a comparative framework for researchers, scientists, and drug development professionals. By examining the subtle interplay between chemical structure and biological function, we aim to illuminate the path toward the rational design of next-generation nAChR ligands.
The 6-oxa-3-azabicyclo[3.1.1]heptane core is a conformationally restricted analog of morpholine, a well-established pharmacophore in numerous approved drugs.[1] This bicyclic system offers a rigid framework that can precisely orient pharmacophoric elements in three-dimensional space, enhancing binding affinity and selectivity for specific receptor subtypes. Its achiral nature and physicochemical properties, similar to morpholine, make it an attractive building block in drug discovery.[2] The primary focus of this guide will be on the modulation of nAChRs, a family of ligand-gated ion channels implicated in a wide range of physiological and pathological processes, including cognitive function, pain perception, and neurodegenerative diseases.
The Strategic Advantage of the Bicyclic Core
The rationale behind employing the 6-oxa-3-azabicyclo[3.1.1]heptane scaffold lies in its ability to serve as a bioisostere of more flexible or planar structures, such as piperidine.[3] The rigid bicyclic nature reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Furthermore, the defined stereochemistry allows for a more precise probing of the receptor's binding pocket, facilitating the optimization of ligand-receptor interactions.
Comparative Analysis of Nicotinic Receptor Modulation
While comprehensive SAR data specifically for a wide range of 6-oxa-3-azabicyclo[3.1.1]heptane analogs is still emerging, valuable insights can be gleaned from closely related bicyclic scaffolds, such as the 3,6-diazabicyclo[3.1.1]heptanes and 7-heteroaryl-3-azabicyclo[3.3.1]non-6-enes. These studies provide a predictive framework for understanding how structural modifications are likely to impact the affinity and selectivity of 6-oxa-3-azabicyclo[3.1.1]heptane derivatives for various nAChR subtypes, particularly the α4β2 and α7 subtypes, which are prominent targets for therapeutic intervention.[4][5]
Key Structural Modifications and Their Impact
The SAR of these bicyclic ligands can be systematically explored by modifying three key regions: the basic nitrogen, the bicyclic core itself, and the substituents extending from the core.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity studies of 7-heteroaryl-3-azabicyclo[3.3.1]non-6-enes: a novel class of highly potent nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the In Vitro ADME Properties of Novel 6-Oxa-3-azabicyclo[3.1.1]heptane Scaffolds
A Comparative Framework for Early-Stage Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing into three-dimensional chemical space to identify scaffolds that confer improved pharmacological and pharmacokinetic properties. The rigid 6-oxa-3-azabicyclo[3.1.1]heptane moiety has emerged as a promising bioisostere for commonly used aromatic rings, offering the potential for enhanced solubility, metabolic stability, and permeability. This guide provides a comprehensive framework for researchers and drug development professionals to assess the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds containing this novel scaffold. We present a comparative analysis against established bicyclic and monocyclic alternatives, supported by experimental protocols and data interpretation strategies, to empower informed decision-making in early-stage drug discovery.
The Rationale for Bicyclic Scaffolds in Modern Drug Design
The "escape from flatland" paradigm in medicinal chemistry advocates for the incorporation of three-dimensional, saturated bicyclic scaffolds to overcome the limitations associated with planar, aromatic systems.[1] Aromatic rings, while prevalent in marketed drugs, often contribute to poor solubility, metabolic liabilities, and off-target effects. Saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) have demonstrated the ability to improve these properties, leading to compounds with better developability profiles.[2][3] The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold, a unique bridged morpholine analog, offers a distinct three-dimensional geometry and the introduction of a heteroatom that can favorably modulate physicochemical properties such as polarity and hydrogen bonding capacity.
Comparative In Vitro ADME Profiling: A Data-Driven Approach
A thorough understanding of a compound's ADME profile is critical for its progression through the drug discovery pipeline.[4] Below, we outline the key in vitro assays and provide a comparative context for evaluating compounds containing the 6-oxa-3-azabicyclo[3.1.1]heptane scaffold.
Permeability: Assessing Intestinal Absorption
The Caco-2 permeability assay is the gold standard for predicting human intestinal absorption in vitro.[5][6][7] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.
Comparative Insights:
While direct comparative data for a series of 6-oxa-3-azabicyclo[3.1.1]heptane-containing compounds is not extensively available in the public domain, studies on similar bicyclic scaffolds suggest a trend towards improved permeability compared to their planar aromatic counterparts. For instance, the replacement of a meta-substituted benzene ring with a 3-oxabicyclo[3.1.1]heptane core in an analog of the anticancer drug Sonidegib resulted in improved permeability.[8] This is attributed to the rigid, three-dimensional nature of the bicyclic scaffold, which can reduce the entropic penalty of membrane transit.
In comparison to the commonly used piperidine scaffold, the rigid nature of the 6-oxa-3-azabicyclo[3.1.1]heptane may offer advantages in terms of passive diffusion by presenting a more defined and less conformationally flexible structure to the cell membrane.[9][10]
Data Presentation: Caco-2 Permeability Comparison
| Scaffold Type | Representative Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Predicted Oral Absorption |
| Aromatic | Sonidegib | Low to Moderate | Moderate |
| 3-Oxabicyclo[3.1.1]heptane | Sonidegib Analog | Moderate to High | High |
| Piperidine | Generic Piperidine-containing Drug | Moderate | Moderate to High |
| 6-Oxa-3-azabicyclo[3.1.1]heptane | Hypothetical Compound X | To be determined | To be predicted |
Note: The data for the Sonidegib analog is inferred from qualitative descriptions of improved properties in the literature.[8] The data for the piperidine-containing drug is a general representation. The entry for the 6-oxa-3-azabicyclo[3.1.1]heptane compound is hypothetical and serves as a placeholder for experimental data.
Metabolic Stability: Predicting Hepatic Clearance
The microsomal stability assay is a fundamental in vitro ADME screen used to estimate the intrinsic clearance of a compound by hepatic enzymes, primarily cytochrome P450s (CYPs).[11][12][13][14] High metabolic stability is desirable as it can lead to a longer in vivo half-life and reduced dosing frequency.
Comparative Insights:
Bicyclic scaffolds are often employed to enhance metabolic stability by blocking sites of metabolism on an aromatic ring. The replacement of a phenyl ring with a bicyclo[1.1.1]pentane (BCP) scaffold, for example, has been shown to significantly improve metabolic stability.[1][2] The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold, being fully saturated, is expected to be more resistant to oxidative metabolism compared to aromatic systems. The positioning of the nitrogen and oxygen atoms within the bicyclic framework may also influence its interaction with metabolic enzymes.
Compared to a simple piperidine ring, the rigid structure of the 6-oxa-3-azabicyclo[3.1.1]heptane may offer fewer sites for metabolic attack or may orient the molecule in a way that is less favorable for binding to the active site of CYPs.[15]
Data Presentation: Metabolic Stability Comparison (Human Liver Microsomes)
| Scaffold Type | Representative Compound | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Half-life (t½) |
| Aromatic | Compound with Phenyl Ring | High | Short |
| Bicyclo[1.1.1]pentane | BCP Analog | Low | Long |
| Piperidine | Generic Piperidine-containing Drug | Moderate | Moderate |
| 6-Oxa-3-azabicyclo[3.1.1]heptane | Hypothetical Compound X | To be determined | To be predicted |
Note: The data presented are generalized trends observed in medicinal chemistry literature. The entry for the 6-oxa-3-azabicyclo[3.1.1]heptane compound is hypothetical.
Plasma Protein Binding: Understanding Distribution
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution and availability to reach its target.[2][16][17][18] The equilibrium dialysis method is a reliable technique to determine the fraction of unbound drug in plasma.
Comparative Insights:
The physicochemical properties of a scaffold, such as lipophilicity and charge, are key determinants of plasma protein binding. The introduction of the 6-oxa-3-azabicyclo[3.1.1]heptane scaffold is likely to reduce lipophilicity compared to an isosteric aromatic ring, which could lead to lower plasma protein binding. The presence of the nitrogen atom, which will be protonated at physiological pH, can also influence binding to plasma proteins.
Compared to piperidine, the overall shape and polarity of the 6-oxa-3-azabicyclo[3.1.1]heptane will dictate its binding characteristics. It is hypothesized that the more compact and three-dimensional nature of the bicyclic scaffold may result in weaker interactions with the binding pockets of plasma proteins compared to more flexible or planar structures.
Data Presentation: Plasma Protein Binding Comparison
| Scaffold Type | Representative Compound | Fraction Unbound (fu) | Potential for Distribution |
| Aromatic | Lipophilic Aromatic Drug | Low | Limited |
| Bicyclo[1.1.1]pentane | BCP Analog | Moderate to High | Good |
| Piperidine | Generic Piperidine-containing Drug | Moderate | Moderate |
| 6-Oxa-3-azabicyclo[3.1.1]heptane | Hypothetical Compound X | To be determined | To be predicted |
Note: The data presented are generalized trends. The entry for the 6-oxa-3-azabicyclo[3.1.1]heptane compound is hypothetical.
Experimental Protocols
To facilitate the direct assessment of your compounds, detailed step-by-step methodologies for the key in vitro ADME assays are provided below.
Protocol 1: Caco-2 Permeability Assay
This protocol outlines the bidirectional Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio.[5][6][19]
Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 permeability assay.
Methodology:
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed Caco-2 cells onto the apical side of a 24-well Transwell® plate at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for the formation of a differentiated monolayer.
-
Monolayer Integrity: Prior to the assay, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. Only use monolayers with TEER values > 250 Ω·cm².
-
Assay Initiation:
-
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
For apical-to-basolateral (A-B) permeability, add the test compound (typically 1-10 µM in HBSS) to the apical compartment and HBSS to the basolateral compartment.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral compartment and HBSS to the apical compartment.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period, typically 2 hours.
-
Sampling: At the end of the incubation, collect samples from the receiver compartment.
-
Analysis: Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the filter membrane, and C₀ is the initial concentration of the drug in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
-
Protocol 2: Microsomal Stability Assay
This protocol describes the determination of metabolic stability in human liver microsomes.[11][12][13]
Diagram: Microsomal Stability Assay Workflow
Caption: Workflow for the microsomal stability assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a master mix containing human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4).
-
Compound Addition: Add the test compound (final concentration 1 µM) to the reaction mixture.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex and centrifuge the samples to precipitate the protein.
-
Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Calculation:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomes).
-
Protocol 3: Plasma Protein Binding Assay (Equilibrium Dialysis)
This protocol details the determination of the unbound fraction of a compound in plasma using the Rapid Equilibrium Dialysis (RED) device.[2][16][17][18]
Diagram: Equilibrium Dialysis Workflow
Caption: Workflow for the plasma protein binding assay.
Methodology:
-
Compound Spiking: Spike the test compound (final concentration 1-10 µM) into plasma from the desired species (e.g., human, rat, mouse).
-
RED Device Loading:
-
Add the spiked plasma to the sample chamber of the RED device insert.
-
Add phosphate-buffered saline (PBS) to the buffer chamber.
-
-
Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Sample Preparation: Combine the buffer aliquot with an equal volume of blank plasma, and the plasma aliquot with an equal volume of PBS to matrix-match the samples. Precipitate the proteins with cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the concentration of the test compound in each chamber.
-
Calculation:
-
Calculate the fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber.
-
Conclusion
The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold represents an exciting opportunity to explore novel chemical space and develop drug candidates with improved ADME properties. While comprehensive comparative data is still emerging, the principles of medicinal chemistry and existing data on related bicyclic systems suggest that this scaffold has the potential to confer favorable permeability, enhanced metabolic stability, and modulated plasma protein binding. By employing the standardized in vitro ADME assays detailed in this guide, researchers can systematically evaluate their proprietary compounds, generate crucial data for structure-activity and structure-property relationships, and ultimately select candidates with a higher probability of success in preclinical and clinical development.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. bioivt.com [bioivt.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. merckmillipore.com [merckmillipore.com]
- 14. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - US [thermofisher.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Navigating the 3D Frontier: A Comparative Guide to the Conformational Rigidity of 6-Oxa-3-azabicyclo[3.1.1]heptane
<
Introduction: The Imperative of Shape in Modern Drug Discovery
In the intricate dance of molecular recognition, the three-dimensional shape and flexibility of a small molecule are paramount. The concept of conformational rigidity—the degree to which a molecule is restricted to a limited number of shapes—has emerged as a critical design principle in medicinal chemistry.[1][2] A rigid scaffold can pre-organize a molecule into its "bioactive conformation," the specific shape required to bind to a biological target. This pre-organization minimizes the entropic penalty of binding, often leading to significant gains in potency and selectivity.[3][4] Furthermore, increased rigidity can enhance metabolic stability and improve overall pharmacokinetic properties by reducing the number of conformations susceptible to enzymatic degradation.[5]
Recently, novel saturated heterocyclic scaffolds have garnered immense interest as chemists seek to "escape from flatland"—moving away from traditional flat, aromatic rings towards more three-dimensional structures.[6][7] One such scaffold of interest is 6-oxa-3-azabicyclo[3.1.1]heptane , a bridged bicyclic system that can be viewed as a constrained morpholine analogue.[8][9] This guide provides an in-depth comparison of the conformational rigidity of this scaffold against other common structural motifs used in drug discovery, supported by experimental and computational insights to inform rational drug design.
Pillar 1: Quantifying Rigidity—Methodologies and Workflows
Assessing the conformational rigidity of a molecule is a multi-faceted challenge, requiring a synergistic application of both experimental and computational techniques. The choice of method depends on the desired level of detail, from a simple count of rotatable bonds to a full thermodynamic characterization of the conformational landscape.
Experimental Protocols for Characterizing Molecular Flexibility
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for studying the structure and dynamics of molecules in solution.[10] Variable Temperature (VT) NMR, for instance, can be used to measure the energy barriers between different conformations. As the temperature changes, the rate of interconversion between conformers can shift from fast to slow on the NMR timescale, allowing for the direct observation and quantification of the exchange process.[10]
Protocol: Variable Temperature (VT) NMR for Determining Rotational Energy Barriers
-
Sample Preparation: Dissolve a 1-5 mg sample of the compound in a suitable deuterated solvent (e.g., d4-methanol, d8-toluene) in a high-quality NMR tube. The choice of solvent is critical, as it must remain liquid over the desired temperature range.
-
Initial Spectrum Acquisition: Acquire a standard 1D ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.
-
Low-Temperature Analysis: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.
-
Identify Coalescence: Observe the spectral changes. As the temperature is lowered, separate signals for distinct conformers may appear from previously averaged, broad peaks. The temperature at which these peaks merge into a single broad signal is the coalescence temperature (Tc).
-
Lineshape Analysis: For a more precise determination, acquire spectra at multiple temperatures around Tc. Use specialized NMR software to perform a lineshape analysis, fitting the experimental spectra to theoretical models based on the Bloch equations modified for chemical exchange.
-
Calculation of Energy Barrier (ΔG‡): The Gibbs free energy of activation for the conformational exchange can be calculated from Tc and the frequency separation of the signals (Δν) at the slow-exchange limit using the Eyring equation. This provides a quantitative measure of the molecule's rigidity.[10]
-
Data Validation: Ensure the temperature is accurately calibrated using a standard sample (e.g., methanol). Repeat the experiment to ensure reproducibility. The consistency of the calculated energy barrier across different peak pairs serves as an internal validation.
X-ray Crystallography: This technique provides a high-resolution snapshot of a molecule's conformation in the solid state.[11] While this does not directly measure flexibility, it reveals the lowest energy conformation under crystal packing forces and provides precise bond lengths and angles that are invaluable for validating computational models.[12]
Computational Protocols for In Silico Rigidity Assessment
Computational chemistry offers powerful tools to explore the entire conformational energy landscape of a molecule.
Workflow: Computational Conformational Analysis
-
Structure Preparation: Build the 3D structure of the molecule using a molecular editor.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., OPLS, MMFF). This step generates a diverse set of low-energy conformers.
-
Geometry Optimization and Energy Calculation: Subject each identified conformer to high-level quantum mechanics (QM) geometry optimization (e.g., using Density Functional Theory - DFT, with a functional like M06-2X) to obtain accurate structures and relative energies.[13]
-
Transition State Search: To quantify the energy barriers between stable conformers, perform a transition state (TS) search. This identifies the highest energy point along the lowest energy path connecting two conformers.
-
Molecular Dynamics (MD) Simulation: To simulate the dynamic behavior of the molecule over time, perform an MD simulation.[14][15] This involves solving Newton's equations of motion for the atoms, providing insight into which conformations are sampled at a given temperature and the timescales of their interconversion.
-
Analysis of Results: Analyze the output to determine the relative populations of conformers (from QM energies), the energy barriers to interconversion (from TS calculations), and the root-mean-square fluctuation (RMSF) of atoms (from MD simulations) as a measure of local flexibility.
Integrated Workflow Diagram
The following diagram illustrates the synergy between experimental and computational approaches for a comprehensive rigidity analysis.
Caption: Integrated workflow for assessing molecular conformational rigidity.
Pillar 2: A Comparative Analysis of Scaffolds
The true value of a scaffold is understood through comparison. Here, we evaluate 6-oxa-3-azabicyclo[3.1.1]heptane against several classes of scaffolds commonly employed in medicinal chemistry.
The Profile of 6-Oxa-3-azabicyclo[3.1.1]heptane
This bridged bicyclic system locks the morpholine-like core into a highly constrained conformation.[8][9] The ethylene bridge prevents the classic "chair-boat" interconversion seen in simple six-membered rings like piperidine and morpholine.[11] The molecule is forced into a rigid, boat-like geometry. This achiral scaffold presents vectors for substitution in well-defined spatial orientations, making it an attractive building block for exploring chemical space with precision.[8]
Comparison with Other Scaffolds
To provide a clear comparison, we will analyze several scaffolds: a flexible acyclic analogue, common monocyclic heterocycles, and other bicyclic systems.
-
Acyclic Analogue (N,N-dimethylethoxyethanamine): Represents a highly flexible molecule with multiple rotatable bonds and a low barrier to conformational change.
-
Monocyclic Scaffolds (Piperidine & Morpholine): These are ubiquitous in drug discovery. They primarily exist in a chair conformation, but can undergo ring inversion, representing a moderate level of flexibility.[11][13] Morpholine is generally considered more metabolically stable than piperidine.[16]
-
Bicyclic Scaffolds (Tropane & Bicyclo[1.1.1]pentane):
-
Tropane: An azabicyclo[3.2.1]octane system, it is also highly rigid.[17][18] Its two fused rings (a six-membered and a five-membered) adopt a stable chair-boat conformation.[19]
-
Bicyclo[1.1.1]pentane (BCP): An exceptionally rigid "propeller-shaped" hydrocarbon, BCP has gained prominence as a para-substituted benzene bioisostere.[20][21][22] Its rigidity and linear exit vectors offer a unique way to span molecular space.
-
Quantitative Data Summary
The table below summarizes key parameters that describe the conformational rigidity of these scaffolds. Lower numbers of rotatable bonds and higher energy barriers to inversion indicate greater rigidity. The Principal Moments of Inertia (PMI) plot provides a visual representation of the molecule's 3D shape (rod, disk, or sphere).
| Scaffold | Structure | Rotatable Bonds (Exocyclic) | Ring Inversion Barrier (kcal/mol) | 3D Shape (Calculated) | Key Features |
| 6-Oxa-3-azabicyclo[3.1.1]heptane | C1C2CNCC1O2 | 0 | >20 (Locked) | Near-Spherical | Highly rigid, defined exit vectors, achiral morpholine isostere.[8][9] |
| Piperidine | C1CCNCC1 | 0 | ~10.4 | Disc-like (Chair) | Flexible chair conformation, common basic nitrogen scaffold.[11] |
| Morpholine | C1COCCN1 | 0 | ~10.8 | Disc-like (Chair) | More polar and often more metabolically stable than piperidine.[16] |
| Tropane | CN1C2CCC1CC2 | 0 | >20 (Locked) | Near-Spherical | Rigid bicyclic amine, common in natural products.[18][19] |
| Bicyclo[1.1.1]pentane (BCP) | C1C2CC1C2 | 0 | >20 (Locked) | Rod-like | Extremely rigid, linear exit vectors, benzene isostere.[21][22] |
| Acyclic Analogue | CCOCCN(C)C | 5 | < 2 | Flexible Chain | High conformational entropy, serves as a flexible baseline. |
Note: Ring inversion barriers are literature-approximated values for the parent scaffolds. The number of rotatable bonds refers to the core scaffold itself.
Pillar 3: Implications for Drug Design and Development
The choice of a molecular scaffold has profound consequences that extend from target binding to clinical performance. The high rigidity of 6-oxa-3-azabicyclo[3.1.1]heptane offers distinct advantages.
Binding Affinity and Selectivity
By locking substituents in precise 3D orientations, rigid scaffolds like 6-oxa-3-azabicyclo[3.1.1]heptane can perfectly complement a target's binding pocket. This "conformational restriction" minimizes the entropic cost of binding, as the molecule does not need to "pay" a penalty to adopt its active shape.[1][4] This can translate directly into higher binding affinity.[23] Furthermore, the well-defined geometry can improve selectivity by disfavoring binding to off-targets that would require a different conformation.
Caption: Impact of ligand rigidity on the thermodynamics of binding.
Physicochemical and Pharmacokinetic Properties
The three-dimensionality imparted by scaffolds like 6-oxa-3-azabicyclo[3.1.1]heptane can improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Increased sp³ character is often associated with improved aqueous solubility and reduced non-specific binding compared to flat, greasy aromatic systems.[5] The conformational rigidity can also shield parts of the molecule from metabolic enzymes (e.g., Cytochrome P450s), leading to greater metabolic stability and a longer half-life in the body.[16]
Conclusion
The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold represents a compelling option for medicinal chemists seeking to leverage the principles of conformational restriction. Its high rigidity, born from its bridged bicyclic architecture, distinguishes it from more flexible monocyclic heterocycles like piperidine and morpholine. It offers a unique, near-spherical geometry that complements other rigid scaffolds like the rod-like BCP and the larger tropane system. By providing well-defined vectors for substitution in three-dimensional space, it enables a precise and rational exploration of target binding sites. The strategic incorporation of this and other rigid scaffolds is a powerful tactic for designing next-generation therapeutics with enhanced potency, selectivity, and superior drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wpage.unina.it [wpage.unina.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. arxiv.org [arxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. [Conformation analysis of tropines: conformation of benzoyl tropine and benzoyl-psi-tropine (tropacocaine) and their cholinolytic actions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 23. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 6-oxa-3-azabicyclo[3.1.1]heptane Containing Drugs in Preclinical Models: A Comparative Guide
In the landscape of modern drug discovery, the relentless pursuit of novel chemical scaffolds that can confer improved potency, selectivity, and pharmacokinetic properties is paramount. One such scaffold that has garnered significant interest is the rigid, bicyclic structure of 6-oxa-3-azabicyclo[3.1.1]heptane. Its unique conformational constraints offer a powerful tool for medicinal chemists to optimize ligand-target interactions. This guide provides an in-depth comparison of the preclinical efficacy of drugs incorporating this scaffold, with a primary focus on their roles as pan-cathepsin inhibitors in oncology and anti-parasitic agents for Chagas disease. We will delve into the experimental data that underpins their therapeutic potential and compare their performance against established and alternative therapeutic agents.
The Strategic Advantage of the 6-oxa-3-azabicyclo[3.1.1]heptane Scaffold
The 6-oxa-3-azabicyclo[3.1.1]heptane moiety serves as a conformationally restricted isostere for more flexible fragments like piperidine or morpholine. This rigidity can be a significant advantage in drug design for several reasons:
-
Entropy Reduction: By locking the conformation of the molecule, the entropic penalty of binding to a target protein is reduced, which can lead to a significant increase in binding affinity.
-
Improved Selectivity: The well-defined three-dimensional structure can facilitate more precise interactions with the target's binding site, minimizing off-target effects.
-
Metabolic Stability: The bicyclic nature can shield metabolically labile sites from enzymatic degradation, potentially improving the drug's half-life and overall pharmacokinetic profile.
This guide will explore how these theoretical advantages translate into tangible preclinical efficacy in two distinct therapeutic areas.
Section 1: Pan-Cathepsin Inhibition in Oncology
Cysteine cathepsins are a family of proteases that are frequently overexpressed in the tumor microenvironment and play a crucial role in cancer progression, invasion, and metastasis.[1] Consequently, the development of cathepsin inhibitors has been a focal point of anti-cancer drug discovery.
Featured Molecule: VBY-825
VBY-825 is a novel, reversible pan-cathepsin inhibitor that incorporates the 6-oxa-3-azabicyclo[3.1.1]heptane scaffold. It exhibits high potency against several key cathepsins implicated in cancer, including cathepsins B, L, S, and V.[1]
Preclinical Efficacy in a Pancreatic Cancer Model
In a well-established preclinical model of pancreatic islet cancer (the RIP1-Tag2 mouse model), VBY-825 demonstrated significant anti-tumor efficacy.[1] Treatment with VBY-825 led to a notable reduction in both tumor burden and the total number of tumors.[1]
Comparative Analysis
To contextualize the performance of VBY-825, we compare it with JPM-OEt, an irreversible pan-cathepsin inhibitor, and CA-074, a selective cathepsin B inhibitor.
| Compound | Scaffold Type | Target(s) | In Vivo Model | Key Efficacy Readout |
| VBY-825 | 6-oxa-3-azabicyclo[3.1.1]heptane | Cathepsins B, L, S, V | RIP1-Tag2 Pancreatic Cancer | Significant decrease in tumor burden and number.[1] |
| JPM-OEt | Acyl-oxy-methylketone | Pan-cathepsin | RIP1-Tag2 Pancreatic Cancer | Significant reduction in tumor growth and number.[1] |
| CA-074 | Epoxysuccinyl peptide | Cathepsin B | Various (e.g., brain ischemia) | Potent in vivo inhibition of cathepsin B.[2] |
The efficacy of VBY-825 was found to be comparable to that of the irreversible inhibitor JPM-OEt in reducing tumor growth and incidence in a similar trial design.[1] This is a significant finding, as reversible inhibitors are often preferred from a safety perspective, as they may offer a wider therapeutic window. While both VBY-825 and JPM-OEt showed similar potency in reducing tumor growth, there were some mechanistic differences. JPM-OEt treatment resulted in more pronounced decreases in cell proliferation and angiogenesis compared to VBY-825.[1] This suggests that while the overall anti-tumor effect is similar, the underlying mechanisms driven by the different chemical scaffolds and modes of inhibition may vary.
Experimental Workflow: In Vivo Pancreatic Cancer Model
The following diagram outlines a typical workflow for evaluating the efficacy of a test compound in the RIP1-Tag2 mouse model of pancreatic cancer.
References
A Comparative Guide to the Toxicity Profile of 6-oxa-3-azabicyclo[3.1.1]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that offer improved efficacy, selectivity, and safety profiles is a central theme in modern drug discovery. The rigid, three-dimensional structure of the 6-oxa-3-azabicyclo[3.1.1]heptane core has emerged as an attractive morpholine isostere, offering potential advantages in target binding and pharmacokinetic properties. However, the successful progression of any new chemical entity through the development pipeline is critically dependent on a thorough understanding of its toxicity profile. This guide provides a comparative framework for assessing the toxicity of 6-oxa-3-azabicyclo[3.1.1]heptane derivatives, benchmarking against established heterocyclic scaffolds, and detailing the essential experimental workflows required for a comprehensive safety evaluation.
The Evolving Landscape of Preclinical Toxicity Assessment
Historically, toxicity testing was often a late-stage hurdle in drug development. However, the high attrition rates of drug candidates due to safety concerns have underscored the necessity of integrating toxicology assessments at the earliest stages of discovery.[1] This "fail early, fail fast" paradigm relies on a combination of in silico, in vitro, and targeted in vivo studies to identify and mitigate potential liabilities before significant resources are invested. For novel scaffolds such as 6-oxa-3-azabicyclo[3.1.1]heptane, a systematic and tiered approach to toxicity profiling is paramount.
Comparative Analysis: Benchmarking Against Established Scaffolds
In the absence of extensive public data on the toxicity of 6-oxa-3-azabicyclo[3.1.1]heptane derivatives, a comparative analysis with structurally related and widely used heterocyclic scaffolds—morpholine and piperazine—provides a valuable starting point for anticipating potential toxicological profiles.
Morpholine Derivatives
The morpholine moiety is a common feature in many approved drugs and is generally considered to possess a favorable safety profile.[2] Its inclusion in drug candidates is often intended to improve physicochemical properties such as aqueous solubility and to modulate metabolic stability.[3] However, like any chemical entity, morpholine derivatives are not devoid of potential toxicity.
Key Toxicological Considerations for Morpholine Derivatives:
-
Hepatotoxicity: While generally low, some morpholine-containing compounds have been associated with liver injury, often linked to the metabolic activation of other parts of the molecule.
-
Genotoxicity: Morpholine itself has been shown to be non-mutagenic in standard Ames tests.[4] However, the potential for N-nitrosamine formation under certain conditions is a consideration for morpholine-containing drugs.
-
In Vitro Cytotoxicity: The cytotoxic potential of morpholine derivatives is highly dependent on the overall structure of the molecule. For instance, some morpholine-containing compounds designed as anticancer agents show potent activity against cancer cell lines.[5][6]
Piperazine Derivatives
The piperazine ring is another ubiquitous scaffold in medicinal chemistry, found in a wide array of therapeutic agents. Its derivatives, however, have been associated with a more complex and sometimes challenging toxicity profile compared to morpholines.
Key Toxicological Considerations for Piperazine Derivatives:
-
Cardiotoxicity: A significant concern with some piperazine derivatives is the potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[7][8]
-
Hepatotoxicity: Certain piperazine designer drugs have been shown to induce hepatotoxicity by up-regulating key enzymes involved in cholesterol biosynthesis, increasing the risk of phospholipidosis and steatosis.[9]
-
Neurotoxicity: Some piperazine derivatives can cross the blood-brain barrier and may exhibit central nervous system (CNS) effects, including neurotoxicity at high doses.[10]
-
Genotoxicity: While many piperazine-containing drugs are non-genotoxic, the potential for metabolic activation to reactive intermediates is a key consideration in their safety assessment.
A Proposed Strategy for Toxicity Profiling of 6-oxa-3-azabicyclo[3.1.1]heptane Derivatives
Given the novelty of the 6-oxa-3-azabicyclo[3.1.1]heptane scaffold, a comprehensive toxicity evaluation should be undertaken early in the development of any lead compounds. The following tiered approach, incorporating a battery of in vitro and in vivo assays, is recommended.
Caption: A tiered workflow for the toxicity assessment of novel chemical entities.
Data Presentation: Comparative In Vitro Cytotoxicity
A critical first step in evaluating the toxicity of a new compound series is to assess its general cytotoxicity against a panel of relevant cell lines. This data provides an initial indication of the therapeutic window and can guide dose selection for further studies.
| Scaffold/Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Morpholine Derivative (Example) | MDA-MB-231 | MTT | 1.7-66.5 | [11] |
| Piperazine Derivative (Example) | HepG2 | MTT | >100 | [12] |
| 6-oxa-3-azabicyclo[3.1.1]heptane Derivative | To be determined | e.g., MTT | To be determined |
Note: The IC50 values presented are examples and can vary significantly based on the specific chemical structure and experimental conditions.
Experimental Protocols
Detailed and validated protocols are essential for generating reliable and reproducible toxicity data. The following sections provide step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
Caption: A streamlined workflow for the MTT cytotoxicity assay.
In Vitro Cardiotoxicity: hERG Assay
The hERG assay is a critical component of preclinical safety assessment, as inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[14]
Principle: This electrophysiology-based assay directly measures the flow of ions through the hERG channel in cells stably expressing the channel. The effect of a test compound is determined by measuring the inhibition of the hERG current.[14]
Protocol (Automated Patch-Clamp):
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Compound Preparation: Prepare a range of concentrations of the test compound.
-
Automated Patch-Clamp: Utilize an automated patch-clamp system to establish a whole-cell recording configuration.
-
Baseline Recording: Record baseline hERG currents in the absence of the test compound.
-
Compound Application: Sequentially apply increasing concentrations of the test compound and record the corresponding hERG currents.
-
Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.[15]
In Vivo Acute Oral Toxicity
Acute oral toxicity studies provide information on the potential health hazards that may arise from a single, short-term oral exposure to a substance. The OECD Test Guideline 423 (Acute Toxic Class Method) is a commonly used protocol.[3][16]
Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity category based on the observed mortality.[3]
Protocol:
-
Animal Selection: Use healthy, young adult rodents of a single sex (usually females).
-
Dose Administration: Administer a single oral dose of the test substance to a group of animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.
-
Stepwise Procedure:
-
If mortality is observed, the test is repeated at a lower dose level.
-
If no mortality is observed, the test is repeated at a higher dose level.
-
-
Classification: The substance is classified based on the dose level at which mortality is observed.
Potential Toxicity Mechanisms to Investigate
Beyond the standard battery of toxicity tests, a deeper understanding of the potential mechanisms of toxicity for 6-oxa-3-azabicyclo[3.1.1]heptane derivatives is crucial.
Phospholipidosis
Cationic amphiphilic drugs (CADs), which possess both a hydrophobic ring structure and a hydrophilic side chain with a charged amine, are known to have the potential to induce phospholipidosis, a lysosomal storage disorder.[1][17] Given that many derivatives of the 6-oxa-3-azabicyclo[3.1.1]heptane scaffold are likely to be cationic and amphiphilic, this is a key area for investigation.
Caption: Mechanism of cationic amphiphilic drug-induced phospholipidosis.
Genotoxicity
A standard battery of genotoxicity tests is required to assess the potential of a compound to cause genetic damage.[7][18]
-
Ames Test (Bacterial Reverse Mutation Assay): Detects point mutations in bacteria.
-
In Vitro Micronucleus Assay: Identifies chromosomal damage in mammalian cells.
-
In Vivo Micronucleus Assay: Confirms genotoxic effects in a whole animal model.
Conclusion and Future Directions
The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold represents a promising new entrant in the medicinal chemist's toolkit. However, its successful application hinges on a clear-eyed and comprehensive assessment of its toxicological properties. While direct toxicity data for this specific scaffold is currently limited, a systematic evaluation using the established in vitro and in vivo assays outlined in this guide will be essential. By benchmarking against well-characterized scaffolds like morpholine and piperazine, and by proactively investigating potential mechanisms of toxicity such as phospholipidosis and cardiotoxicity, drug discovery teams can make informed decisions about the progression of 6-oxa-3-azabicyclo[3.1.1]heptane-based drug candidates. This proactive approach to safety assessment will ultimately de-risk development programs and contribute to the discovery of safer and more effective medicines.
References
- 1. Cationic amphiphilic drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. Molecular studies of the induction of cellular phospholipidosis by cationic amphiphilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 17. Drug-Induced Phospholipidosis: Best Practices and Screening - Echelon Biosciences [echelon-inc.com]
- 18. ema.europa.eu [ema.europa.eu]
The Ascendance of Nonclassical Scaffolds: A Head-to-Head Comparison of 6-Oxa-3-azabicyclo[3.1.1]heptane and Other Piperidine Isosteres in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties and synthetic tractability. However, the quest for novel chemical space with improved drug-like properties has propelled the exploration of nonclassical piperidine isosteres. These conformationally restricted analogues offer a powerful strategy to modulate potency, selectivity, and pharmacokinetic profiles, often overcoming the metabolic liabilities associated with the parent piperidine scaffold.[2][3]
This guide provides an in-depth, head-to-head comparison of 6-oxa-3-azabicyclo[3.1.1]heptane with other prominent nonclassical piperidine isosteres. We will delve into their synthesis, conformational analysis, key physicochemical properties, and impact on metabolic stability and biological activity, supported by experimental data from the literature.
The Rise of Bridged and Spirocyclic Piperidine Surrogates
The fundamental goal of isosteric replacement is to retain or enhance desired biological activity while improving other properties. For the piperidine moiety, this often involves rigidification to lock in a specific conformation for optimal receptor interaction and to block sites of metabolic attack. This has led to the development of a diverse array of bridged and spirocyclic systems.
Figure 1: Structural relationship of piperidine to its bridged and spirocyclic nonclassical isosteres.
In Focus: 6-Oxa-3-azabicyclo[3.1.1]heptane
6-Oxa-3-azabicyclo[3.1.1]heptane is a bridged bicyclic morpholine analogue that has garnered significant interest as a piperidine and morpholine isostere.[4][5] Its rigid framework and the introduction of an oxygen atom offer distinct advantages in modulating physicochemical properties.
Synthesis: A concise synthesis of 6-oxa-3-azabicyclo[3.1.1]heptane hydrotosylate has been reported, starting from readily available materials.[4] This accessibility is crucial for its widespread adoption in drug discovery programs.
Conformational Analysis: The bicyclo[3.1.1]heptane core imparts a high degree of conformational rigidity. This pre-organization of substituents can lead to enhanced binding affinity for a target receptor by reducing the entropic penalty of binding.
Head-to-Head Comparison of Physicochemical Properties
The decision to employ a particular isostere is heavily influenced by its impact on key physicochemical parameters that govern a molecule's ADME (absorption, distribution, metabolism, and excretion) profile. The following table summarizes these properties for 6-oxa-3-azabicyclo[3.1.1]heptane and other selected nonclassical piperidine isosteres.
| Scaffold | Structure | cLogP | pKa | Aqueous Solubility | Reference(s) |
| Piperidine | 0.84 | 11.22 | High | [6] | |
| 6-Oxa-3-azabicyclo[3.1.1]heptane | -0.3 | N/A | Expected to be High | [7] | |
| 3-Azabicyclo[3.1.1]heptane | N/A | N/A | N/A | [8] | |
| 2-Oxa-5-azabicyclo[2.2.1]heptane | N/A | N/A | N/A | [1][9][10] | |
| 1-Azaspiro[3.3]heptane | N/A | ~11 | High | [11] | |
| 2-Azaspiro[3.3]heptane | N/A | ~10.5 | High | [11] |
Key Insights from the Physicochemical Data:
-
Lipophilicity (cLogP): The introduction of the oxygen atom in 6-oxa-3-azabicyclo[3.1.1]heptane significantly lowers its calculated lipophilicity compared to piperidine.[7] This is a desirable feature in drug design as lower lipophilicity is often associated with improved solubility and reduced off-target effects. Bridged piperidines, in general, can exhibit lower lipophilicity due to their increased three-dimensionality.[12]
-
Aqueous Solubility: The increased polarity and reduced lipophilicity of 6-oxa-3-azabicyclo[3.1.1]heptane are expected to translate to higher aqueous solubility compared to piperidine and its purely carbocyclic analogues. This is a significant advantage in developing orally bioavailable drugs.
Impact on Metabolic Stability and Biological Activity
One of the primary drivers for exploring nonclassical piperidine isosteres is to enhance metabolic stability. The piperidine ring is susceptible to metabolism by cytochrome P450 enzymes, often leading to rapid clearance. The rigid, three-dimensional structures of bridged and spirocyclic isosteres can sterically hinder access of metabolic enzymes to the nitrogen atom and adjacent carbons, thereby improving metabolic stability.[11]
While direct comparative metabolic stability data for 6-oxa-3-azabicyclo[3.1.1]heptane is limited, studies on other bridged systems have demonstrated this principle. For instance, the replacement of a piperidine ring with a bridged analogue in a P2Y14R antagonist led to derivatives with improved properties.[12][13]
The conformational constraint imposed by the bicyclic framework of 6-oxa-3-azabicyclo[3.1.1]heptane can also have a profound impact on biological activity. By locking the substituents in a specific orientation, these isosteres can more precisely mimic the bioactive conformation of a ligand, leading to enhanced potency and selectivity.[12]
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and objective comparison of these isosteres in a drug discovery setting, standardized experimental protocols are essential.
Determination of Lipophilicity (logP) by Shake-Flask Method
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Dissolution: Dissolve a precisely weighed amount of the test compound in the aqueous phase to a known concentration.
-
Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a sealed vial.
-
Equilibration: Shake the vial vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove aliquots from both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Figure 2: Workflow for the experimental determination of logP using the shake-flask method.
In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Microsome Preparation: Thaw cryopreserved human liver microsomes (HLM) on ice and dilute to the desired concentration in a suitable buffer (e.g., potassium phosphate buffer).
-
Compound Incubation: Add the test compound (typically at a low concentration, e.g., 1 µM) to the microsome suspension.
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Conclusion
The exploration of nonclassical piperidine isosteres is a vibrant and fruitful area of medicinal chemistry. 6-Oxa-3-azabicyclo[3.1.1]heptane stands out as a promising scaffold due to its unique combination of conformational rigidity, reduced lipophilicity, and expected improved aqueous solubility. While more direct comparative data is needed to fully delineate its performance against the ever-expanding arsenal of piperidine bioisosteres, the available evidence strongly suggests its potential to address key challenges in drug design, particularly in optimizing ADME properties. As synthetic methodologies for these complex scaffolds become more accessible, we can anticipate their increasing presence in the next generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unipv.it [iris.unipv.it]
- 3. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-Oxa-3-azabicyclo(3.1.1)heptane | C5H9NO | CID 17965857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. html.rhhz.net [html.rhhz.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride: A Comprehensive Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for a Novel Bicyclic Amine Hydrochloride
As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and cultivate a deep-seated understanding of the "why" that underpins every safety protocol. This guide is structured to provide not just a set of rules for handling 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride, but a framework for risk assessment and management that is both scientifically sound and practically applicable in a dynamic research environment. The unique bicyclic structure of this amine hydrochloride presents specific challenges that necessitate a nuanced approach to safety.
Understanding the Hazard: A Proactive Stance on Safety
This compound is classified as a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] The hydrochloride salt form suggests that the compound is likely a hygroscopic solid, meaning it can readily absorb moisture from the air.[2][3][4][5] This property is a critical consideration for both storage and handling, as the presence of moisture can alter the physical state of the chemical and potentially exacerbate its hazardous properties.
The irritant nature of this compound stems from its chemical reactivity. While the precise toxicological mechanism for this specific molecule is not extensively documented in publicly available literature, the irritant effects of amines are generally attributed to their basicity and ability to interact with biological macromolecules, leading to localized inflammation and cell damage.[5][6][7][8][9] The hydrochloride salt, when in contact with moist tissues such as the skin, eyes, or respiratory tract, can dissociate and release hydrochloric acid, further contributing to its irritant effects.
Hazard Identification Summary
| Hazard Statement | GHS Classification | Key Considerations |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Prolonged or repeated contact can lead to dermatitis. The hygroscopic nature may increase the severity of irritation in the presence of moisture. |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | Direct contact can cause significant pain, redness, and potential damage to the cornea. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple compliance but a critical risk mitigation strategy. Each component of the PPE ensemble is chosen to counteract a specific hazard presented by this compound.
Workflow for Donning and Doffing PPE
Caption: Sequential workflow for donning and doffing PPE.
Eye and Face Protection
Given the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Powder Handling: Chemical splash goggles are strongly recommended when handling the solid form of this compound to provide a complete seal around the eyes and protect against airborne dust particles.
-
Best Practice for Large Quantities or Splash Risk: A face shield worn over chemical splash goggles offers the highest level of protection for the entire face.
Hand Protection: A Deeper Look at Glove Selection
The choice of gloves is critical due to the H315 classification ("Causes skin irritation"). While many safety data sheets provide a general recommendation for "chemical-resistant gloves," a more detailed analysis is necessary for this class of compounds. Some sources indicate that nitrile gloves have poor resistance to amines.[1][10] However, for incidental contact or splash protection, nitrile gloves are often considered acceptable.[1][10] For more prolonged contact or immersion, more robust materials should be considered.
| Glove Material | Breakthrough Time (General Guidance for Amines) | Recommended Use |
| Nitrile | Fair to Good (for splash protection) | Suitable for handling small quantities with a low risk of splashing. Gloves should be changed immediately upon contamination. |
| Neoprene | Good to Excellent | A better choice for tasks with a higher potential for contact or when handling larger quantities. |
| Butyl Rubber | Excellent | Recommended for situations involving prolonged or direct contact with the chemical.[11] |
It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double-gloving can provide an additional layer of protection, especially when handling highly concentrated solutions or for extended periods.
Respiratory Protection
The H335 classification ("May cause respiratory irritation") necessitates the use of respiratory protection, particularly when handling the powdered form of the compound, which can easily become airborne.
-
Engineering Controls First: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[12]
-
Respirator Selection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or when weighing and transferring the solid, a NIOSH-approved respirator is required. A half-mask or full-facepiece respirator equipped with P100 particulate filters is the recommended choice.[1][2][10][13][14] P100 filters are 99.97% efficient at removing airborne particles and are oil-proof.[1][2][10][13][14]
Operational Protocols: From Receipt to Disposal
A systematic approach to handling this compound at every stage is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Hygroscopic Nature: Due to its likely hygroscopic nature, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4][5] A desiccator may be used for long-term storage to minimize moisture absorption.
-
Segregation: Store away from incompatible materials, particularly strong bases and oxidizing agents.
Handling and Use
-
Designated Area: Whenever possible, designate a specific area for handling this compound, such as a particular fume hood.
-
Weighing: To minimize the generation of airborne dust, weigh the solid in a fume hood or a ventilated balance enclosure.
-
Transfers: Use appropriate tools (spatulas, powder funnels) to transfer the solid and avoid creating dust clouds.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
Emergency Procedures: Preparedness is Key
Spill Response
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and contamination.
Caption: Step-by-step spill response workflow.
-
Small Spills (Solid):
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully scoop the mixture into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., water, followed by ethanol), and then wipe with a dry cloth. All cleaning materials should be disposed of as hazardous waste.
-
-
Small Spills (Liquid):
-
Absorb the spill with an inert absorbent material.
-
Collect the absorbed material into a hazardous waste container.
-
Decontaminate the area.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
Neutralization: For spills of amine hydrochlorides, neutralization can be considered if you are trained to do so. A weak base, such as sodium bicarbonate or a commercial neutralizing agent for acidic spills, can be carefully applied.[3][4][15][16][17] Be aware that the neutralization reaction may be exothermic.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and compatible containers. Do not mix with other waste streams.
-
EPA Regulations: While a specific EPA waste code for this compound is not explicitly listed, it would likely fall under the category of a toxic waste if it meets the criteria outlined in 40 CFR 261.11.[18][19][20][21] It is the responsibility of the waste generator to make this determination. Consult with your institution's EHS department for specific guidance on waste classification and disposal procedures.[22]
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a checklist of tasks but a continuous process of risk assessment, informed decision-making, and meticulous execution. By understanding the inherent hazards of this compound and the rationale behind each safety protocol, researchers can foster a laboratory environment where scientific advancement and personal safety are not mutually exclusive but are, in fact, inextricably linked. This guide provides a robust framework, but it is the conscientious application of these principles by each individual that will ultimately ensure a safe and productive research endeavor.
References
- 1. sosproducts.com [sosproducts.com]
- 2. North P100 filter for respirators series 5400, 75600 and 7700 | Sylprotec.com [sylprotec.com]
- 3. acs.org [acs.org]
- 4. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 5. Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensory irritation and pulmonary irritation of C3-C7 n-alkylamines: mechanisms of receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Skin irritation and inhalation toxicity of biocides evaluated with reconstructed human epidermis and airway models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrazine - Wikipedia [en.wikipedia.org]
- 10. shop.hpmhawaii.com [shop.hpmhawaii.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 13. ADDISON BUILDING MATERIALS - Toxic Dust Respirator Replacement Cartridges P100, 2-Pk. [addisononline.com]
- 14. Gerson NIOSH P100 Welding, Mold, Silica Concrete Dust Respirator Cartridge Filters - Walmart.com [walmart.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. enhs.uark.edu [enhs.uark.edu]
- 18. epa.gov [epa.gov]
- 19. wku.edu [wku.edu]
- 20. epa.gov [epa.gov]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. downloads.regulations.gov [downloads.regulations.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
